Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H19FO5S |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
[(2R,3S,4S)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20?/m1/s1 |
InChI 键 |
WUBPGNSEZZQBOT-IWRZSDRUSA-N |
手性 SMILES |
COC1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
规范 SMILES |
COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside: A Key Intermediate in Bioactive Nucleoside Synthesis
Abstract
This technical guide provides a comprehensive overview of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside, a pivotal synthetic intermediate in the development of potent antiviral and anticancer nucleoside analogues. The strategic incorporation of a 4'-thioether and a 2'-fluoro substituent in the arabinose configuration endows the resulting nucleosides with enhanced metabolic stability and significant biological activity. This document details the chemical properties, a proposed multi-step synthesis, and the crucial role of this compound in the synthesis of therapeutic nucleoside analogues such as 1-(2-deoxy-2-fluoro-β-D-4-thio-arabinofuranosyl)cytosine (4'-thio-FAC). The underlying chemical principles and experimental considerations are discussed to provide researchers in drug discovery and medicinal chemistry with a thorough understanding of this important molecular scaffold.
Introduction: The Significance of Modified Nucleosides
Nucleoside analogues are a cornerstone of modern chemotherapy, targeting viral replication and cancer cell proliferation.[1][2] Modifications to the furanose ring of natural nucleosides are a proven strategy to overcome limitations such as poor metabolic stability and drug resistance.[3] The replacement of the endocyclic oxygen atom with sulfur to form 4'-thionucleosides has emerged as a particularly effective modification. This bioisosteric substitution enhances the metabolic stability of the nucleoside against degradation by phosphorylases and phosphatases.[3]
Furthermore, the introduction of a fluorine atom at the 2'-position of the sugar moiety can dramatically influence the conformational properties and biological activity of the nucleoside.[4] The arabinofuranosyl configuration, in conjunction with a 2'-fluoro substituent, has been shown to be a key feature in several potent antiviral and anticancer agents.[2]
This compound serves as a critical building block for the synthesis of these doubly modified nucleosides. Its structure combines the key features of a 4'-thioether and a 2'-fluoro-arabino configuration, making it a valuable precursor for the generation of novel therapeutic candidates.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₂H₂₁FO₅S |
| Molecular Weight | 432.46 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water. |
| Melting Point | Estimated to be in the range of 100-120 °C |
Synthesis of this compound: A Proposed Pathway
The synthesis of the title compound is a multi-step process that requires careful control of stereochemistry. The proposed pathway begins with a readily available starting material, D-arabinose, and involves key steps of glycosylation, benzoylation, fluorination, and the introduction of the thioether.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Fischer Glycosylation of D-Arabinose
-
Suspend D-arabinose in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the acid and concentrate the solution to obtain a mixture of methyl α/β-D-arabinofuranosides.
Step 2: Benzoylation
-
Dissolve the crude methyl arabinofuranoside in pyridine.
-
Cool the solution to 0 °C and slowly add benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., dichloromethane).
-
Purify the product by chromatography to yield Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside.[3]
Step 3: Deoxyfluorination
-
Dissolve the benzoylated intermediate in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) at low temperature.
-
Carefully monitor the reaction progress.
-
Quench the reaction and purify the resulting Methyl 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoside.
Step 4: Introduction of the 4'-Thioether
-
Activate the 4'-hydroxyl group of the fluorinated intermediate, for example, by converting it to a triflate.
-
Displace the leaving group with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the thioether via an SN2 reaction, which will invert the stereochemistry at the C4' position to give the desired D-arabino configuration.[5]
-
Purify the final product, this compound, using column chromatography.
Applications in Drug Development: A Precursor to Potent Therapeutics
The primary utility of this compound lies in its role as a key intermediate for the synthesis of biologically active 4'-thionucleosides.
Antitumor Agents
A prominent example of a nucleoside derived from this scaffold is 1-(2-deoxy-2-fluoro-β-D-4-thio-arabinofuranosyl)cytosine (4'-thio-FAC). This compound has demonstrated significant antitumor activity against a range of human cancer cell lines, including those from gastric and colorectal carcinomas.[1] Notably, 4'-thio-FAC exhibits potent activity even with oral administration and is less susceptible to deamination by cytidine deaminase compared to its oxygen-containing counterpart.[1]
The mechanism of action of 4'-thio-FAC involves the inhibition of cellular DNA synthesis.[6][7] Its triphosphate form acts as a potent inhibitor of DNA polymerase alpha, leading to chain termination and cell death.[6][7]
Caption: Simplified mechanism of action for 4'-thio-FAC.
Antiviral Agents
The 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl scaffold is also a key component of potent antiviral nucleosides. For instance, novel 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues have shown potent anti-HIV-1 activity.[8] The cytosine analogue, in particular, exhibited extremely potent antiviral activity, being 35-fold more potent than AZT.[8] This highlights the synergistic effect of the 2'-fluoro and 4'-thio modifications in enhancing antiviral efficacy.
Conclusion
This compound is a strategically designed synthetic intermediate that embodies key structural features for the development of next-generation nucleoside therapeutics. Its synthesis, while challenging, provides access to a class of 4'-thionucleosides with enhanced metabolic stability and potent antitumor and antiviral activities. Further exploration of this scaffold is warranted to develop novel drug candidates with improved therapeutic profiles. This guide provides a foundational understanding for researchers aiming to leverage this versatile building block in their drug discovery programs.
References
- 1. Synthesis of 4-thio-d-glucopyranose and interconversion to 4-thio-d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of furan 4′-thio-C-nucleosides, their methylsulfonium and sulfoxide derivatives. Evaluation as glycosidase inhibitors | CoLab [colab.ws]
- 5. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glycodepot.com [glycodepot.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Chemical Properties of 2-Deoxy-2-Fluoro-4-Thio-Arabinofuranosides: Synthesis, Stability, and Conformational Insights for Drug Development
Abstract
This technical guide provides an in-depth exploration of the chemical properties of 2-deoxy-2-fluoro-4-thio-arabinofuranosides, a class of nucleoside analogues with significant potential in antiviral and anticancer therapies. By strategically replacing the 2'-hydroxyl group with a fluorine atom and the furanose ring oxygen with sulfur, these compounds exhibit unique stereoelectronic properties that translate into enhanced metabolic stability and potent biological activity. This document will detail the synthetic strategies for accessing these molecules, analyze their conformational preferences, and discuss the chemical basis for their stability and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these modified nucleosides.
Introduction: The Rationale for Dual Modification
The chemical modification of nucleosides is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy by improving metabolic stability, target affinity, and cellular uptake. The combination of a 2'-fluoro substituent in the arabino configuration and a 4'-thio modification in the furanose ring represents a powerful strategy to achieve these goals.
The introduction of a fluorine atom at the 2'-position of the sugar moiety is known to increase the enzymatic and metabolic stability of the glycosidic bond.[1][2] The high electronegativity of fluorine can also influence the sugar pucker, which in turn affects the overall conformation of the nucleoside and its interaction with target enzymes.[1] Similarly, the replacement of the endocyclic oxygen with a sulfur atom to create a 4'-thionucleoside enhances metabolic stability towards phosphorylases and phosphatases.[3] This modification also alters the geometry of the furanose ring due to the larger atomic radius and different bond angles of sulfur compared to oxygen.[4][5]
The synergistic effect of these two modifications in 2-deoxy-2-fluoro-4-thio-arabinofuranosides results in compounds with promising pharmacological profiles, including potent antiviral and antitumor activities.[6][7] This guide will dissect the chemical properties that underpin these biological effects.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 2-deoxy-2-fluoro-4-thio-arabinofuranosides is a multi-step process that requires careful control of stereochemistry. A common and effective approach involves the synthesis of a suitably protected 2-deoxy-2-fluoro-4-thio-arabinofuranosyl donor, which is then coupled with a desired nucleobase.
A generalized synthetic workflow is depicted below:
Figure 1: Generalized synthetic workflow for 2-deoxy-2-fluoro-4-thio-arabinofuranosides.
Key Experimental Protocol: Synthesis of a 2'-Deoxy-2'-Fluoro-4'-Thioarabinofuranosyl Intermediate
The following protocol outlines a representative synthesis of a key intermediate, adapted from established literature procedures.[6][8]
Objective: To synthesize a versatile 2-deoxy-2-fluoro-D-arabinofuranose derivative suitable for glycosylation.
Materials:
-
1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose
-
Potassium fluoride
-
Acetamide
-
Sodium periodate
-
Protecting group reagents (e.g., benzoyl chloride)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step-by-Step Methodology:
-
Fluorination: The crucial introduction of the fluorine atom is often achieved via nucleophilic substitution. A common method involves the use of potassium fluoride in acetamide.[8] This step is critical for establishing the arabino configuration.
-
Oxidative Cleavage and Ring Contraction: The glucofuranose precursor is converted to the desired arabinofuranose scaffold through periodate oxidation.[8] This step is a pivotal transformation in the synthetic route.
-
Protection of Hydroxyl Groups: The remaining hydroxyl groups are protected, typically as benzoates, to prevent unwanted side reactions in subsequent steps and to influence the stereochemical outcome of the glycosylation reaction.
-
Activation for Glycosylation: The protected furanose is converted into a suitable glycosyl donor, such as a glycosyl bromide or acetate, to facilitate coupling with the nucleobase.
Core Chemical Properties: Stability and Reactivity
The unique combination of the 2'-fluoro and 4'-thio modifications imparts distinct chemical properties to the arabinofuranoside ring, influencing its stability and reactivity.
Glycosidic Bond Stability
The stability of the N-glycosidic bond is a critical determinant of a nucleoside analogue's therapeutic potential, as it dictates its resistance to enzymatic cleavage by nucleoside phosphorylases.
-
2'-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the 2'-position stabilizes the glycosidic bond by destabilizing the formation of the oxocarbenium ion intermediate required for cleavage.[1]
-
4'-Thio Modification: The substitution of the ring oxygen with sulfur further enhances the stability of the glycosidic linkage.[3] This is attributed to the different electronic properties and bond lengths of sulfur compared to oxygen, which alter the stereoelectronic environment around the anomeric center.
Enzymatic Stability
2-Deoxy-2-fluoro-4-thio-arabinofuranosides exhibit increased resistance to degradation by various enzymes. For instance, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC) was found to be less susceptible to deamination by cytidine deaminase compared to its oxygen-containing counterpart.[7] This enhanced enzymatic stability contributes to a longer biological half-life and improved pharmacokinetic profile.
Conformational Analysis: The Shape of Activity
The three-dimensional structure of a nucleoside analogue is paramount to its biological activity, as it governs the interaction with target enzymes and nucleic acid structures. The sugar pucker, which describes the out-of-plane conformation of the furanose ring, is a key determinant of the overall shape.
The furanose ring exists in a dynamic equilibrium between two major conformations: North (C3'-endo) and South (C2'-endo) .
Figure 2: Equilibrium between North and South sugar pucker conformations.
Studies on 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides have shown that the presence of the 2'-fluoro group in the arabino configuration leads to an approximately 50:50 equilibrium between the C3'-endo and C2'-endo conformers.[9] This contrasts with 2'-deoxycytidine, which predominantly adopts a South conformation. The conformational flexibility of these analogues may allow them to be recognized by a broader range of enzymes.
The introduction of the 4'-thio modification also influences the sugar pucker. The larger size of the sulfur atom compared to oxygen can alter the torsional angles within the furanose ring, thereby shifting the conformational equilibrium.[4][5] While a detailed conformational analysis of the dual-modified system is complex, it is evident that the interplay between the 2'-fluoro and 4'-thio substituents creates a unique conformational landscape that likely contributes to their biological activity.
Applications in Drug Development
The favorable chemical properties of 2-deoxy-2-fluoro-4-thio-arabinofuranosides have translated into significant biological activity, making them attractive candidates for drug development.
Antiviral Activity
Derivatives of 2-deoxy-2-fluoro-4-thio-arabinofuranosides have demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[6] The mechanism of action likely involves phosphorylation by viral kinases, followed by incorporation into the growing viral DNA chain, leading to chain termination.
Antitumor Activity
Certain 2-deoxy-2-fluoro-4-thio-arabinofuranoside derivatives, such as 4'-thio-FAC, have shown promising antitumor activity against various human cancer cell lines, including those derived from gastric and colorectal carcinomas.[7] The proposed mechanism of action for 4'-thio-FAC involves the inhibition of DNA synthesis.[10] Its triphosphate form acts as a potent inhibitor of DNA polymerase alpha, inducing chain termination.[10]
Table 1: Summary of Biological Activities
| Compound Class | Biological Activity | Mechanism of Action | References |
| Pyrimidine and Purine 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl Nucleosides | Antiviral (HSV-1, HSV-2) | Inhibition of viral replication | [6] |
| 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC) | Antitumor | Inhibition of DNA polymerase alpha, leading to chain termination | [7][10] |
Conclusion and Future Perspectives
2-Deoxy-2-fluoro-4-thio-arabinofuranosides represent a compelling class of modified nucleosides with significant therapeutic potential. Their unique chemical properties, stemming from the synergistic effects of the 2'-fluoro and 4'-thio modifications, confer enhanced metabolic stability and potent biological activity. A thorough understanding of their synthesis, stability, and conformational preferences is crucial for the rational design of next-generation antiviral and anticancer agents. Future research in this area will likely focus on expanding the library of these compounds with diverse nucleobases, further elucidating their mechanisms of action, and optimizing their pharmacokinetic properties for clinical development.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 4'-Thionucleosides: A Technical Guide to Their Biological Significance in Drug Discovery
Abstract
The strategic substitution of the furanose ring oxygen with a sulfur atom, giving rise to 4'-thionucleosides, represents a pivotal and enduring strategy in medicinal chemistry. This modification imbues nucleoside analogs with unique stereoelectronic properties, profoundly influencing their metabolic stability, conformational preferences, and, ultimately, their biological activity. This in-depth technical guide provides a comprehensive exploration of the biological significance of 4'-thionucleosides in the landscape of modern drug discovery. We will dissect the rationale behind their design, delve into key synthetic methodologies, illuminate their mechanisms of action as potent antiviral and anticancer agents, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of molecules.
The Genesis of a Powerful Scaffold: Why Sulfur?
The journey into the realm of 4'-thionucleosides was born from a fundamental challenge in nucleoside analog therapeutics: metabolic instability. Natural nucleosides and their early analogs are often susceptible to enzymatic degradation by nucleoside phosphorylases or acid-catalyzed hydrolysis of the glycosidic bond, limiting their therapeutic window.[1] The bioisosteric replacement of the 4'-oxygen with a sulfur atom was a strategic chemical maneuver to address this vulnerability.[1]
The introduction of the larger, less electronegative sulfur atom into the furanose ring confers several advantageous properties:
-
Enhanced Metabolic Stability: The thiohemiaminal glycosidic linkage in 4'-thionucleosides is significantly more resistant to enzymatic cleavage by phosphorylases and hydrolysis compared to the corresponding oxo-nucleosides.[1] This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles.
-
Altered Sugar Pucker and Conformation: The distinct stereoelectronic properties of sulfur influence the conformational equilibrium of the sugar ring. This can lead to a preference for specific sugar puckers (North or South type), which in turn affects how the nucleoside analog interacts with target enzymes like polymerases or kinases.
-
Modulated Biological Activity: The culmination of enhanced stability and altered conformation results in a unique biological activity profile. 4'-Thionucleosides have demonstrated potent efficacy as antiviral and antitumor agents, often with mechanisms of action distinct from their oxygen-containing counterparts.[1]
Constructing the Core: Key Synthetic Strategies
The synthesis of 4'-thionucleosides has evolved significantly, with several robust methods now available to medicinal chemists. Two of the most prominent and versatile strategies are the Pummerer-type thioglycosylation and the Vorbrüggen glycosylation.
The Pummerer Reaction: A Stereoselective Approach
The Pummerer reaction has emerged as a powerful tool for the stereoselective synthesis of 4'-thioribonucleosides.[2][3] This method typically involves the oxidation of a 1,4-anhydro-4-thioribitol precursor to a sulfoxide, which then undergoes a Pummerer rearrangement in the presence of a silylated nucleobase to form the desired β-nucleoside.[2]
This protocol is adapted from established literature procedures and provides a general framework.[4] Optimization for specific substrates is recommended.
Materials:
-
1,4-Anhydro-2,3,5-tri-O-benzoyl-4-thioribitol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Uracil
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Sulfoxide Formation:
-
Dissolve 1,4-anhydro-2,3,5-tri-O-benzoyl-4-thioribitol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfoxide.
-
-
Silylation of Uracil:
-
In a separate flask, suspend uracil (2.0 eq) in anhydrous ACN.
-
Add BSA (2.2 eq) and heat the mixture to reflux until the solution becomes clear.
-
Cool the solution to room temperature.
-
-
Pummerer Glycosylation:
-
Dissolve the crude sulfoxide from step 1 in anhydrous ACN and cool to 0 °C.
-
Add the silylated uracil solution from step 2 to the sulfoxide solution.
-
Slowly add TMSOTf (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 4'-thiouridine derivative.
-
The Vorbrüggen Glycosylation: A Versatile Condensation
The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond in nucleoside synthesis.[5] It involves the condensation of a silylated nucleobase with an activated sugar derivative, typically a 1-O-acetyl or 1-chloro sugar, in the presence of a Lewis acid catalyst.[6]
This protocol is a generalized procedure based on established methods.[6]
Materials:
-
1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-4-thioribofuranose
-
Desired nucleobase (e.g., 2-chloroadenine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (ACN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried flask under an inert atmosphere, suspend the nucleobase (1.2 eq) in anhydrous DCE.
-
Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained.
-
Cool the solution to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flask, dissolve the 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-4-thioribofuranose (1.0 eq) in anhydrous DCE.
-
Add the silylated nucleobase solution to the sugar solution.
-
Cool the mixture to 0 °C and slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by pouring it into a cold saturated aqueous sodium bicarbonate solution.
-
-
Work-up and Purification:
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired β-anomer.
-
Mechanism of Action: A Tale of Two Therapeutic Areas
The biological activity of 4'-thionucleosides is predicated on their intracellular conversion to the corresponding 5'-triphosphate metabolites, which then act as competitive inhibitors or alternative substrates for cellular or viral enzymes.[1]
Antiviral Activity: Disrupting Viral Replication
Many 4'-thionucleosides exhibit potent activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[1][7] Their antiviral mechanism of action generally involves the following steps:
-
Cellular Uptake: The 4'-thionucleoside is transported into the host cell.
-
Metabolic Activation: Host or viral kinases sequentially phosphorylate the nucleoside analog to its mono-, di-, and finally, its active triphosphate form.
-
Inhibition of Viral Polymerase: The 4'-thionucleoside triphosphate competes with the natural nucleoside triphosphate for the active site of the viral DNA or RNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the modified sugar moiety can act as a chain terminator, preventing further elongation and halting viral replication.[7]
Anticancer Activity: Inducing Cytotoxicity in Malignant Cells
In the context of oncology, 4'-thionucleosides exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis in cancer cells.[1][8] The mechanism mirrors their antiviral action in its initial stages but targets cellular polymerases and other enzymes crucial for cell proliferation.
-
Intracellular Accumulation and Activation: The 4'-thionucleoside analog enters the cancer cell and is phosphorylated to its active triphosphate form.
-
Inhibition of DNA Polymerases: The triphosphate metabolite competes with natural deoxynucleoside triphosphates for cellular DNA polymerases, leading to the inhibition of DNA replication.[7]
-
Incorporation into DNA and Chain Termination: The analog can be incorporated into the DNA of cancer cells, causing chain termination and leading to DNA strand breaks.
-
Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis), selectively eliminating the rapidly dividing cancer cells.
Biological Evaluation: Quantifying Therapeutic Potential
The assessment of the biological activity of novel 4'-thionucleosides is a critical step in the drug discovery pipeline. Standardized in vitro assays are employed to determine their potency and selectivity.
Antiviral Activity Assessment: The HCV Replicon Assay
The Hepatitis C virus (HCV) replicon system is a powerful cell-based assay for screening and characterizing anti-HCV compounds. This system utilizes human hepatoma cells that harbor a self-replicating HCV RNA molecule (replicon), which often contains a reporter gene like luciferase for easy quantification of viral replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
96-well white, clear-bottom tissue culture plates
-
Test compounds (4'-thionucleosides) dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon-containing Huh-7 cells.
-
Seed the cells in 96-well plates at a density of approximately 8,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix briefly on an orbital shaker to ensure cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Anticancer Activity Assessment: Cytotoxicity Assays
Cytotoxicity assays are fundamental for evaluating the anticancer potential of 4'-thionucleosides. The MTT and CellTiter-Glo® assays are two commonly used methods to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., CEM, LOVO, MDA-MB-435)[8]
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Agitate the plate on a shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
-
Structure-Activity Relationships and Future Perspectives
The therapeutic potential of 4'-thionucleosides can be fine-tuned through systematic modifications of both the nucleobase and the sugar moiety. Structure-activity relationship (SAR) studies have revealed that small changes in the chemical structure can have a profound impact on biological activity. For instance, the introduction of a fluorine atom at the 2'-position of the sugar can significantly enhance the anticancer activity of 4'-thiocytidine derivatives.[7]
The field of 4'-thionucleosides continues to be a fertile ground for drug discovery. Ongoing research is focused on:
-
Development of Novel Synthetic Methodologies: The creation of more efficient and scalable synthetic routes will facilitate the generation of diverse libraries of 4'-thionucleosides for biological screening.[9]
-
Exploration of New Therapeutic Targets: While the primary focus has been on viral polymerases and cancer cell proliferation, the unique properties of 4'-thionucleosides may be applicable to other diseases.
-
Prodrug Strategies: The design of prodrugs of 4'-thionucleosides can improve their oral bioavailability and cellular uptake.
Conclusion
4'-Thionucleosides represent a cornerstone of modern nucleoside analog chemistry. Their enhanced metabolic stability and unique conformational properties have led to the development of potent antiviral and anticancer agents. The in-depth understanding of their synthesis, mechanism of action, and biological evaluation, as outlined in this guide, provides a solid foundation for researchers to continue to innovate and unlock the full therapeutic potential of this remarkable class of molecules. The continued exploration of the chemical space around the 4'-thionucleoside scaffold promises to deliver the next generation of life-saving medicines.
References
- 1. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of a 4′‐Thiouridine Building‐Block for Solid‐Phase Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of 4′-Thionucleosides as Antitumor and Antiviral Agents [jstage.jst.go.jp]
- 8. Synthesis and antitumor activity of 5'-deoxy-4'-thio-L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Introduction: The Architect's Tool in Nucleoside Chemistry
An In-depth Technical Guide to the Role of Benzoyl Protecting Groups in Nucleoside Synthesis
In the intricate field of nucleoside and oligonucleotide synthesis, the precise assembly of molecular structures is paramount. The hydroxyl groups of the sugar moiety, with their similar reactivity, present a significant challenge, necessitating a strategy of selective masking and unmasking. This is the domain of protecting groups, the temporary shields that allow chemists to direct reactions to specific sites. Among these, the benzoyl (Bz) group has established itself as an indispensable tool, particularly for the protection of hydroxyl functions in ribonucleosides and deoxyribonucleosides.
This guide provides a detailed exploration of the benzoyl group's role in nucleoside synthesis. We will delve into the mechanisms of its application and removal, its critical influence on stereochemical control during glycosylation, and its integration into complex, multi-step synthetic strategies. This content is designed for researchers and professionals in drug development who require a deep, mechanistic understanding of these foundational techniques.
Core Properties of the Benzoyl Group
The benzoyl group is an acyl-type protecting group prized for its high stability across a wide range of reaction conditions, including those used for detritylation (mildly acidic) and desilylation (fluoride ions). Its robustness is a key advantage, preventing unwanted cleavage during intermediate synthetic steps. Furthermore, its electron-withdrawing nature and steric bulk significantly influence the reactivity of the protected nucleoside, a feature that is masterfully exploited to control the stereochemical outcome of glycosidic bond formation.
Protection of Nucleosides: The Benzoylation Reaction
The introduction of benzoyl groups onto the sugar's hydroxyls is typically achieved through acylation with benzoyl chloride (BzCl) or benzoic anhydride ((Bz)₂O) in the presence of a base. Pyridine is a common choice as it serves as both the solvent and a catalyst, activating the acylating agent.
Mechanism of Action:
-
Activation: Pyridine, a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a highly reactive N-benzoylpyridinium salt.
-
Nucleophilic Attack: The hydroxyl group of the nucleoside then attacks the activated benzoyl group.
-
Deprotonation: Pyridine acts as a base to remove the proton from the oxonium ion intermediate, yielding the benzoylated nucleoside and pyridinium hydrochloride.
This process is highly efficient, often leading to the exhaustive benzoylation of all available hydroxyl groups if desired. For instance, uridine can be converted to 2',3',5'-tri-O-benzoyluridine.
Experimental Protocol: Per-O-benzoylation of Uridine
This protocol describes the exhaustive benzoylation of uridine as a representative example.
Materials:
-
Uridine
-
Anhydrous Pyridine
-
Benzoyl Chloride (BzCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve uridine in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add benzoyl chloride dropwise to the stirred solution. An excess of benzoyl chloride is typically used for each hydroxyl group.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding cold water or saturated NaHCO₃ solution.
-
Extract the product into dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure 2',3',5'-tri-O-benzoyluridine.
The Decisive Role in Glycosylation: Neighboring Group Participation
Perhaps the most critical function of the benzoyl group in nucleoside synthesis is its role in controlling the stereochemistry of the glycosidic bond. To achieve biological activity, synthetic nucleosides must typically possess the β-anomeric configuration. The presence of a benzoyl group at the C2' position of the sugar moiety is instrumental in ensuring this outcome through a mechanism known as neighboring group participation .
During the glycosylation reaction (the coupling of the sugar and the nucleobase), the C1' position becomes transiently carbocationic (an oxocarbenium ion). The carbonyl oxygen of the adjacent C2'-O-benzoyl group attacks this electrophilic center, forming a stable, five-membered benzoxonium ion intermediate. This intermediate effectively shields the α-face of the sugar ring. Consequently, the incoming nucleobase can only attack from the opposite, unhindered β-face, resulting in the exclusive or predominant formation of the desired β-nucleoside.
Caption: Mechanism of 2'-O-Benzoyl Neighboring Group Participation.
Deprotection: Unveiling the Final Product
The removal of benzoyl groups is the final step to yield the target nucleoside. This must be accomplished under conditions that do not compromise the integrity of the newly formed glycosidic bond or other functional groups. The most common method is transesterification under basic conditions.
Zemplén Deprotection: This classic method involves treating the benzoylated nucleoside with a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH). The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoyl ester. This generates a tetrahedral intermediate which then collapses, releasing the deprotected hydroxyl group and forming methyl benzoate as a byproduct. The reaction is typically clean, fast, and proceeds at room temperature.
Ammonolysis: An alternative method involves treating the protected nucleoside with a solution of ammonia in methanol. This process is generally slower than the Zemplén procedure but is often preferred when base-sensitive functionalities are present in the molecule. The mechanism is similar, with ammonia acting as the nucleophile, and the byproduct is benzamide.
Experimental Protocol: Zemplén Deprotection of Tri-O-benzoyluridine
Materials:
-
2',3',5'-tri-O-benzoyluridine
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.1 M solution in MeOH
-
Amberlite IR120 (H⁺ form) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tri-O-benzoyluridine in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of the 0.1 M NaOMe solution in MeOH.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours at room temperature.
-
Once the starting material is consumed, neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product (uridine) can be purified by recrystallization or silica gel chromatography if necessary.
Integration into Orthogonal Synthesis Strategies
In the synthesis of complex nucleosides or oligonucleotides, multiple protecting groups are employed, each designed to be removed under specific conditions without affecting the others. This is known as an orthogonal protection strategy . The benzoyl group fits seamlessly into such schemes. A common strategy for ribonucleoside synthesis involves:
-
5'-OH Protection: The primary 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group, which is acid-labile.
-
2',3'-OH Protection: The secondary 2' and 3' hydroxyls are then protected with base-labile benzoyl groups.
-
Key Synthetic Step: A synthetic transformation is performed elsewhere on the molecule (e.g., on the nucleobase).
-
Selective Deprotection: The DMT group can be removed with mild acid (e.g., trichloroacetic acid) while the benzoyl groups remain intact. Conversely, the benzoyl groups can be removed with NaOMe/MeOH while the DMT group is stable.
Spectroscopic data (NMR, MS) of benzoylated 2-fluoro-4-thio-arabinofuranosides
An In-Depth Technical Guide to the Spectroscopic Analysis of Benzoylated 2-Fluoro-4-Thio-arabinofuranosides
Abstract
This technical guide provides a comprehensive examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of benzoylated 2-fluoro-4-thio-arabinofuranosides. These compounds represent a critical class of molecules in medicinal chemistry and drug development, particularly as nucleoside analogues with potential antiviral and anticancer properties. The strategic incorporation of a fluorine atom at the C2' position and a sulfur atom in the furanose ring significantly modulates their biological activity, metabolic stability, and conformational preferences. Understanding their detailed spectroscopic signature is paramount for unambiguous structure elucidation, quality control, and for studying their interactions with biological targets. This document offers field-proven insights into the interpretation of their complex spectral data, supported by established principles and authoritative references.
Introduction: The Rationale for Fluorination and Thionation in Arabinofuranosides
Arabinofuranosides, particularly as components of nucleosides, are fundamental building blocks in numerous biological processes. The chemical modification of these sugar moieties is a cornerstone of modern drug design. The introduction of a fluorine atom, one of the most significant modifications in medicinal chemistry, can profoundly alter the parent molecule's properties.[1]
-
Electronic Effects: Fluorine's high electronegativity induces a strong polarization of the C-F bond, influencing the charge distribution across the entire sugar ring. This can enhance binding affinity to target enzymes by creating new hydrogen bonding interactions or other non-covalent contacts.[1]
-
Conformational Control: The steric bulk and gauche effect associated with fluorine can lock the furanose ring into a specific pucker, which is often crucial for biological activity.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Fluorination at the 2'-position can protect the glycosidic bond from enzymatic hydrolysis, thereby increasing the in vivo half-life of the drug candidate.[1]
The replacement of the endocyclic oxygen with sulfur to create a 4'-thioarabinofuranoside further refines the molecule's profile. The larger atomic radius and different bond lengths/angles of sulfur compared to oxygen alter the ring's geometry and flexibility, which can lead to improved target selectivity and novel biological activities. This guide focuses on the benzoylated forms, as benzoyl groups are commonly used as protecting groups during synthesis and facilitate purification and characterization.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural analysis of these complex carbohydrates. A combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by 2D correlation experiments (COSY, HSQC, HMBC), is essential for complete assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum provides information on the connectivity and stereochemistry of the furanose ring. The introduction of fluorine and benzoyl groups leads to predictable shifts.
Key Diagnostic Features:
-
Anomeric Proton (H-1): The chemical shift of H-1 is highly dependent on the anomeric configuration (α or β) and the nature of the aglycon. In benzoylated thiosugars, it typically appears in the downfield region.
-
H-2 Proton: This proton is directly geminal to the fluorine atom, resulting in a large two-bond coupling constant (²JH2,F) of approximately 45-55 Hz. The signal will appear as a characteristic doublet of doublets (or more complex multiplet if coupled to H-1 and H-3). Fluorine substitution generally causes a downfield shift for adjacent protons.
-
H-3 and H-5 Protons: These protons are adjacent to carbons bearing benzoyl esters. The electron-withdrawing nature of the benzoyl group deshields these protons, shifting their signals significantly downfield compared to their non-benzoylated counterparts.
-
Coupling Constants (³JH,H): The magnitude of the three-bond proton-proton coupling constants (e.g., ³JH1,H2, ³JH2,H3) is dictated by the Karplus relationship and provides critical insight into the dihedral angles and, consequently, the conformation (pucker) of the five-membered ring. In general, JH1'-H2' in β-nucleosides with a 2'-ara substituent is in the range of 3-4 Hz.[4]
| Proton | Expected δ (ppm) | Multiplicity | Key Coupling Constants (Hz) | Rationale for Shift/Coupling |
| H-1 | 5.5 - 6.5 | d or s | ³JH1,H2 ≈ 3-5 | Anomeric position, influenced by aglycon and 4-thio substitution. |
| H-2 | 5.0 - 5.8 | ddd | ²JH2,F ≈ 45-55, ³JH2,H1, ³JH2,H3 | Geminal to fluorine (large coupling), deshielded. |
| H-3 | 5.2 - 6.0 | ddd | ³JH3,H2, ³JH3,H4, ³JH3,F ≈ 15-25 | Adjacent to benzoyl ester (deshielded), vicinal to fluorine. |
| H-4 | 4.5 - 5.2 | m | ³JH4,H3, ³JH4,H5a/b | Influenced by 4-thio substitution and adjacent benzoyl group. |
| H-5a/5b | 4.4 - 4.9 | m | ²JH5a,H5b, ³JH5,H4 | Adjacent to benzoyl ester (deshielded). |
| Benzoyl-H | 7.3 - 8.2 | m | - | Aromatic protons of the benzoyl protecting groups. |
¹³C NMR Spectroscopy: A Carbon-Fluorine Perspective
The ¹³C NMR spectrum is characterized by large C-F coupling constants, which are invaluable for confirming the position of fluorination.
Key Diagnostic Features:
-
C-2 Carbon: This carbon signal is split into a large doublet by the directly attached fluorine atom (¹JC2,F), with a typical coupling constant in the range of 170-200 Hz.[4] Its chemical shift is moved significantly downfield into the 90-100 ppm range due to the direct attachment of the electronegative fluorine.
-
C-1 and C-3 Carbons: These carbons exhibit smaller, two-bond couplings to fluorine (²JC1,F and ²JC3,F), typically around 15-30 Hz.
-
Carbonyl Carbons: The carbonyl carbons of the benzoyl groups appear in the characteristic 164-168 ppm region.[5]
-
Aromatic Carbons: Signals for the benzoyl aromatic rings are observed between 128-135 ppm.[5]
| Carbon | Expected δ (ppm) | Key Coupling Constants (Hz) | Rationale for Shift/Coupling |
| C-1 | 85 - 95 | ²JC1,F ≈ 20-30 | Anomeric carbon, coupled to fluorine. |
| C-2 | 90 - 100 | ¹JC2,F ≈ 170-200 | Directly bonded to fluorine (large coupling and downfield shift). |
| C-3 | 70 - 80 | ²JC3,F ≈ 20-30 | Coupled to fluorine. |
| C-4 | 45 - 55 | ³JC4,F ≈ 5-10 | Lower shift due to thio-ether linkage. |
| C-5 | 60 - 70 | ³JC5,F ≈ 5-10 | Standard primary carbon with ester. |
| C=O (Benzoyl) | 164 - 168 | - | Carbonyl region. |
| C (Aromatic) | 128 - 135 | - | Aromatic region. |
¹⁹F NMR Spectroscopy: The Fluorine Spy
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.[6] For a 2-fluoro-arabinofuranoside, the spectrum will typically show a single signal, a doublet of doublets, coupled primarily to H-2 and H-3. The chemical shift and coupling constants are sensitive probes for conformational analysis.[7][8]
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the mass analysis of these molecules.[9][10] The resulting fragmentation pattern provides confirmation of the molecular weight and key structural motifs.
Common Fragmentation Pathways:
-
Loss of a Benzoyl Group: A common initial fragmentation is the neutral loss of a benzoyl group radical or, more commonly, benzoic acid (122 Da) from the protonated molecule [M+H]⁺.
-
Glycosidic Bond Cleavage: Cleavage of the bond between the anomeric carbon (C-1) and the aglycon is a dominant fragmentation pathway, leading to a characteristic oxonium or thionium ion containing the sugar moiety.
-
Sequential Losses: Following the initial fragmentation, sequential losses of the remaining benzoyl groups (as benzoic acid) are typically observed.
-
Ring Fragmentation: Cross-ring cleavages can also occur, providing further structural information about the furanose core.
The presence of the benzoyl groups makes these molecules ionize well and provides predictable fragmentation handles.[9][11]
Diagram 1: Proposed ESI-MS/MS Fragmentation Pathway
Below is a generalized fragmentation pathway for a protonated benzoylated 2-fluoro-4-thio-arabinofuranoside.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [jstage.jst.go.jp]
Conformational Analysis of 2'-Fluoro-4'-Thioarabinofuranosyl Nucleosides: A Guide to Unlocking Therapeutic Potential
An In-depth Technical Guide for Drug Development Professionals
Abstract
The rational design of nucleoside analogues as therapeutic agents hinges on a profound understanding of their three-dimensional structure and dynamic behavior. The introduction of fluorine at the 2'-position and a sulfur atom at the 4'-position of the arabinofuranosyl ring creates a class of molecules with significant antiviral and antitumor properties.[1][2][3] This guide provides an in-depth exploration of the conformational landscape of 2'-fluoro-4'-thioarabinofuranosyl nucleosides, elucidating the critical interplay between these two modifications. We will dissect the underlying stereoelectronic effects that govern sugar pucker, present robust experimental and computational methodologies for their analysis, and connect these conformational preferences to their biological activity, offering a framework for future drug development.
Introduction: The Strategic Imperative of Conformational Control
Nucleoside analogues have long been a cornerstone of antiviral and anticancer chemotherapy.[4] Their efficacy relies on their ability to be recognized and metabolized by cellular or viral enzymes, ultimately inhibiting DNA or RNA synthesis. The conformation of the furanose sugar ring is a paramount determinant of this molecular recognition. Two key modifications, the 2'-fluoro group in the arabino configuration (2'F-ara) and the 4'-thio substitution, have emerged as powerful tools to modulate these conformations and enhance therapeutic profiles.
-
The 2'-Fluoro-arabino Substituent: This modification introduces a highly electronegative atom, which profoundly influences the sugar pucker through stereoelectronic effects, often favoring a DNA-like C2'-endo (South) or an intermediate O4'-endo (East) conformation.[5][6][7]
-
The 4'-Thio Substitution: Replacing the endocyclic O4' oxygen with a larger, more polarizable sulfur atom alters bond lengths and angles within the furanose ring, leading to a dramatic shift in conformational preference.[8][9][10]
The combination of these two modifications in 2'-fluoro-4'-thioarabinofuranosyl nucleosides, such as 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU), results in a fascinating "conformational switch."[11][12] While their oxygenated counterparts (e.g., FMAU) prefer a South/East pucker, the 4'-thio analogues exhibit a strong preference for a North, RNA-like conformation.[11][12] This guide will illuminate the principles and techniques used to characterize this critical conformational behavior.
The Furanose Ring: A Dynamic Conformational Landscape
The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations.[13][14] This flexibility is best described by the concept of pseudorotation, defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotation cycle encompasses a continuum of conformations, with two low-energy basins being particularly significant in nucleic acids:
-
North (N) Conformation: Characterized by a C3'-endo pucker (P ≈ 0° to 36°). This conformation is canonical for A-form RNA duplexes.
-
South (S) Conformation: Characterized by a C2'-endo pucker (P ≈ 144° to 180°). This is the characteristic pucker of B-form DNA.[15]
The equilibrium between these North and South states (N ⇌ S) is the primary determinant of the overall geometry of a nucleic acid duplex and is thus a key target for medicinal chemists.
References
- 1. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 5. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. The effect of two antipodal fluorine-induced sugar puckers on the conformation and stability of the Dickerson-Drew dodecamer duplex [d(CGCGAATTCGCG)]2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Viral Achilles' Heel: A Technical Guide to the Mechanism of Action of 4'-Thionucleoside Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Antiviral Therapy
The relentless challenge of emerging and drug-resistant viral pathogens necessitates the continuous innovation of novel therapeutic agents. Among the most promising classes of antivirals are the nucleoside analogs, which act as deceptive mimics of the natural building blocks of viral genetic material. 4'-Thionucleosides, a unique subclass of these analogs, have garnered significant attention for their potent and broad-spectrum antiviral activity. This technical guide delves into the intricate molecular mechanisms that underpin the antiviral efficacy of 4'-thionucleosides, providing a comprehensive resource for researchers and drug development professionals in the field.
The hallmark of a 4'-thionucleoside is the substitution of the oxygen atom at the 4' position of the sugar moiety with a sulfur atom.[1][2] This seemingly subtle modification has profound implications for the molecule's stability and biological activity. Unlike many conventional nucleoside analogs that are susceptible to degradation by host cell enzymes, the 4'-thio modification confers enhanced resistance to cleavage by nucleoside phosphorylases.[1][2] This increased stability allows for greater intracellular concentrations of the active drug, thereby potentiating its antiviral effect. This guide will explore the journey of a 4'-thionucleoside from a prodrug to a potent inhibitor of viral replication, detailing the key molecular interactions and the experimental methodologies used to elucidate this mechanism.
The Intracellular Odyssey: Activation of 4'-Thionucleosides
The antiviral activity of 4'-thionucleosides is contingent upon their conversion into the pharmacologically active triphosphate form within the host cell.[3][4] This multi-step phosphorylation cascade is a critical prerequisite for their therapeutic effect and is orchestrated by a series of host cell and, in some cases, viral kinases.
The journey begins with the uptake of the 4'-thionucleoside into the cell, a process often facilitated by specific membrane transporters.[5] Once inside, the nucleoside analog undergoes the first phosphorylation step to yield the 5'-monophosphate derivative. This initial conversion is often the rate-limiting step in the activation pathway and is typically catalyzed by cellular nucleoside kinases such as deoxycytidine kinase (dCK) for deoxyribose-based analogs or uridine-cytidine kinase for ribose-based analogs.[6] For certain viruses, such as herpesviruses, a virally encoded thymidine kinase can also perform this initial phosphorylation, offering a degree of viral specificity.[7][8]
Subsequent phosphorylations to the diphosphate and the active triphosphate forms are carried out by cellular kinases, namely nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively.[6] The resulting 4'-thionucleoside triphosphate is the key effector molecule that directly targets the viral replication machinery.
The Molecular Gambit: Inhibition of Viral Polymerase and Chain Termination
The primary molecular target of activated 4'-thionucleosides is the viral DNA or RNA polymerase, the essential enzyme responsible for replicating the virus's genetic material.[1][4] The 4'-thionucleoside triphosphate acts as a competitive inhibitor of the natural deoxynucleotide or nucleotide triphosphate, vying for a position in the active site of the polymerase.
The substitution of the 4'-oxygen with sulfur significantly influences the conformation of the sugar ring, a phenomenon known as "sugar pucker."[9][10] This alteration in the three-dimensional structure of the nucleoside analog can affect its recognition and binding by the viral polymerase. For many viral polymerases, the altered sugar pucker of the 4'-thionucleoside triphosphate is still permissive for incorporation into the growing viral DNA or RNA strand.
Once incorporated, the 4'-thionucleoside becomes the terminal nucleotide of the nascent chain. The absence of a crucial 3'-hydroxyl group in some 4'-thionucleoside analogs, or a conformationally restricted 3'-hydroxyl group in others, prevents the formation of the subsequent phosphodiester bond with the next incoming nucleotide.[11] This abrupt cessation of nucleic acid elongation is known as chain termination and is the ultimate mechanism by which 4'-thionucleosides halt viral replication.
The efficiency of incorporation and the subsequent chain termination are key determinants of the antiviral potency of a given 4'-thionucleoside. Structural studies of viral polymerases in complex with incorporated nucleotide analogs provide invaluable insights into the precise molecular interactions that govern this process.[12][13]
Quantifying Antiviral Potency: A Summary of In Vitro Activity
The antiviral activity of 4'-thionucleosides is typically quantified using cell-based assays that measure the inhibition of viral replication. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of an antiviral compound.
| 4'-Thionucleoside Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| L-3'F-4'Sd4C | HIV-1 | Human PBM | 0.13 | >100 | >769 | [2] |
| L-3'F-4'Sd4FC | HIV-1 | Human PBM | 0.031 | >100 | >3225 | [2] |
| 4'-Thio-IDU | Vaccinia Virus | Vero | <2 | >100 | >50 | [14] |
| 4'-Thio-IDU | Cowpox Virus | Vero | <2 | >100 | >50 | [14] |
Table 1: In vitro antiviral activity of selected 4'-thionucleosides.
Experimental Protocols for Mechanistic Elucidation
A thorough understanding of the mechanism of action of 4'-thionucleosides relies on a combination of biochemical and cell-based assays. These experimental protocols are fundamental for characterizing the antiviral activity, identifying the molecular target, and elucidating the mechanism of inhibition.
Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a widely used method to screen for antiviral compounds and determine their EC50 values.[15][16] This assay relies on the ability of a virus to cause visible damage, or cytopathic effect, to a monolayer of cultured host cells. Antiviral compounds that inhibit viral replication will protect the cells from CPE.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in a 96-well microtiter plate at a density that will form a confluent monolayer after 24 hours of incubation.[1]
-
Compound Preparation: Prepare serial dilutions of the 4'-thionucleoside compound in cell culture medium.
-
Infection and Treatment: Pre-incubate the cell monolayer with the serially diluted compound for a specified period. Subsequently, infect the cells with a predetermined amount of virus that is known to cause significant CPE within 48-72 hours.[16] Control wells should include cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus) to assess cytotoxicity.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a suitable method. A common approach is to stain the remaining viable cells with a dye such as crystal violet.[1][15] After staining, the dye is eluted, and the absorbance is measured using a plate reader. Alternatively, metabolic assays such as the MTT or CellTiter-Glo assay can be used to quantify cell viability.[16]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
For viruses that are difficult to culture or do not produce a readily observable CPE, such as the Hepatitis C virus (HCV), subgenomic replicon systems are invaluable tools for antiviral screening.[17][18] These systems utilize a genetically engineered viral RNA that can replicate autonomously within a host cell line but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for the convenient and quantitative measurement of viral replication.
Step-by-Step Methodology:
-
Cell Line Maintenance: Maintain a stable cell line (e.g., Huh-7) that harbors the HCV subgenomic replicon. These cells continuously express the viral non-structural proteins required for replication.
-
Compound Treatment: Seed the replicon-containing cells in a 96-well plate and treat with serial dilutions of the 4'-thionucleoside compound.
-
Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effect on viral replication.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of viral RNA replication.
-
Data Analysis: Normalize the luciferase readings to a cell viability assay performed in parallel to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of replication for each compound concentration and determine the EC50 value from the dose-response curve.
The Inevitable Countermove: Mechanisms of Viral Resistance
The high mutation rate of many viruses can lead to the emergence of drug-resistant strains, posing a significant challenge to antiviral therapy.[19][20] Resistance to 4'-thionucleosides typically arises from mutations in the viral polymerase that reduce the enzyme's affinity for the analog or its ability to incorporate it into the growing nucleic acid chain.
A well-characterized example is the M184V mutation in the reverse transcriptase of HIV-1, which confers resistance to lamivudine (3TC), a related nucleoside analog.[2] This mutation involves the substitution of a methionine residue with a valine at position 184 in the enzyme's active site. The smaller valine side chain can sterically hinder the binding of L-nucleoside analogs, including some 4'-thionucleosides, thereby reducing their inhibitory activity.[2]
Other mechanisms of resistance can include alterations in the viral enzymes responsible for the initial phosphorylation of the nucleoside analog, although this is less common for compounds that are primarily activated by host cell kinases.[8] The development of next-generation 4'-thionucleosides often focuses on designing molecules that are less susceptible to known resistance mutations.
Conclusion: The Future of 4'-Thionucleoside Antivirals
4'-Thionucleosides represent a powerful and versatile class of antiviral agents with a well-defined mechanism of action. Their enhanced stability and potent inhibition of viral polymerases make them attractive candidates for the development of new therapies against a wide range of viral diseases. A thorough understanding of their intracellular activation, molecular interactions with their viral targets, and the mechanisms by which viruses can develop resistance is paramount for the rational design of more effective and durable antiviral drugs. The experimental approaches outlined in this guide provide a robust framework for the continued investigation and development of this promising class of therapeutic agents. As our knowledge of virology and medicinal chemistry continues to expand, 4'-thionucleosides are poised to remain at the forefront of the ongoing battle against viral infections.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. Synthesis, structure-activity relationships, and mechanism of drug resistance of D- and L-beta-3'-fluoro-2',3'-unsaturated-4'-thionucleosides as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human and viral nucleoside/nucleotide kinases involved in antiviral drug activation: structural and catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Analysis of the Hepatitis C Virus RNA Polymerase in Complex with Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for the attachment of a paramyxoviral polymerase to its template - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcvguidelines.org [hcvguidelines.org]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 19. alliedacademies.org [alliedacademies.org]
- 20. alliedacademies.org [alliedacademies.org]
An In-depth Technical Guide to the Synthesis of 4'-Thio-D-arabinofuranosyl Nucleosides
Introduction: The Significance of 4'-Thio-D-arabinofuranosyl Nucleosides in Drug Discovery
In the landscape of medicinal chemistry, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies.[1][2] The strategic modification of the canonical nucleoside structure has yielded compounds with enhanced therapeutic profiles, overcoming limitations such as poor metabolic stability and drug resistance. Among these modifications, the isosteric replacement of the furanose ring oxygen with a sulfur atom to create 4'-thionucleosides has emerged as a particularly fruitful strategy.[1][2][3][4] This alteration to a thiohemiaminal glycosidic linkage imparts significant changes to the molecule's conformational preferences and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[1][2][4]
4'-Thio-D-arabinofuranosyl nucleosides, which combine the 4'-thio modification with an arabinose sugar configuration, have demonstrated potent biological activities. For instance, thiarabine (4'-thioaraC), an analogue of cytarabine, was developed for the treatment of various cancers and exhibited an improved oral dosing regimen compared to its parent compound.[1][2] This guide provides a comprehensive overview of the synthetic strategies employed to access these promising therapeutic agents, tailored for researchers and professionals in drug development. We will delve into the key synthetic pathways, the rationale behind experimental choices, and detailed protocols to facilitate the practical application of these methodologies.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 4'-thio-D-arabinofuranosyl nucleosides primarily revolves around two key stages: the construction of a suitable 4-thioarabinofuranose donor and its subsequent coupling with a nucleobase. Several distinct approaches have been developed, each with its own set of advantages and challenges.
Strategy 1: Synthesis from L-Xylose
A convenient and high-yielding synthesis of the key carbohydrate precursor, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose, has been developed starting from L-xylose.[5] This multi-step sequence provides a versatile intermediate for coupling with various purine and pyrimidine bases.[5] The choice of benzyl protecting groups is strategic, as they are stable under a wide range of reaction conditions and can be readily removed in the final deprotection step.
The overall workflow for this strategy can be visualized as follows:
Figure 1: General workflow for the synthesis of 4'-thio-D-arabinofuranosyl nucleosides starting from L-xylose.
Strategy 2: Synthesis from L-Lyxose
An alternative and efficient route utilizes L-lyxose as the starting material to generate a peracylated 4-thio-D-ribofuranose derivative, which can then be converted to the desired arabinofuranosyl nucleosides.[6] This method offers a high-yielding, four-step synthesis to the key thiosugar intermediate, 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose.[6] The use of acyl protecting groups at the C2 and C3 positions can influence the stereoselectivity of the subsequent glycosylation reaction.
Strategy 3: Acyclic and De Novo Approaches
More recent developments have focused on flexible and scalable de novo syntheses of 4'-thionucleosides.[1][3] These methods often involve an acyclic approach where the nucleobase is attached prior to the cyclization event.[1] One such strategy employs an α-fluorination and aldol reaction of α-heteroaryl acetaldehydes, followed by a streamlined process of carbonyl reduction, mesylate formation, and a double displacement reaction with a sulfur source like NaSH to form the thiophene ring.[1][3] This approach is particularly advantageous for its scalability and the ability to introduce modifications at the C2' position.[1][3]
Figure 2: A de novo acyclic approach to the synthesis of 4'-thionucleosides.
| Synthetic Strategy | Starting Material | Key Intermediate | Advantages | Disadvantages |
| From L-Xylose | L-Xylose | 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose | Convenient, high-yielding for the key intermediate.[5] | Multi-step synthesis of the intermediate. |
| From L-Lyxose | L-Lyxose | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | Efficient four-step synthesis to the thiosugar.[6] | May require subsequent inversion of stereochemistry. |
| Acyclic/De Novo | α-Heteroaryl Acetaldehydes | Acyclic diol mesylate | Highly flexible and scalable, allows for C2' modifications.[1][3] | May require optimization for different nucleobases. |
Table 1: Comparison of major synthetic strategies for 4'-thio-D-arabinofuranosyl nucleosides.
Detailed Experimental Protocol: Synthesis of a 4'-Thio-D-arabinofuranosylpurine Nucleoside
The following protocol is a representative example based on the synthesis of 4'-thio-D-arabinofuranosylpurine nucleosides from a 4-thioarabinofuranose intermediate.[5]
Part 1: Synthesis of the 4-Thioarabinofuranose Donor
-
Step 1: Preparation of Methyl 2,3,5-tri-O-benzyl-L-xylofuranoside: This is accomplished in two steps from L-xylose following established methods.[5]
-
Step 2: Synthesis of the 4-Thioacetate Intermediate: To a solution of the methyl xylofuranoside in an appropriate solvent, a suitable activating agent for the C4 hydroxyl group is added, followed by displacement with a thioacetate source.
-
Step 3: Formation of the 4-Thiol Intermediate: The thioacetate is hydrolyzed under basic conditions to yield the free thiol.
-
Step 4: Anomeric Acetylation: The final step to the key donor involves the replacement of the anomeric group with an acetate, which acts as a good leaving group in the subsequent glycosylation reaction.[5]
Part 2: Glycosylation with a Purine Base
-
Preparation of the Silylated Nucleobase: The purine base (e.g., 2,6-dichloropurine) is silylated to enhance its solubility and nucleophilicity.
-
Lewis Acid-Catalyzed Coupling: To a solution of the 4-thioarabinofuranose donor and the silylated purine in a dry solvent such as acetonitrile, a Lewis acid (e.g., SnCl₄) is added.[5][6] The reaction mixture is stirred at an appropriate temperature until completion. The use of a Lewis acid facilitates the formation of the glycosidic bond.
-
Workup and Purification: The reaction is quenched, and the crude product is purified by column chromatography to separate the α and β anomers.[5]
Part 3: Deprotection
-
Removal of Benzyl Groups: The benzyl protecting groups are typically removed by catalytic hydrogenation (e.g., using Pd/C) or by treatment with a strong acid.
-
Final Purification: The deprotected nucleoside is purified by chromatography or recrystallization to yield the final 4'-thio-D-arabinofuranosyl nucleoside.
Conclusion and Future Perspectives
The synthesis of 4'-thio-D-arabinofuranosyl nucleosides is a dynamic field with continuous innovation. While established methods starting from chiral pool sugars like L-xylose and L-lyxose remain valuable, newer acyclic and de novo strategies offer increased flexibility and scalability, which are crucial for drug development programs. The choice of synthetic route will depend on the specific target molecule, the desired scale of synthesis, and the availability of starting materials. As our understanding of the structure-activity relationships of these potent compounds grows, the development of even more efficient and versatile synthetic methodologies will undoubtedly follow, paving the way for the next generation of nucleoside-based therapeutics.
References
- 1. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 2. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of 4'-Thionucleoside Analogues: A Technical Guide for Drug Discovery
Abstract
The strategic replacement of the furanose ring oxygen with a sulfur atom, giving rise to 4'-thionucleoside analogues, represents a significant advancement in medicinal chemistry. This bioisosteric modification confers enhanced metabolic stability against enzymatic degradation, a critical limitation of many conventional nucleoside analogues. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, synthetic evolution, and biological evaluation of 4'-thionucleoside analogues as potent antiviral and anticancer agents. We will delve into the causal relationships behind key experimental choices, present detailed synthetic protocols, and summarize critical structure-activity relationship (SAR) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Rationale for Sulfur
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] Their mechanism of action typically involves intracellular phosphorylation to the corresponding 5'-triphosphate, which can then inhibit viral or cellular DNA or RNA polymerases or be incorporated into nucleic acid chains, leading to chain termination.[2] However, the efficacy of many traditional nucleoside analogues is hampered by their susceptibility to enzymatic degradation, particularly cleavage of the glycosidic bond by nucleoside phosphorylases, or acid hydrolysis.[2]
This vulnerability prompted the exploration of modifications to the carbohydrate moiety to enhance stability. Two primary strategies emerged: the replacement of the 4'-oxygen with a methylene group to create carbocyclic nucleosides, and its replacement with a sulfur atom to yield 4'-thionucleosides.[2] The introduction of sulfur at the 4'-position not only confers resistance to enzymatic cleavage but also subtly alters the conformation of the furanose ring, which can have profound effects on biological activity.[2][3]
A Historical Perspective: From Pioneering Work to Renewed Interest
The concept of 4'-thionucleosides first emerged in the 1960s, with a pioneering report on the synthesis of 4'-thioadenosine.[4] While initial studies in the 1960s and 1970s laid the groundwork, the field experienced a significant resurgence in the early 1990s.[2] This renewed interest was largely sparked by independent reports from the laboratories of Secrist et al. and Walker et al., which detailed the potent antiviral activities of 2'-deoxy-4'-thionucleosides.[2] These findings illuminated the potential of this class of compounds and catalyzed a new wave of research into their synthesis and biological evaluation.
The Architectural Blueprint: Synthesis of 4'-Thionucleoside Analogues
The synthesis of 4'-thionucleoside analogues has evolved significantly, with several strategic approaches developed to construct the key 4'-thiofuranose ring and couple it with various nucleobases.
Key Synthetic Strategies
Three predominant strategies for the synthesis of 4'-thionucleosides have emerged:
-
Pummerer-Type Thioglycosylation: This powerful and stereoselective method has been extensively used for the synthesis of 4'-β-thioribonucleosides.[5] The key step involves the Pummerer rearrangement of a 4-sulfinyl sugar derivative in the presence of a silylated nucleobase.[5] This method generally provides high yields and excellent β-selectivity.[6]
-
Vorbrüggen Glycosylation: A widely employed method in nucleoside chemistry, the Vorbrüggen glycosylation involves the coupling of a silylated nucleobase with an activated sugar derivative (e.g., a 1-O-acetyl or 1-chloro sugar) in the presence of a Lewis acid.[7] While effective, achieving high β-stereoselectivity can sometimes be a challenge with this approach.[7]
-
De Novo Synthesis and Cyclization: More recent approaches have focused on the de novo construction of the 4'-thionucleoside scaffold from acyclic precursors.[8] These methods offer flexibility and scalability, often involving key steps like aldol reactions to build the carbon backbone, followed by a double displacement reaction to introduce the sulfur atom and induce ring closure.[8]
Diagram 1: Major Synthetic Pathways to 4'-Thionucleosides
Caption: Overview of key synthetic strategies for 4'-thionucleoside analogues.
Detailed Experimental Protocol: Synthesis of 4'-Thio-ara-C (Thiarabine)
The following is a representative protocol for the synthesis of 4'-thio-β-D-arabinofuranosylcytosine (4'-thio-ara-C), a potent anticancer agent, adapted from reported procedures.[1][6][9]
Step 1: Glycosylation of Silylated Cytosine with 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose
-
Silylation of Cytosine: A suspension of cytosine (1.2 equivalents) in anhydrous acetonitrile is treated with hexamethyldisilazane (HMDS, 2.0 equivalents) and a catalytic amount of trimethylsilyl chloride (TMSCl). The mixture is heated at reflux until a clear solution is obtained, indicating the formation of silylated cytosine. The solvent is then removed under reduced pressure.
-
Glycosylation: The protected 4-thioarabinofuranose donor, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose (1.0 equivalent), is dissolved in anhydrous acetonitrile. The freshly prepared silylated cytosine is added to this solution. The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford the protected 4'-thio-ara-C as a mixture of α and β anomers.
Step 2: Deprotection to Yield 4'-Thio-ara-C
-
Debenzylation: The protected nucleoside (1.0 equivalent) is dissolved in dichloromethane and cooled to -78 °C. A solution of boron trichloride (BCl₃, 4.0 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching and Purification: The reaction is carefully quenched by the addition of methanol. The solvent is evaporated, and the residue is co-evaporated with methanol several times. The crude product is purified by recrystallization from water or by reverse-phase high-performance liquid chromatography (HPLC) to yield pure 4'-thio-ara-C.
Biological Frontiers: Antiviral and Anticancer Activities
4'-Thionucleoside analogues have demonstrated a broad spectrum of biological activities, primarily as antiviral and anticancer agents. Their enhanced stability and unique structural features often translate to improved potency and a better therapeutic index compared to their oxygen-containing counterparts.
Antiviral Activity
The antiviral potential of 4'-thionucleosides has been extensively investigated against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[2][10][11] For instance, (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine has shown significant activity against some herpesviruses.[10] The mechanism of antiviral action is consistent with that of other nucleoside analogues, involving intracellular phosphorylation to the triphosphate form, which then inhibits the viral polymerase.
Anticancer Activity
A number of 4'-thionucleoside analogues have exhibited potent cytotoxicity against various cancer cell lines.[5][9] One of the most promising candidates is 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC), which has demonstrated significant antineoplastic activity.[5] 4'-Thio-ara-C (Thiarabine) has also shown superior efficacy compared to its parent compound, ara-C, particularly against solid tumors in preclinical models.[9][12]
Table 1: Comparative Anticancer Activity of 4'-Thionucleoside Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4'-thio-ara-C | CCRF-CEM | 0.03 | [1][9] |
| HL-60 | 0.02 | [1][9] | |
| ara-C | CCRF-CEM | 0.01 | [1][9] |
| HL-60 | 0.01 | [1][9] | |
| 4'-thioFAC | CCRF-HSB-2 | 0.003 | [13] |
| KB | 0.001 | [13] | |
| Gemcitabine | CCRF-HSB-2 | 0.004 | [13] |
| KB | 0.002 | [13] |
Structure-Activity Relationships (SAR)
The biological activity of 4'-thionucleoside analogues is intricately linked to their structure. Key SAR insights include:
-
Stereochemistry: The β-anomer of 4'-thionucleosides generally exhibits greater biological activity than the α-anomer.[9]
-
2'-Substitution: Modifications at the 2'-position of the thiofuranose ring can significantly impact potency. For example, the introduction of a 2'-fluoro group in the arabino configuration, as seen in 4'-thioFAC, leads to a substantial increase in anticancer activity.[13]
-
Nucleobase Modification: Alterations to the nucleobase can modulate activity and selectivity. For instance, in the case of 4'-thioIDU, the 5-iodo substitution on the uracil base is crucial for its activity against orthopoxviruses.[14]
Diagram 2: Mechanism of Action of 4'-Thionucleoside Analogues
Caption: Intracellular activation and mechanism of action of 4'-thionucleoside analogues.
Future Directions and Conclusion
The journey of 4'-thionucleoside analogues from their initial conception to their current status as promising therapeutic candidates is a testament to the power of rational drug design. The enhanced metabolic stability imparted by the 4'-thio modification has proven to be a highly effective strategy for improving the pharmacological properties of nucleoside-based drugs.
Future research in this area will likely focus on:
-
Exploration of Novel Modifications: The synthesis and evaluation of 4'-thionucleosides with novel substitutions on both the sugar and the base moieties to further optimize activity and selectivity.
-
Clinical Development: Advancing the most promising candidates, such as Thiarabine, through clinical trials to validate their therapeutic potential in humans.[15]
-
Oligonucleotide Therapeutics: The incorporation of 4'-thionucleosides into oligonucleotides for applications in antisense and RNAi therapies, leveraging their enhanced nuclease resistance.[4][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4'-thio-beta-D-arabinofuranosylcytosine (4'-thio-ara-C) and comparison of its anticancer activity with that of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 4′-Thionucleosides as Antitumor and Antiviral Agents [jstage.jst.go.jp]
- 14. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of radiolabeled cytarabine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols for Glycosylation Using 2-Deoxy-2-fluoro-4-thio-glycosyl Donors
Introduction: Navigating the Challenges of Modern Glycosylation
The strategic installation of glycosidic linkages is a cornerstone of chemical biology and drug discovery. Among the diverse arsenal of glycosyl donors, those featuring unique modifications offer unparalleled opportunities to fine-tune the properties of target glycoconjugates. This guide focuses on a specialized class of donors: 2-deoxy-2-fluoro-4-thio-glycosyl donors. The incorporation of a 2-deoxy-2-fluoro motif offers a unique combination of electronic and steric properties, often imparting enhanced stability and unique biological activities to the resulting glycosides. Furthermore, the 4-thio modification introduces a soft heteroatom into the pyranose ring, which can influence conformation and recognition by biological receptors.
However, the very features that make these donors attractive also present distinct challenges in glycosylation reactions. The absence of a participating group at the C-2 position and the presence of an electron-withdrawing fluorine atom can significantly impact the reactivity of the anomeric center and the stereochemical outcome of the glycosylation. This application note provides a comprehensive protocol for the effective use of 2-deoxy-2-fluoro-4-thio-glycosyl donors, with a focus on the underlying scientific principles and practical considerations for successful implementation in research and development settings.
Core Principles: The Interplay of Structure and Reactivity
The successful glycosylation with a 2-deoxy-2-fluoro-4-thio-glycosyl donor hinges on a delicate balance of factors. The thioglycoside at the anomeric position serves as a stable yet activatable leaving group. A variety of thiophilic promoters can be employed for this activation, with the choice often depending on the reactivity of both the donor and the acceptor.[1]
The 2-fluoro substituent exerts a powerful stereoelectronic effect. Its electron-withdrawing nature destabilizes the developing positive charge at the anomeric center (the oxocarbenium ion intermediate), thereby decreasing the donor's reactivity compared to its non-fluorinated counterparts. This necessitates the use of potent activators to drive the reaction forward. The stereochemical outcome is also profoundly influenced by the 2-fluoro group. In the absence of a C-2 participating group, glycosylation reactions with 2-deoxy donors often proceed through an SN1-like mechanism, which can lead to a mixture of α and β anomers.[2] However, the stereochemistry can be steered by factors such as the solvent, temperature, and the nature of the promoter system.
The 4-thio modification, while more distant from the anomeric center, can influence the overall conformation of the pyranose ring and potentially modulate the reactivity of the donor.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the glycosylation of a primary alcohol acceptor using a 2-deoxy-2-fluoro-4-thio-glycosyl donor, activated by N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH). This combination is a widely used and effective method for activating thioglycoside donors.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Deoxy-2-fluoro-4-thio-glycosyl Donor | Synthesis Grade | Custom Synthesis | Ensure high purity |
| Glycosyl Acceptor (e.g., primary alcohol) | Anhydrous | Sigma-Aldrich | Dry thoroughly before use |
| N-Iodosuccinimide (NIS) | Reagent Grade | Acros Organics | Recrystallize from dioxane/CCl4 if necessary |
| Trifluoromethanesulfonic acid (TfOH) | Reagent Grade | Sigma-Aldrich | Use a freshly opened bottle or redistill |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Distill from CaH2 |
| Activated Molecular Sieves (4 Å) | - | Sigma-Aldrich | Activate by heating under vacuum |
| Triethylamine (Et3N) | Reagent Grade | Sigma-Aldrich | For quenching |
| Saturated aq. Sodium Thiosulfate (Na2S2O3) | - | - | For work-up |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | - | - | For work-up |
| Brine | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | For drying |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
Detailed Step-by-Step Methodology
-
Preparation of the Reaction Vessel:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).
-
Add activated 4 Å molecular sieves to the flask.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Addition of Reactants:
-
To the prepared flask, add the 2-deoxy-2-fluoro-4-thio-glycosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents).
-
Dissolve the solids in anhydrous dichloromethane (DCM). The concentration is typically in the range of 0.05 to 0.1 M.
-
Stir the mixture at room temperature for 30 minutes to allow for drying by the molecular sieves.
-
-
Initiation of the Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature. A starting point of -40 °C is recommended to enhance stereoselectivity.
-
In a separate flask, prepare a solution of N-Iodosuccinimide (NIS) (1.2 equivalents) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture.
-
Prepare a dilute solution of Trifluoromethanesulfonic acid (TfOH) (0.1 equivalents) in anhydrous DCM.
-
Add the TfOH solution dropwise to the reaction mixture. The reaction is often accompanied by a color change.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The consumption of the glycosyl donor is a key indicator of reaction completion.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by adding a few drops of triethylamine (Et3N) until the solution is basic.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired glycoside.
-
Visualizing the Workflow
Caption: Overall workflow for the glycosylation protocol.
Mechanism and Scientific Principles
The activation of the thioglycoside donor by the NIS/TfOH system is initiated by the reaction of the soft thiophile, the iodonium ion (I+), generated in situ, with the sulfur atom of the thioglycoside. This forms a highly reactive sulfonium ion intermediate, which is an excellent leaving group. The departure of the leaving group is facilitated by the solvent and leads to the formation of a key oxocarbenium ion intermediate.
The stereochemical outcome of the reaction is largely determined by the facial selectivity of the nucleophilic attack of the glycosyl acceptor on this oxocarbenium ion. Due to the absence of a participating group at C-2, there is no neighboring group participation to direct the attack to one face of the pyranose ring. The electron-withdrawing 2-fluoro group can influence the conformation of the oxocarbenium ion and the transition state energies for the α- and β-attack, but generally, a mixture of anomers is expected. The use of low temperatures can often favor the formation of one anomer by exploiting small differences in the activation energies for the two pathways.
Caption: Proposed mechanism of glycosylation.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient activation- Donor is too unreactive | - Use freshly opened or purified reagents- Increase the amount of NIS and/or TfOH- Increase the reaction temperature |
| Poor stereoselectivity | - Reaction temperature is too high- Solvent effects | - Perform the reaction at lower temperatures (-60 °C or -78 °C)- Screen different solvents (e.g., acetonitrile, propionitrile) |
| Formation of side products | - Reaction of the acceptor with NIS- Decomposition of the donor or acceptor | - Add NIS at the reaction temperature- Ensure all reagents and solvents are anhydrous |
| Difficult purification | - Close Rf values of anomers and starting materials | - Use a different TLC and column chromatography solvent system- Consider derivatization to aid separation |
Applications in Research and Drug Development
The 2-deoxy-2-fluoro-4-thio-glycosides synthesized using this protocol have a wide range of potential applications:
-
Enzyme Inhibitors: The 2-fluoro modification can lead to potent and specific mechanism-based inhibitors of glycosidases.[4][5]
-
Probes for Studying Protein-Glycan Interactions: The fluorine atom can serve as a sensitive 19F NMR probe to study the binding of carbohydrates to proteins.[6]
-
Metabolic Decoys: Thioglycosides can act as metabolic decoys in glycosylation pathways, enabling the study and modulation of these biological processes.[7]
-
Development of Novel Therapeutics: The unique properties of these modified sugars make them attractive candidates for the development of new antiviral and antitumor agents.[8]
Conclusion
The glycosylation protocol using 2-deoxy-2-fluoro-4-thio-glycosyl donors, while challenging, offers access to a unique class of molecules with significant potential in chemical biology and medicinal chemistry. By understanding the underlying scientific principles and carefully controlling the reaction conditions, researchers can successfully synthesize these valuable compounds and unlock their potential in a variety of applications. This guide provides a solid foundation for the implementation of this powerful synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2’-deoxy-2’-fluorodisaccharides as mechanism-based glycosidase inhibitors that exploit aglycon specificity | UBC Chemistry [chem.ubc.ca]
- 6. Fluorinated glycans: A structural and functional perspective - American Chemical Society [acs.digitellinc.com]
- 7. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection methods for benzoyl groups on thionucleosides
An Application Guide to Deprotection Methods for Benzoyl Groups on Thionucleosides
Authored by a Senior Application Scientist
Introduction: The Critical Role of Thionucleosides and Benzoyl Protection
Thionucleosides, synthetic analogs of natural nucleosides where a key oxygen atom is replaced by sulfur, are cornerstones in medicinal chemistry and drug development.[1][2] Their unique steric and electronic properties confer enhanced metabolic stability and potent biological activities, leading to their investigation as significant antitumor and antiviral agents.[3][4] The synthesis of these complex molecules is a multi-step process that invariably requires the use of protecting groups to mask reactive functional groups and ensure regioselectivity.[5]
The benzoyl (Bz) group is a frequently employed protecting group for the hydroxyl and exocyclic amine functionalities in nucleoside chemistry.[6][7][8] Its popularity stems from its high stability under a range of reaction conditions, particularly acidic and neutral media, and its straightforward introduction using reagents like benzoyl chloride.[8] However, the successful synthesis of the target thionucleoside hinges on the final, critical step: the efficient and clean removal of these benzoyl groups.
This guide provides an in-depth analysis of the primary methods for benzoyl group deprotection on thionucleosides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations essential for success in the laboratory.
Core Principles of Benzoyl Deprotection: A Mechanistic Overview
The deprotection of a benzoyl group, which forms an ester or an amide linkage, is fundamentally a nucleophilic acyl substitution reaction. The stability of the benzoyl group is derived from the resonance-stabilized carbonyl system. To cleave this bond, a sufficiently strong nucleophile is required to attack the electrophilic carbonyl carbon. The choice of nucleophile and reaction conditions dictates the speed, efficiency, and selectivity of the deprotection process.
The most common strategies rely on basic conditions, where a nucleophile like a hydroxide ion, alkoxide ion, or ammonia attacks the benzoyl carbonyl. The general mechanism proceeds through a tetrahedral intermediate, which then collapses to release the deprotected nucleoside and a benzoyl-derived byproduct (e.g., benzoic acid or benzamide).
Method 1: Ammonolysis — The Workhorse of Oligonucleotide Synthesis
Ammonolysis, the cleavage of an ester or amide by ammonia, is arguably the most prevalent method for benzoyl deprotection in nucleoside chemistry, especially in the context of solid-phase oligonucleotide synthesis.[9] This is because it is highly effective for removing N-acyl protectors from nucleobases and is typically performed as the final step, often concurrently with cleavage of the synthesized chain from the solid support.
Causality Behind Experimental Choices:
-
Reagent: Concentrated aqueous ammonia (ammonium hydroxide) or a solution of ammonia in methanol is used. Ammonia acts as the nucleophile.[10] Methanol can improve the solubility of the protected nucleoside and swell the solid support in oligonucleotide synthesis.
-
Temperature: Reactions can be performed at room temperature for sensitive substrates or heated (typically to 55-65 °C) to significantly accelerate the reaction rate.[9] Heating is common for complete deprotection in a reasonable timeframe (e.g., 2-8 hours).
-
Selectivity: Ammonolysis is robust and generally removes most common acyl protecting groups. It is less selective than milder methods but is ideal for global deprotection at the end of a synthesis.
Visualizing the Ammonolysis Mechanism
Caption: Mechanism of benzoyl deprotection via ammonolysis.
Experimental Protocol 1: Deprotection with Aqueous Ammonia
-
Materials:
-
Benzoyl-protected thionucleoside (or on solid support).
-
Concentrated ammonium hydroxide (28-30%).
-
Methanol (optional).
-
Sealed reaction vial.
-
Heating block.
-
-
Procedure:
-
Place the protected substrate into the reaction vial.
-
Add concentrated ammonium hydroxide. If solubility is an issue, a co-solvent like methanol can be added (e.g., 1:1 v/v NH4OH:MeOH).
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Heat the reaction mixture to 55 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 2-8 hours.[9]
-
Once complete, cool the vial to room temperature in a fume hood.
-
Carefully unseal the vial.
-
Evaporate the solvent under reduced pressure or with a stream of nitrogen.
-
The crude product can be purified by silica gel chromatography or recrystallization.
-
Method 2: Accelerated Deprotection with AMA Reagent
For applications requiring rapid deprotection, such as in high-throughput oligonucleotide synthesis, a mixture of aqueous A mmonia and aqueous M ethyla mine (AMA) is highly effective.
Causality Behind Experimental Choices:
-
Reagent: AMA is a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.[11] Methylamine is a stronger nucleophile than ammonia due to the electron-donating effect of the methyl group, leading to a significant rate enhancement.
-
Speed: Deprotection with AMA at elevated temperatures (e.g., 65 °C) can be completed in as little as 10-15 minutes, compared to several hours for ammonia alone.[11]
-
Application: Primarily used for the rapid deprotection of oligonucleotides from solid supports.
Experimental Protocol 2: Rapid Deprotection with AMA
-
Materials:
-
Benzoyl-protected nucleoside on solid support.
-
AMA reagent (prepare fresh by mixing equal volumes of conc. NH4OH and 40% aq. methylamine in a fume hood).
-
Sealed reaction vial.
-
Heating block.
-
-
Procedure:
-
Place the solid support with the protected oligonucleotide into the reaction vial.
-
Add the freshly prepared AMA reagent to the vial.
-
Seal the vial tightly and heat to 65 °C for 10-15 minutes.[11]
-
Cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.
-
Evaporate the AMA solution to yield the crude product, which can then be purified by HPLC or other appropriate methods.
-
Method 3: Base-Catalyzed Methanolysis (Zemplén Deprotection)
A classic method for removing acyl protecting groups from carbohydrates and nucleosides is the Zemplén deacylation, which uses a catalytic amount of sodium methoxide in methanol.[11]
Causality Behind Experimental Choices:
-
Reagent: Sodium methoxide (NaOMe) in anhydrous methanol. The active nucleophile is the methoxide ion (MeO⁻), which is a much stronger base and nucleophile than neutral methanol.
-
Mechanism: The reaction is a transesterification. The methoxide ion attacks the benzoyl ester, forming a tetrahedral intermediate that collapses to release the deprotected hydroxyl group and methyl benzoate. The catalytic cycle is maintained as the methoxide ion is regenerated.
-
Conditions: The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[11] It is crucial to use anhydrous conditions to prevent the competing hydrolysis of the ester by hydroxide ions, which would consume the catalyst.
-
Selectivity: This method is particularly effective for O-benzoyl groups. It is generally milder than ammonolysis and can sometimes be used to selectively deprotect O-benzoyl groups in the presence of more robust N-benzoyl groups.
Experimental Protocol 3: Deprotection with Sodium Methoxide
-
Materials:
-
Benzoyl-protected thionucleoside.
-
Anhydrous methanol.
-
Sodium methoxide (can be used as a solid or a solution in methanol).
-
Amberlite® IR120 (H⁺ form) or similar acidic resin for neutralization.
-
-
Procedure:
-
Dissolve the protected thionucleoside in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For faster reactions, stoichiometric amounts can be used.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC.
-
Upon completion, add the acidic ion-exchange resin to the solution and stir until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify as needed.
-
Comparative Analysis and Orthogonal Strategies
The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other protecting groups on the molecule. An ideal synthesis relies on an orthogonal protecting group strategy , where one type of group can be removed under specific conditions without affecting others.[12][13]
General Deprotection Workflow
Caption: A generalized experimental workflow for benzoyl deprotection.
Summary of Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Reaction Time | Typical Yield (%) | Advantages & Key Insights |
| Ammonolysis | Conc. NH₄OH in H₂O or MeOH | 55 - 65 °C | 2 - 8 h | >95 | Standard, reliable method for global deprotection, especially for oligonucleotides.[9] |
| AMA | NH₄OH / MeNH₂ (1:1) | 65 °C | 10 - 15 min | >95 | Extremely rapid; ideal for high-throughput applications.[11] Methylamine is a superior nucleophile. |
| Zemplén | NaOMe (catalytic) in MeOH | 0 °C to Room Temp. | 0.5 - 4 h | ~94 | Mild, fast conditions for O-benzoyl groups. Requires anhydrous solvent for best results.[11] |
| Mild Base | K₂CO₃ in MeOH | Room Temp. | ~4 h | High | Very mild conditions suitable for sensitive substrates that may degrade with stronger bases.[11] |
Considerations for Orthogonal Selectivity
The benzoyl group is considered a robust acyl protector, generally stable to acidic conditions used to remove groups like Dimethoxytrityl (DMT) or tert-Butoxycarbonyl (Boc). It is, however, labile to the basic/nucleophilic conditions described above.
-
vs. Silyl Ethers (TBDMS, TIPS): Silyl ethers are removed with fluoride sources (e.g., TBAF). Benzoyl groups are stable to TBAF, allowing for selective de-silylation. This is a common orthogonal pairing.[14]
-
vs. Trityl Ethers (DMT, MMT): These are highly acid-labile and are removed with mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). Benzoyl groups are completely stable under these conditions.[7]
-
vs. Benzyl Ethers (Bn): Benzyl ethers are typically removed by catalytic hydrogenolysis (H₂/Pd-C), which does not affect benzoyl groups.[15][16]
Careful planning of the protecting group strategy is paramount to avoid unintended deprotection and ensure the successful synthesis of complex thionucleoside derivatives.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 6. jocpr.com [jocpr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzoyl group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenging deprotection steps during the synthesis of tetra- and pentasaccharide fragments of the Le(a)Le(x) tumor-associated hexasaccharide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Fluorination of Thioarabinofuranosides
Abstract
This comprehensive guide provides detailed experimental procedures for the synthesis of 2-deoxy-2-fluoroarabinofuranosides from their corresponding thioarabinofuranoside precursors. Fluorinated carbohydrates are of significant interest to researchers, scientists, and drug development professionals due to their unique biological properties, which can enhance metabolic stability and binding affinity of nucleoside analogues and other therapeutics. This document outlines the rationale behind experimental choices, provides step-by-step protocols for the synthesis of the starting material and its subsequent fluorination using various reagents, and offers a comparative analysis of common fluorinating agents. Emphasis is placed on safety, reaction mechanisms, and the stereochemical outcome of the fluorination reaction.
Introduction: The Significance of Fluorinated Arabinofuranosides
The introduction of a fluorine atom into a carbohydrate scaffold can profoundly alter its physicochemical and biological properties. In the context of arabinofuranosides, which are key components of various nucleoside analogues with antiviral and anticancer activities, 2'-deoxy-2'-fluoro modifications are particularly significant. The high electronegativity of fluorine can modulate the sugar pucker, influence glycosidic bond stability, and serve as a hydrogen bond acceptor, all of which can impact the interaction of the resulting nucleoside with its biological target.[1] Thioarabinofuranosides serve as excellent precursors for the synthesis of these valuable fluorinated analogues due to the facile activation of the thioglycosidic linkage under fluorinative conditions.
This application note details the synthesis of a protected thioarabinofuranoside and its subsequent conversion to the corresponding 2-deoxy-2-fluoroarabinofuranoside using modern fluorinating agents.
Synthesis of the Thioarabinofuranoside Precursor
A common and versatile precursor for fluorination is a fully protected thioarabinofuranoside. The benzoyl protecting groups are often employed due to their stability and their ability to influence the stereochemical outcome of the fluorination reaction through neighboring group participation.[2]
Protocol: Synthesis of Ethyl 2,3,5-tri-O-benzoyl-1-thio-β-D-arabinofuranoside
This protocol is adapted from established procedures for the synthesis of thioglycosides from per-O-acylated sugars.[3]
Materials:
-
Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside
-
Ethanethiol (EtSH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethanethiol (1.2 equiv) to the stirred solution.
-
Slowly add boron trifluoride diethyl etherate (3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2,3,5-tri-O-benzoyl-1-thio-β-D-arabinofuranoside.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorination of Thioarabinofuranosides: Reagents and Protocols
The conversion of the anomeric thioether to a glycosyl fluoride is a key transformation. Several reagents can effect this conversion, with varying degrees of reactivity, safety, and stereoselectivity. The most common reagents are diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[4] More recently, crystalline and safer alternatives such as XtalFluor-E and XtalFluor-M have been developed.[5]
Reaction Mechanism and Stereoselectivity
The fluorination of thioglycosides with reagents like DAST is thought to proceed through an activated sulfonium intermediate. The stereochemical outcome of the reaction, particularly at the anomeric center, is often controlled by the participation of the neighboring C-2 protecting group.[6] The benzoyl group at the C-2 position can form a dioxolanium ion intermediate, which blocks the α-face of the furanose ring. Subsequent attack by the fluoride ion occurs from the β-face, leading to the formation of the thermodynamically more stable α-glycosyl fluoride.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the fluorination of a thioarabinofuranoside.
Detailed Fluorination Protocols
The following protocols are generalized procedures for the fluorination of ethyl 2,3,5-tri-O-benzoyl-1-thio-β-D-arabinofuranoside. Researchers should optimize the reaction conditions for their specific substrate and scale.
WARNING: DAST is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
Materials:
-
Ethyl 2,3,5-tri-O-benzoyl-1-thio-β-D-arabinofuranoside
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve the thioarabinofuranoside (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[7]
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-deoxy-2-fluoroarabinofuranosyl fluoride.
Note: Deoxo-Fluor is more thermally stable than DAST but should still be handled with care in a fume hood as it reacts with water to produce HF.[4]
Procedure:
-
Follow the same setup and initial steps as the DAST protocol, dissolving the thioarabinofuranoside in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add Deoxo-Fluor (1.2-1.5 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Workup and purification are identical to the DAST protocol.
Note: XtalFluor reagents are crystalline solids that are easier and safer to handle than DAST and Deoxo-Fluor.[5] They often require an activator.
Materials:
-
Ethyl 2,3,5-tri-O-benzoyl-1-thio-β-D-arabinofuranoside
-
XtalFluor-E
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve the thioarabinofuranoside (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine trihydrofluoride (2.0 equiv).
-
Cool the mixture to 0 °C and add XtalFluor-E (1.5 equiv) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃, and perform an aqueous workup as described in the DAST protocol.
-
Purify the product by flash column chromatography.
Comparative Data of Fluorinating Agents
The choice of fluorinating agent can significantly impact the yield and side-product profile of the reaction. Below is a summary of expected outcomes based on literature precedents for similar substrates.
| Fluorinating Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DAST | 70-85 | High reactivity, well-established | Thermally unstable, hazardous byproducts (HF), moisture sensitive |
| Deoxo-Fluor | 75-90 | More thermally stable than DAST, high yields | Also produces HF, moisture sensitive |
| XtalFluor-E/M | 70-90 | Crystalline solid, enhanced thermal stability, easier to handle, no free HF generation[5] | May require an activator, newer reagent with fewer literature examples |
Characterization of the Fluorinated Product
The resulting 2-deoxy-2-fluoroarabinofuranosyl fluoride should be thoroughly characterized to confirm its structure and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic couplings to the fluorine atom. The anomeric proton (H-1) will appear as a doublet of doublets due to coupling to H-2 and the anomeric fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and chemical environment of the fluorine atoms.
-
¹³C NMR: The carbon spectrum will show C-F coupling constants, with the carbon directly attached to the fluorine exhibiting a large one-bond coupling.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Expected ¹H NMR data for a 2-deoxy-2-fluoro-arabinofuranosyl derivative: The chemical shifts and coupling constants will be highly dependent on the protecting groups and the anomeric configuration. For a β-anomer, the H1' proton typically appears as a doublet of doublets with J(H1',H2') around 4 Hz and J(H1',F) around 17 Hz.[8]
Safety and Handling of Fluorinating Reagents
DAST (Diethylaminosulfur Trifluoride):
-
Hazards: Highly toxic, corrosive, flammable liquid, and reacts violently with water to release HF gas. Can decompose explosively if heated above 90°C.
-
Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, a face shield, and a lab coat. Ensure a source of calcium gluconate gel is readily available as an antidote for HF burns.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride):
-
Hazards: Corrosive and reacts with water to produce HF. More thermally stable than DAST but can decompose exothermically.
-
Handling: Similar precautions as for DAST should be taken. Handle in a fume hood with appropriate PPE.
-
Storage: Store in a cool, dry place in a tightly sealed container.
XtalFluor-E and XtalFluor-M:
-
Hazards: These are crystalline solids and are significantly more thermally stable and less reactive with atmospheric moisture than DAST and Deoxo-Fluor.[5] However, they are still harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Handling: Handle with gloves and safety glasses in a well-ventilated area. Avoid creating dust.
-
Storage: Store in a cool, dry place.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of 2-deoxy-2-fluoroarabinofuranosyl fluoride.
Conclusion
The fluorination of thioarabinofuranosides is a robust and reliable method for accessing valuable 2-deoxy-2-fluoroarabinofuranoside building blocks. The choice of fluorinating agent depends on the specific requirements of the synthesis, balancing factors such as reactivity, safety, and cost. While DAST and Deoxo-Fluor are effective, the development of safer, crystalline reagents like XtalFluor offers significant advantages in terms of handling and thermal stability. Careful execution of the experimental procedures outlined in this guide, with strict adherence to safety protocols, will enable researchers to successfully synthesize these important fluorinated carbohydrates for their research and development endeavors.
References
- 1. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simpler fluorine chemistry [soci.org]
- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Stereoselective synthesis of 2-deoxy-furanosides from 2,3-anhydro-furanosyl thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: The Strategic Application of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside in the Synthesis of Novel Antiviral Nucleoside Analogs
Introduction: The Imperative for Advanced Antiviral Scaffolds
The relentless evolution of viral pathogens necessitates the continuous development of novel antiviral agents with improved efficacy, metabolic stability, and resistance profiles. Nucleoside analogs remain a cornerstone of antiviral therapy, functioning as chain terminators or inhibitors of viral polymerases.[1][2] Strategic modifications to the furanose ring of these analogs have proven to be a highly effective strategy for enhancing their therapeutic properties. The dual incorporation of a fluorine atom at the 2'-position and a sulfur atom at the 4'-position (replacing the ring oxygen) has given rise to a promising class of 2'-deoxy-2'-fluoro-4'-thionucleosides with potent antiviral activities against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[3][4][5][6]
The substitution of the 4'-oxygen with sulfur enhances the metabolic stability of the nucleoside analog by conferring resistance to degradation by nucleoside phosphorylases.[7][8] Concurrently, the presence of a fluorine atom at the 2'-position significantly influences the conformational preference of the sugar ring, which can lead to improved binding with viral enzymes.[9] This application note provides a detailed overview and experimental protocol for the use of a key synthetic intermediate, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside , in the synthesis of these next-generation antiviral agents.
The Keystone Intermediate: this compound
The title compound is a pivotal, pre-functionalized building block designed for the efficient construction of 2'-deoxy-2'-fluoro-4'-thio-D-arabinopentofuranosyl nucleosides. Its structure is optimized for subsequent coupling reactions with various nucleobases.
-
2'-Fluorine and 4'-Thio Core: Possesses the essential modifications for conferring enhanced biological activity and stability.
-
3,5-di-O-benzoyl Protecting Groups: These bulky ester groups serve two critical functions: they protect the hydroxyl groups from unwanted side reactions and they act as participating groups that can influence the stereochemical outcome of the subsequent glycosylation reaction, favoring the formation of the desired β-anomer.
-
1-O-Methyl Group: This anomeric methyl group is a suitable leaving group for the crucial N-glycosylation step, where the sugar moiety is coupled with a heterocyclic base.
The synthesis of this intermediate is a multi-step process that often begins with a readily available sugar, such as D-arabinose.[10] Key transformations involve the introduction of the thio-functionality, fluorination at the 2'-position, and protection of the hydroxyl groups.
Synthetic Workflow: From Intermediate to Antiviral Candidate
The primary application of this compound is as a glycosyl donor in a Lewis acid-promoted N-glycosylation reaction with a silylated nucleobase. This is a variation of the well-established Vorbrüggen glycosylation.[11] The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway from starting materials to a bioactive antiviral compound.
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-4'-thiothymidine
This protocol details the N-glycosylation of silylated thymine with this compound, followed by deprotection to yield the target nucleoside analog.
Materials and Reagents:
-
This compound (Glycosyl Donor)
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Anhydrous Acetonitrile (CH₃CN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in Methanol
-
Amberlite IR-120 (H⁺) resin
-
Ethyl Acetate (EtOAc)
-
Hexanes
PART 1: Preparation of Silylated Thymine
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (Argon or Nitrogen), add thymine (1.0 eq) and a catalytic amount of ammonium sulfate.
-
Silylation: Add hexamethyldisilazane (HMDS, 3.0 eq) to the flask. Heat the reaction mixture to reflux (approx. 130 °C) and stir until the solution becomes clear (typically 4-6 hours).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess HMDS under reduced pressure to obtain bis(trimethylsilyl)thymine as an oily residue. This is used directly in the next step without further purification.
PART 2: N-Glycosylation Reaction
-
Setup: In a separate flame-dried 250 mL three-neck flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous acetonitrile.
-
Addition of Nucleobase: Dissolve the freshly prepared silylated thymine (from Part 1) in anhydrous acetonitrile and add it to the flask containing the glycosyl donor via cannula.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) dropwise to the stirred solution.[11] The solution may change color upon addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected nucleoside, 1-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-4-thio-arabinopentofuranosyl)thymine.
PART 3: Deprotection of the Nucleoside
-
Setup: Dissolve the purified protected nucleoside (from Part 2) in anhydrous methanol in a round-bottom flask.
-
Deprotection: Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 0.2 eq) to the flask. Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Neutralization: Quench the reaction by adding Amberlite IR-120 (H⁺) resin until the pH of the solution is neutral (pH ~7).
-
Isolation: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.
-
Final Purification: Purify the resulting crude product by recrystallization or silica gel chromatography to obtain the final product, 2'-Deoxy-2'-fluoro-4'-thiothymidine.
Data Summary and Expected Outcomes
The following table provides typical parameters and expected results for the key glycosylation step.
| Parameter | Value/Range | Rationale & Notes |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that effectively dissolves reactants and does not interfere with the Lewis acid catalyst. |
| Lewis Acid Catalyst | TMSOTf | A powerful Lewis acid that activates the anomeric position of the glycosyl donor, facilitating nucleophilic attack by the silylated base. |
| Temperature | 0 °C to Reflux (82 °C) | Initial low temperature for controlled catalyst addition, followed by heating to drive the reaction to completion. |
| Reaction Time | 8-12 hours | Monitored by TLC to ensure complete consumption of the limiting reagent. |
| Typical Yield (Glycosylation) | 60-80% | Yields are dependent on the purity of starting materials and strict anhydrous conditions. |
| Anomeric Selectivity | >10:1 (β:α) | The 3-O-benzoyl group provides neighboring group participation, directing the incoming nucleobase to the β-face of the furanose ring. |
| Typical Yield (Deprotection) | >90% | The Zemplén deprotection is typically a high-yielding and clean reaction. |
Mechanism and Causality: The Role of the Benzoyl Protecting Group
The choice of benzoyl groups at the C3 and C5 positions is not arbitrary. The C3-benzoyl group, in particular, plays a crucial role in controlling the stereochemistry of the N-glycosidic bond formation.
References
- 1. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity of L-2'-deoxy-2'-up-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-HIV and anti-HBV activities of 2'-fluoro-2', 3'-unsaturated L-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
How to synthesize 4'-thio-FAC (1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine)
Application Note & Protocol: A Stereoselective Synthesis of 4'-Thio-FAC
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine, commonly known as 4'-thio-FAC. This potent nucleoside analog has demonstrated significant antitumor activity, making its efficient and stereoselective synthesis a topic of considerable interest for researchers in medicinal chemistry and drug development.[1][2] The protocol detailed herein is based on an optimized, convergent strategy designed to overcome common challenges in thionucleoside synthesis, particularly the control of anomeric stereochemistry.[1] We present a step-by-step methodology, from the preparation of a key 2-fluoro-4-thiosugar intermediate to the final purification and characterization of 4'-thio-FAC, intended to provide researchers with a reliable and scalable synthetic route.
Background and Significance
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[3] Their therapeutic efficacy often stems from structural modifications to the nucleobase or the sugar moiety, which alter their interaction with key cellular enzymes like polymerases or kinases.[4] 4'-Thio-FAC is a prime example of such a rationally designed therapeutic agent, incorporating two critical modifications to the deoxycytidine scaffold:
-
4'-Thio Substitution: The replacement of the furanose ring oxygen with a sulfur atom creates a 4'-thionucleoside. This modification can significantly impact the sugar pucker conformation and enhance the metabolic stability of the nucleoside by increasing the resistance of the N-glycosidic bond to enzymatic cleavage.[5][6]
-
2'-Fluoro Arabino Configuration: The introduction of a fluorine atom at the 2'-position in the "up" or arabino configuration is a common strategy in nucleoside drug design.[7][8] The high electronegativity of fluorine can alter the electronic properties of the sugar, influencing its conformation and interaction with target enzymes.
The combination of these features in 4'-thio-FAC results in a potent, orally active antitumor agent with a broad spectrum of activity against various human solid tumor cell lines, including colon and stomach cancers.[1] Its primary mechanism of action involves the inhibition of DNA synthesis, with its triphosphate form acting as a potent inhibitor of DNA polymerase α.[4]
Synthetic Strategy: Achieving Stereocontrol
The synthesis of 4'-thionucleosides typically proceeds via a convergent approach, involving the coupling of a pre-synthesized thiosugar derivative with a nucleobase.[5] A persistent challenge in this field is the control of stereochemistry at the anomeric (C1') position during the crucial glycosylation step. Standard Lewis acid-catalyzed coupling reactions often yield an inseparable mixture of the desired β-anomer and the undesired α-anomer, complicating purification and reducing the overall yield of the active stereoisomer.[1]
To address this critical issue, this protocol adopts an improved synthetic strategy that ensures high β-selectivity.[1] The core of this approach is the use of a specifically activated 2-fluoro-4-thiosugar donor. The key strategic elements are:
-
Preparation of a Protected Thiosugar: Synthesis of a stable, protected 2-deoxy-2-fluoro-4-thioarabinofuranose derivative.
-
Anomeric Activation: Conversion of the anomeric hydroxyl or methoxy group into a highly reactive 1-α-bromide. This bromo-sugar intermediate is conformationally biased to favor the desired reaction trajectory.
-
Stereoselective Glycosylation: The 1-α-bromide is coupled with a silylated N⁴-acetylcytosine. The reaction proceeds via an SN2-like mechanism, resulting in an inversion of stereochemistry at the anomeric center to exclusively form the β-glycosidic bond.[1]
-
Deprotection: Removal of the sugar and base protecting groups to yield the final product.
This strategy avoids the formation of anomeric mixtures, streamlining the synthesis and improving the overall efficiency.
Overall Synthetic Pathway
Caption: High-level overview of the stereoselective synthesis of 4'-thio-FAC.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-Methoxy-3,5-di-O-benzoyl-2-deoxy-2-fluoro-4-thio-α-D-arabinofuranoside | Round-bottom flasks, magnetic stirrer |
| Acetic Anhydride, Acetic Acid | Rotary evaporator |
| Hydrogen Bromide (30-33% in Acetic Acid) | Thin Layer Chromatography (TLC) plates |
| Dichloromethane (DCM), Ethyl Acetate, Hexanes | Silica gel for column chromatography |
| N⁴-Acetylcytosine | Inert atmosphere setup (Nitrogen/Argon) |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Standard glassware (funnels, cylinders) |
| Acetonitrile (anhydrous) | Low-temperature bath (e.g., acetone/dry ice) |
| Ammonium Hydroxide (28-30%) | NMR Spectrometer (¹H, ¹³C, ¹⁹F) |
| Methanol, Dioxane | Mass Spectrometer (e.g., ESI-MS) |
| Sodium Bicarbonate, Magnesium Sulfate |
Synthesis of 1-α-Bromo-3,5-di-O-benzoyl-2-deoxy-2-fluoro-4-thio-D-arabinofuranose (Intermediate 15)
This procedure is adapted from the method described by Yoshimura et al. for overcoming stereoselectivity issues.[1]
-
Acetolysis:
-
Dissolve the starting methoxy-thiosugar (1.0 eq) in a solution of acetic anhydride and acetic acid containing a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.
-
Concentrate under reduced pressure to yield the 1-O-acetyl intermediate (compound 14 in the reference), which is often used directly in the next step.[1]
-
-
Bromination:
-
Dissolve the crude 1-O-acetyl intermediate in dry dichloromethane and cool the solution to 0 °C.
-
Slowly add a solution of hydrogen bromide in acetic acid (approx. 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash carefully with ice-cold water, followed by cold saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1-α-bromide (Intermediate 15 ). This intermediate is often unstable and should be used immediately in the next step.
-
Stereoselective Glycosylation
-
Preparation of Silylated Base:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend N⁴-acetylcytosine (1.2 eq) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture to reflux (approx. 80 °C) for 1 hour or until the solution becomes clear.
-
Cool the solution to room temperature.
-
-
Coupling Reaction:
-
Dissolve the crude 1-α-bromide (Intermediate 15 ) from step 3.2 in anhydrous acetonitrile.
-
Add this solution dropwise to the freshly prepared silylated N⁴-acetylcytosine solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC. The formation of the new, higher-polarity product should be observed.
-
Once the reaction is complete, quench by adding a few milliliters of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purification and Deprotection
-
Purification of Protected Nucleoside:
-
Dissolve the crude residue from step 3.3 in a minimal amount of dichloromethane.
-
Purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired β-anomer (identified by TLC and NMR analysis of a small aliquot) and concentrate to yield the protected nucleoside as a white foam.
-
-
Final Deprotection:
-
Dissolve the purified, protected nucleoside in a 1:1 mixture of dioxane and methanol.
-
Cool the solution to 0 °C and bubble with ammonia gas for 15-20 minutes, or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Final Purification and Characterization
-
Purification of 4'-Thio-FAC:
-
Purify the final crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 5-15% MeOH in DCM).
-
Combine the pure fractions and evaporate the solvent to yield 4'-thio-FAC as a white solid.
-
-
Characterization:
-
NMR Spectroscopy: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The anomeric proton (H-1') should appear as a doublet of doublets with coupling constants confirming the β-configuration.[9][10]
-
Mass Spectrometry: Confirm the molecular weight of the product (C₉H₁₂FN₃O₃S, MW: 261.27 g/mol ) using high-resolution mass spectrometry (HRMS).[11]
-
Purity Analysis: Assess the final purity using HPLC.
-
Summary of Results and Workflow
Table 1: Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Temp. | Time | Expected Yield |
| Acetolysis | Acetic Anhydride, H₂SO₄ | Acetic Acid | RT | 2-4 h | ~90%[1] |
| Bromination | HBr in Acetic Acid | DCM | 0 °C to RT | 12-18 h | Crude, used directly |
| Glycosylation | Silylated Cytosine | Acetonitrile | RT | 24-48 h | 60-70% (after purif.) |
| Deprotection | NH₃/MeOH | Dioxane/MeOH | RT | 12-24 h | >90% |
| Overall | ~45-55% |
General Experimental Workflow
Caption: Step-by-step workflow from synthesis to final product characterization.
Safety and Handling
-
Hydrogen Bromide in Acetic Acid: Extremely corrosive and toxic. Handle only in a chemical fume hood. Causes severe skin and respiratory tract burns.[12]
-
Anhydrous Solvents: Dichloromethane and acetonitrile are flammable and toxic. Ensure all reactions are conducted under an inert atmosphere and away from ignition sources.[13]
-
Silylating Agents (BSA): Moisture-sensitive and can cause irritation. Handle under inert gas.
-
Ammonia: Highly corrosive and toxic upon inhalation. Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
Troubleshooting
-
Low Yield in Glycosylation:
-
Cause: Incomplete silylation of the base or degradation of the bromo-sugar.
-
Solution: Ensure the N⁴-acetylcytosine is fully silylated (clear solution). Use the 1-α-bromide immediately after preparation without prolonged storage. Ensure all glassware and solvents are scrupulously dry.
-
-
Incomplete Deprotection:
-
Cause: Insufficient reaction time or concentration of ammonia.
-
Solution: Increase reaction time and monitor by TLC until all benzoyl-protected intermediates are consumed. Ensure the ammonia solution is fresh and concentrated.
-
-
Difficulty in Purification:
-
Cause: Co-elution of impurities.
-
Solution: Use a long silica gel column and a slow, shallow solvent gradient to improve separation. If baseline separation is not achieved, consider reverse-phase HPLC for final purification.[14]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 11. medkoo.com [medkoo.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside as a glycosyl donor
Application Note & Protocol
Topic: Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside as a Versatile Glycosyl Donor for the Synthesis of Biologically Active Nucleoside Analogues
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, carbohydrate chemistry, and oncology.
Introduction
The strategic incorporation of fluorine into carbohydrate scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability and unique biological activities. Nucleoside analogues containing a 2'-deoxy-2'-fluoro-arabinofuranosyl moiety, particularly those with a 4'-thio modification, have emerged as a promising class of therapeutic agents, demonstrating significant antitumor and antiviral properties.[1][2] For instance, 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) has shown remarkable, potent antitumor activity against various human cancer cell lines, including gastric and colorectal carcinomas, and is effective even with oral administration.[2] The mechanism of action for compounds like 4'-thio-FAC often involves the inhibition of DNA synthesis, making them powerful tools in cancer chemotherapy.[3]
The synthesis of these complex molecules hinges on the availability of a stable and reliable glycosyl donor. This compound is an advanced intermediate designed for this purpose. Its structure combines the stability of a thioglycoside with the unique electronic properties of a C2-fluorine substituent.[4] This guide provides a comprehensive overview of this donor's properties, the mechanistic principles of its activation, and detailed protocols for its application in glycosylation reactions, particularly for the synthesis of 2'-deoxy-2'-fluoro-4'-thionucleosides.
The Glycosyl Donor: A Structural and Mechanistic Analysis
The efficacy of this compound as a glycosyl donor stems from a synergistic combination of its structural features.
-
Anomeric Methylthio Group (SMe): The methylthio group serves as an excellent anomeric leaving group. It is sufficiently stable to withstand various synthetic manipulations, yet can be selectively and efficiently activated under mild thiophilic conditions, a hallmark of thioglycoside utility in complex oligosaccharide and nucleoside synthesis.[4][5]
-
C2-Fluoro Substituent: The fluorine atom at the C2 position is the most influential feature. As a highly electronegative element, it exerts a powerful electron-withdrawing effect, which "disarms" the glycosyl donor. This disarming effect reduces the donor's intrinsic reactivity by destabilizing the formation of the adjacent oxocarbenium ion intermediate, which is critical for glycosylation.[6] Consequently, more forceful activation conditions may be required compared to non-fluorinated analogues. A key stereochemical consequence of the C2-fluoro group is the preclusion of neighboring group participation, meaning that glycosylation outcomes are governed by other factors, such as kinetic control and the anomeric effect.
-
C3, C5-Benzoyl Protecting Groups (OBz): The benzoyl groups offer robust protection of the hydroxyl functions, preventing unwanted side reactions. They also enhance the crystallinity and UV activity of the donor and its products, facilitating purification and characterization.
-
4'-Thiofuranose Ring: The replacement of the endocyclic oxygen with sulfur is a critical modification that confers enhanced metabolic stability and potent biological activity to the resulting nucleoside analogues.[7]
Table 1: Physicochemical Properties of the Glycosyl Donor
| Property | Value | Source |
| Chemical Name | Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside | [8] |
| CAS Number | 197647-15-7 | [8] |
| Molecular Formula | C₂₀H₁₉FO₅S | - |
| Molecular Weight | 406.43 g/mol | - |
| Appearance | Typically a white to off-white solid | - |
Mechanism of Thioglycoside Activation
The most common and reliable method for activating thioglycoside donors involves the use of an electrophilic halogen source, such as N-iodosuccinimide (NIS), in the presence of a catalytic amount of a strong Brønsted or Lewis acid, like trifluoromethanesulfonic acid (TfOH).[9][10]
The activation cascade proceeds as follows:
-
Promoter Activation: TfOH protonates NIS, increasing its electrophilicity.
-
Sulfur Attack: The anomeric sulfur atom of the thioglycoside acts as a nucleophile, attacking the iodonium ion (I⁺) from the activated NIS. This forms a highly reactive iodosulfonium ion intermediate.
-
Leaving Group Departure: The iodosulfonium species is an excellent leaving group. It departs, leading to the formation of a transient but critical oxocarbenium ion. The formation of this cation is the rate-determining step and is electronically disfavored by the adjacent C2-fluoro group.
-
Nucleophilic Trapping: The glycosyl acceptor (e.g., an alcohol or a silylated nucleobase) attacks the electrophilic anomeric carbon of the oxocarbenium ion. Due to the planar nature of the intermediate and the lack of C2-neighboring group participation, this attack can occur from either the α- or β-face, often resulting in a mixture of anomeric products.[11]
Caption: Proposed mechanism for the NIS/TfOH-promoted activation of the thioglycosyl donor.
Experimental Protocols
General Considerations: All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Reaction progress should be monitored by thin-layer chromatography (TLC).[9]
Protocol 1: Glycosylation with a Generic Alcohol Acceptor
This protocol describes a general procedure for coupling the glycosyl donor with a primary or secondary alcohol.
Materials:
-
This compound (Donor, 1.0 equiv.)
-
Glycosyl acceptor (1.2–1.5 equiv.)
-
N-Iodosuccinimide (NIS, 1.5–2.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH, 0.1–0.3 equiv. as a fresh solution in CH₂Cl₂)
-
Activated molecular sieves (4 Å, powdered)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃
-
Brine, Anhydrous Na₂SO₄, Celite®
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the glycosyl donor (e.g., 203 mg, 0.5 mmol) and the glycosyl acceptor (0.6 mmol).
-
Dissolve the solids in anhydrous DCM (5 mL) and add activated 4 Å molecular sieves (approx. 300 mg). Stir the suspension at room temperature for 30 minutes under an inert atmosphere.
-
Cool the mixture to -40 °C using an acetonitrile/dry ice bath.
-
Add NIS (e.g., 169 mg, 0.75 mmol) to the cold suspension in one portion.
-
Stir for 10 minutes, then add the TfOH solution (e.g., 0.05 mmol in 0.5 mL DCM) dropwise via syringe over 5 minutes. Rationale: The catalytic acid is added last to initiate the reaction under controlled, cold conditions, minimizing side reactions.
-
Maintain the reaction at -40 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm slowly to -20 °C or 0 °C over 1-2 hours.
-
Upon completion (disappearance of the donor), quench the reaction by adding triethylamine (0.5 mL) followed by saturated aq. NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated aq. Na₂S₂O₃ (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired glycoside.
Protocol 2: Synthesis of Nucleoside Analogues via Vorbrüggen Glycosylation
This protocol is adapted for coupling with a silylated nucleobase, a key step in synthesizing compounds like 4'-thio-FAC.[7][12]
Materials:
-
Nucleobase (e.g., Uracil, Cytosine, 1.5 equiv.)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)
-
Anhydrous Acetonitrile or 1,2-Dichloroethane (DCE)
-
Other reagents as listed in Protocol 1.
Procedure:
-
Silylation of Nucleobase: In a separate flame-dried flask, suspend the nucleobase (e.g., 0.75 mmol) in anhydrous acetonitrile (5 mL). Add BSA (2.0 equiv.) and a catalytic amount of ammonium sulfate. Heat the mixture to reflux under an inert atmosphere until the solution becomes clear (typically 1-2 hours), indicating complete silylation. Cool the solution to room temperature.
-
Glycosylation Setup: In the main reaction flask, add the glycosyl donor (0.5 mmol), activated 4 Å molecular sieves, and anhydrous acetonitrile (5 mL).
-
Coupling: Transfer the solution of the silylated nucleobase to the glycosylation flask via cannula. Cool the combined mixture to the desired starting temperature (e.g., -20 °C).
-
Add NIS (1.5 equiv.) and stir for 10 minutes.
-
Add TfOH (0.2 equiv.) dropwise. Rationale: The combination of a thiophilic promoter (NIS) and a Lewis/Brønsted acid (TfOH) is effective for activating the disarmed donor toward the less nucleophilic silylated base.
-
Monitor the reaction by TLC. Allow it to warm to room temperature and stir until the donor is consumed.
-
Work-up and purify as described in Protocol 1.
Caption: General experimental workflow for glycosylation using the thioglycoside donor.
Expected Outcomes and Data Interpretation
-
Reactivity: Due to the C2-fluoro group, this donor is less reactive than its 2-deoxy or 2-O-acyl counterparts. Reactions may require longer times, slightly higher temperatures, or a higher loading of the promoter compared to "armed" thioglycosides.
-
Stereoselectivity: The absence of a participating group at C2 means that stereocontrol is not guaranteed. Glycosylation will likely yield a mixture of α- and β-anomers. The β-anomer is typically the desired isomer for biological activity in nucleosides.[1] The ratio can be influenced by the solvent and reaction conditions, but separation of the anomers by chromatography is usually necessary. The anomeric configuration can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the anomeric proton (H-1').
-
Yields: Yields are highly dependent on the nucleophilicity of the acceptor. Primary alcohols are expected to give good yields, while more hindered secondary alcohols or silylated nucleobases may result in moderate yields.
Table 2: Representative and Expected Glycosylation Outcomes
| Acceptor Type | Promoter System | Temp. (°C) | Expected Yield | Expected α:β Ratio |
| Primary Alcohol | NIS / TfOH | -40 to 0 | 65-85% | 1:2 to 1:4 |
| Secondary Alcohol | NIS / TfOH | -20 to RT | 40-60% | Variable |
| Silylated Uracil | NIS / TfOH | -20 to RT | 45-65% | 1:1 to 1:3 |
Note: Data are representative expectations based on reactions with similar disarmed 2-deoxy-2-fluoro glycosyl donors and are intended for guidance. Optimization for specific substrates is recommended.
Conclusion
This compound is a highly specialized yet effective glycosyl donor for the synthesis of 2'-deoxy-2'-fluoro-4'-thionucleosides and other complex glycosides. While its reactivity is tempered by the electron-withdrawing C2-fluoro group, standard activation protocols using NIS/TfOH are robust and reliable for promoting glycosylation. Understanding the interplay between its structural features and the reaction mechanism allows for the rational design of synthetic routes toward potent therapeutic agents. The protocols provided herein offer a solid foundation for researchers and drug development professionals to successfully employ this valuable building block in their synthetic campaigns.
References
- 1. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glycodepot.com [glycodepot.com]
- 9. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Multi-technique Approach for the Comprehensive Characterization of 2-deoxy-2-fluoro-4-thio-arabinofuranosides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-deoxy-2-fluoro-4-thio-arabinofuranosides represent a class of synthetic nucleoside analogues with significant potential in antiviral and anticancer therapies.[1][2] The strategic replacement of the furanose ring oxygen with sulfur (4'-thio modification) and the introduction of a fluorine atom at the 2'-position enhances metabolic stability and modulates biological activity.[1][3] However, these same modifications introduce considerable analytical challenges for structural confirmation, stereochemical assignment, and purity assessment. This guide provides a detailed, multi-technique workflow for the unambiguous characterization of these complex molecules. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral Chromatography, explaining the causality behind each experimental choice. This integrated approach ensures the rigorous characterization required for advancing these compounds through the drug development pipeline.
Introduction: The Analytical Challenge
The therapeutic promise of 2-deoxy-2-fluoro-4-thio-arabinofuranosides is directly linked to their precise three-dimensional structure. The presence of multiple chiral centers, the conformational influence of the 4'-sulfur atom, and the complex NMR spectral effects of the 2'-fluorine atom necessitate a sophisticated analytical strategy.[3][4] The sulfur atom, being larger and less electronegative than oxygen, alters the pucker of the furanose ring, which can impact how the nucleoside analogue is recognized by viral or cellular enzymes.[5] Concurrently, the highly electronegative fluorine atom at the C2' position induces significant changes in local electronics and conformation, often leading to a mixture of C2'-endo and C3'-endo conformers.[6]
A simple verification of mass or a single 1D NMR spectrum is insufficient for these molecules. A comprehensive characterization is essential to:
-
Confirm the correct chemical structure and rule out isomers.
-
Determine the purity profile and identify any synthesis-related impurities.
-
Unambiguously assign the relative and absolute stereochemistry of all chiral centers.
-
Understand the conformational preferences of the furanose ring.
This document outlines a logical workflow, moving from initial purity assessment to definitive structural elucidation.
Overall Analytical Workflow
The characterization process follows a systematic progression, where each technique provides complementary information. The initial steps focus on purity and molecular weight, while subsequent, more complex analyses provide detailed structural and stereochemical data.
Caption: Logical workflow for comprehensive characterization.
Purity and Identity Confirmation: HPLC and Mass Spectrometry
The foundational step in characterization is to ensure the sample's purity and confirm its molecular weight. This is most efficiently achieved by coupling HPLC with MS.
High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: Reversed-phase HPLC is the standard for assessing the purity of polar to semi-polar small molecules like nucleoside analogues.[1] A C18 stationary phase provides excellent separation based on hydrophobicity. The inclusion of an acid like trifluoroacetic acid (TFA) in the mobile phase protonates any basic sites (e.g., the cytosine base), leading to sharper peaks and improved resolution.
Protocol: Purity Assessment by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD) at λ = 260 nm (or the λmax of the specific nucleobase).
-
Injection Volume: 10 µL of a ~1 mg/mL sample in 50:50 Water:MeCN.
-
Analysis: Integrate the chromatogram to determine the area percent of the main peak, which represents the purity.
| Parameter | Recommended Setting | Purpose |
| Column | C18 (e.g., Zorbax, XBridge) | General purpose hydrophobic separation |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Elution of polar compounds, peak sharpening |
| Detection | UV at nucleobase λmax (~260-280 nm) | Specific and sensitive detection |
| Gradient | 5-95% Acetonitrile | Ensures elution of all components |
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a critical step to confirm that the synthesized compound has the correct atomic composition, distinguishing it from potential isomers or compounds with similar nominal masses. Electrospray Ionization (ESI) is a soft ionization technique ideal for these moderately polar molecules, minimizing fragmentation and preserving the molecular ion.
Protocol: Molecular Formula Confirmation by ESI-HRMS
-
Instrumentation: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to detect [M+H]⁺ and [M+Na]⁺ adducts.
-
Sample Preparation: Dilute the sample (from HPLC or stock) to ~10-50 µg/mL in 50:50 Acetonitrile:Water.
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min or via LC-MS injection.
-
Data Acquisition: Acquire data in a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Analysis: Compare the measured mass of the most abundant ion (e.g., [M+H]⁺) to the theoretical exact mass. The mass error should be less than 5 ppm.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise covalent structure and relative stereochemistry of the molecule. The presence of both ¹⁹F and ³¹P (in phosphoramidite precursors) provides unique spectroscopic handles.
Caption: Key NMR couplings in a 2'-fluoro-arabinofuranoside.
1D NMR Protocols (¹H, ¹³C, ¹⁹F)
Causality & Rationale: The 2'-fluoro substituent profoundly influences the NMR spectra. In ¹H NMR, the proton at H1' is no longer a simple doublet but a doublet of doublets due to coupling to both H2' and F2'.[4] Similarly, H2' and H3' signals are also split by the fluorine. ¹⁹F NMR directly confirms the presence of the fluorine atom, and its coupling constants provide valuable structural information. ¹³C NMR shows characteristic shifts for carbons bonded to or near the fluorine and sulfur atoms.
Protocol: Acquiring 1D NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the sugar region (δ 3.5-6.5 ppm). The H1' signal will typically appear as a doublet of doublets with J(H1'-F2') ≈ 20 Hz and J(H1'-H2') ≈ 4 Hz.[4]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect large one-bond C-F coupling (¹JCF ≈ 90 Hz) for C2' and smaller two-bond coupling (²JCF) for C1' and C3'.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum to obtain a singlet, confirming the single fluorine environment. Then, acquire a proton-coupled spectrum to observe the complex splitting pattern from couplings to H1', H2', and H3'.
2D NMR Protocols (COSY, HSQC, HMBC)
Causality & Rationale: Due to spectral overlap and complex splitting, 1D spectra are often insufficient for complete assignment. 2D NMR is essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) spin systems, allowing you to "walk" along the sugar backbone (H1' -> H2' -> H3' etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling definitive carbon signal assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the nucleobase to the sugar (e.g., correlation from H1' to C2 and C6 of a pyrimidine base).
Data Interpretation Summary
| Experiment | Information Gained | Key Application for this Molecule |
| ¹H NMR | Proton environment, J-couplings | Observe H-F couplings, estimate ring pucker from J(H,H) |
| ¹³C NMR | Carbon skeleton, C-F couplings | Identify C2' based on large ¹JCF coupling |
| ¹⁹F NMR | Fluorine environment, H-F couplings | Confirm fluorine presence and its coupling network |
| COSY | H-H connectivity | Trace the furanose proton network |
| HSQC | C-H one-bond connectivity | Assign all protonated carbons |
| HMBC | C-H long-range connectivity | Link the nucleobase to the C1' position of the sugar |
| NOESY | Through-space proton proximity | Confirm stereochemistry (e.g., β-anomer) and conformation |
Stereochemical Analysis: Chiral Chromatography
Causality & Rationale: The synthesis of these complex nucleosides can often produce a mixture of stereoisomers (diastereomers or enantiomers).[3] Chiral HPLC is a critical quality control step to separate and quantify these isomers. The direct approach, using a Chiral Stationary Phase (CSP), is most common.[7] CSPs create a transient diastereomeric complex with the analyte, allowing for separation. Because no single CSP can resolve all chiral compounds, a screening approach is the most effective strategy.
Protocol: Chiral HPLC Method Development Screen
-
Objective: To find a column and mobile phase combination that provides baseline resolution (Rs > 1.5) of all stereoisomers.
-
Primary Columns for Screening:
-
Cellulose-based: (e.g., Chiralcel® OD-H, Chiralpak® AD) - Effective for a wide range of compounds.
-
Glycopeptide-based: (e.g., Astec® CHIROBIOTIC® V, T) - Offer unique selectivity, especially for molecules with hydrogen bonding capabilities.[7]
-
-
Mobile Phase Screening Strategy:
-
Normal Phase (NP): Hexane/Isopropanol or Hexane/Ethanol gradients. Add 0.1% diethylamine (DEA) for basic analytes or 0.1% TFA for acidic ones.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water gradients.
-
Polar Organic Mode: Acetonitrile or Methanol, often with additives.
-
-
Procedure:
-
Prepare a solution of the analyte containing all expected stereoisomers (e.g., from a non-stereoselective synthesis step or a deliberately mixed sample).
-
Inject the sample onto each column using each mobile phase condition.
-
Monitor for separation of peaks.
-
Once initial separation is observed, optimize the gradient, flow rate, and temperature to achieve baseline resolution.
-
| CSP Type | Typical Mobile Phases | Strengths |
| Polysaccharide (Cellulose/Amylose) | Normal Phase, Reversed Phase | Broad applicability, robust |
| Macrocyclic Glycopeptide | Reversed Phase, Polar Organic | Excellent for polar and ionizable compounds |
| Cyclodextrin | Reversed Phase, Polar Organic | Inclusion complex formation mechanism |
Definitive Structure: X-ray Crystallography
Causality & Rationale: While NMR can define relative stereochemistry and chromatography can separate isomers, only X-ray crystallography can provide the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[8] It is the gold standard for confirming the absolute configuration of all chiral centers, which is a regulatory requirement for chiral drugs.
Protocol: Single Crystal X-ray Diffraction (Conceptual)
-
Crystal Growth (The Crucial Step): This is often the most challenging part. The goal is to grow a single, high-quality crystal free of defects. Common methods include:
-
Slow evaporation of a solvent from a saturated solution.
-
Vapor diffusion (solvent/anti-solvent system).
-
Slow cooling of a saturated solution.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into the density, and the model is refined to best fit the experimental data.
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute configuration (e.g., via the Flack parameter), confirming the identity and stereochemistry of the molecule beyond any doubt.
Conclusion
The characterization of 2-deoxy-2-fluoro-4-thio-arabinofuranosides is a complex task that demands an orthogonal, multi-technique approach. A workflow beginning with LC-MS for purity and identity, followed by a suite of 1D and 2D NMR experiments for covalent structure elucidation, is essential. Chiral chromatography must then be employed to ensure stereochemical purity. Finally, when an absolute structural proof is required, single-crystal X-ray crystallography provides the definitive answer. By following this rigorous workflow, researchers and drug developers can establish a comprehensive data package that ensures the identity, purity, and structure of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Large-scale Synthesis of 4'-Thionucleoside Precursors
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and actionable protocols for the large-scale synthesis of 4'-thionucleoside precursors, a critical class of molecules in modern drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a drug development setting.
Introduction: The Therapeutic Promise and Synthetic Challenge of 4'-Thionucleosides
4'-Thionucleosides, synthetic analogues of natural nucleosides where the furanose ring oxygen is replaced by a sulfur atom, have garnered significant attention in medicinal chemistry.[1][2] This single atomic substitution can profoundly alter the molecule's biological properties, often leading to enhanced metabolic stability against hydrolysis and enzymatic degradation.[3] This increased resilience makes them promising candidates for antiviral and anticancer therapeutics.[1][4] For instance, thiarabine (4'-thioaraC) was developed for hematological malignancies, and other analogues have shown potent activity against a range of diseases.[2]
Despite their therapeutic potential, the synthesis of 4'-thionucleosides, particularly on a scale sufficient for preclinical and clinical development, presents considerable challenges.[5] Traditional routes can be lengthy and low-yielding. This guide focuses on modern, scalable strategies that address these challenges, providing robust pathways to these valuable precursors.
Section 1: Strategic Approaches to 4'-Thionucleoside Synthesis
Two primary strategic routes have emerged for the efficient synthesis of 4'-thionucleosides: a de novo approach building the ring from an acyclic precursor, and a more classical approach involving the initial synthesis of a cyclic 4-thiosugar intermediate followed by glycosylation.
Caption: High-level overview of the two primary synthetic routes to 4'-thionucleosides.
De Novo Synthesis via Annulative Fluoride Displacement
A highly flexible and scalable modern approach builds the 4'-thionucleoside core de novo from acyclic precursors.[1] This strategy relies on an initial organocatalytic α-fluorination and aldol reaction (αFAR) of α-heteroaryl acetaldehydes.[6] The resulting acyclic fluorohydrin is then carried through a streamlined sequence of reduction, activation (typically mesylation), and a double displacement reaction with a sulfur source like sodium hydrosulfide (NaSH) to form the thiofuranose ring.[1][2]
Causality Behind this Approach:
-
Scalability: This method avoids many of the protecting group manipulations and chromatographic purifications associated with traditional carbohydrate chemistry, making it more amenable to large-scale production.[1][6]
-
Flexibility: By changing the initial α-heteroaryl acetaldehyde, a wide variety of purine and pyrimidine analogues can be produced from a common synthetic pathway.[1]
-
Stereocontrol: The reduction of the carbonyl function can be directed using stereoselective reducing agents like L-selectride to achieve the desired 1,3-anti diol configuration necessary for the subsequent invertive cyclization step.[2]
Caption: Workflow for the de novo synthesis of 4'-thionucleosides.
Synthesis via a Pre-formed 4-Thiosugar Intermediate
The more traditional pathway involves the synthesis of a suitable 4-thiofuranose carbohydrate precursor, which is then coupled with a nucleobase in a separate glycosylation step.[7] A common starting material for this route is D-ribose. The key transformation is the introduction of sulfur to form the thiofuranose ring, often achieved by displacing a leaving group at the C4 position with a sulfur nucleophile.[8]
Causality Behind this Approach:
-
Established Chemistry: This route builds upon decades of well-understood carbohydrate chemistry.
-
Convergent Synthesis: It allows for the independent synthesis of the sugar and base moieties, which are then combined (converged) at a late stage. This can be advantageous for producing a library of analogues with different bases from a single, scaled-up batch of the 4-thiosugar precursor.
Section 2: Key Chemical Transformations in Detail
Successful large-scale synthesis relies on high-yielding and robust individual reactions. The following transformations are pillars of 4'-thionucleoside precursor synthesis.
Pummerer Reaction for Glycosylation
The Pummerer reaction is a powerful method for forming the N-glycosidic bond. This reaction typically involves the activation of a 4-thiosugar sulfoxide precursor, which then reacts with a silylated nucleobase.[7][9]
Mechanism Insight: The sulfoxide is activated (e.g., with trifluoroacetic anhydride), leading to a Pummerer rearrangement that generates a reactive thionium ion intermediate at the anomeric (C1) position. This electrophilic intermediate is then intercepted by the silylated nucleobase to form the desired β-nucleoside with high stereoselectivity.[9] For purine bases, reaction conditions may require subsequent heating to favor the thermodynamically stable N-9 isomer over the kinetically formed N-7 isomer.[7]
Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is arguably the most common method for nucleoside synthesis.[10] It involves the reaction of a silylated heterocyclic base with a sugar derivative that has a good leaving group at the anomeric carbon (e.g., an acetate), catalyzed by a Lewis acid like SnCl₄ or TMSOTf.[10][11]
Mechanism Insight: The Lewis acid facilitates the formation of a key 1,2-dioxolenium ion intermediate from the acylated sugar precursor.[12] The neighboring acyloxy group at the C2' position participates in the reaction, shielding the α-face of the furanose ring. This forces the incoming silylated nucleobase to attack from the β-face, resulting in the stereoselective formation of the desired β-anomer.[12]
Caption: Key steps in the Vorbrüggen glycosylation reaction.
Section 3: Scalable Synthesis Protocols
The following protocols are designed to be robust and scalable, providing a practical foundation for laboratory and pilot-plant synthesis.
Protocol 1: De Novo Synthesis of Protected 4'-Thio-5-Methyluridine
This protocol is adapted from a state-of-the-art scalable synthesis and demonstrates the de novo approach starting from a pre-formed acyclic fluoro mesylate.[1][6]
Objective: To perform a multigram-scale annulative fluoride displacement to form a protected 4'-thionucleoside.
Materials:
-
Fluoro mesylate precursor (e.g., derived from α-(5-methyluracil-1-yl) acetaldehyde)
-
Sodium hydrosulfide (NaSH), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the fluoro mesylate precursor (e.g., 59.0 g) in anhydrous DMSO (e.g., 500 mL).
-
Reagent Addition: Carefully add sodium hydrosulfide (NaSH) to the solution at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and maintain for the time determined by reaction monitoring (e.g., via TLC or LC-MS).
-
Quenching and Extraction: After completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Work-up: Separate the layers. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure, protected 4'-thionucleoside.
Scientist's Note (Causality):
-
DMSO as Solvent: DMSO is an excellent polar aprotic solvent that can dissolve the ionic NaSH and the organic precursor, facilitating the reaction at elevated temperatures.
-
100 °C Temperature: The high temperature is necessary to overcome the activation energy for both the displacement of the mesylate by the hydrosulfide anion and the subsequent intramolecular Sₙ2 attack on the carbon bearing the fluoride, which expels the fluoride ion and closes the ring.[1][6]
-
Flash Chromatography: This purification step is critical for removing unreacted starting material, byproducts, and residual DMSO.[1]
| Parameter | Value | Reference |
| Starting Material Scale | 59.0 g (mesylate) | [1] |
| Product Yield | 21.0 g (protected thNA) | [1] |
| Purification Method | Flash Column Chromatography | [1] |
Protocol 2: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose
This protocol outlines a high-yielding synthesis of a key 4-thioarabinofuranose precursor suitable for subsequent glycosylation reactions.[13][14]
Objective: To prepare a versatile 4-thiosugar intermediate on a multi-gram scale.
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Benzyl mercaptan
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Mercuric acetate
-
Acetic acid
Procedure (Summarized Pathway):
-
Synthesis of Benzyl 1-Thioarabinofuranoside: The synthesis begins with the reaction of a protected ribofuranose derivative with benzyl mercaptan and a Lewis acid like SnCl₄ in dichloromethane.[14] This establishes the thioether linkage.
-
Protecting Group Manipulation: The initial product is carried through a series of protecting group steps to install stable benzyl ethers at the 2, 3, and 5 positions.
-
Acetylation at Anomeric Position: The final key step involves treating the 1-benzylthio intermediate with mercuric acetate in acetic acid. This replaces the benzylthio group at the C-1 position with an acetoxy group, yielding the target precursor as a mixture of anomers.[14]
-
Purification: The overall synthesis requires several column purifications to isolate the intermediates and the final product.[14]
Scientist's Note (Causality):
-
Benzyl Protecting Groups: Benzyl ethers are used because they are stable to a wide range of reaction conditions but can be removed cleanly later in the synthesis via hydrogenolysis.
-
Mercuric Acetate: This reagent is specifically used to activate the C-1 thioether for displacement by acetate. The mercury has a high affinity for sulfur, facilitating the cleavage of the C-S bond.
| Parameter | Value | Reference |
| Overall Yield (from precursor) | ~30% | [14] |
| Number of Purifications | 4 | [14] |
| Anomeric Ratio (α:β) | ~1:1 | [14] |
Protocol 3: Vorbrüggen Glycosylation of a 4-Thiosugar with Uracil
This protocol provides a general method for coupling a 4-thiosugar precursor with a pyrimidine base.
Objective: To synthesize a protected 4'-thiouridine derivative via Lewis-acid-catalyzed glycosylation.
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
1,2-Dichloroethane (DCE), anhydrous
-
Tin(IV) chloride (SnCl₄)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Silylation of Nucleobase: In a flask fitted with a reflux condenser, suspend uracil in hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear. This indicates the formation of persilylated uracil. Remove excess HMDS under vacuum.
-
Glycosylation Reaction: Dissolve the dried silylated uracil and the 4-thiosugar acetate precursor in anhydrous 1,2-dichloroethane. Cool the solution in an ice bath.
-
Lewis Acid Addition: Slowly add a solution of SnCl₄ in DCE to the cooled reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Quenching: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the mixture with dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to isolate the protected 4'-thiouridine.[15]
Scientist's Note (Causality):
-
Silylation of Uracil: Silylating the nucleobase with HMDS increases its solubility in organic solvents and enhances its nucleophilicity, which is crucial for the glycosylation reaction.[12][16]
-
Lewis Acid Catalyst (SnCl₄): SnCl₄ is the catalyst that activates the sugar precursor, enabling the C-O bond at the anomeric center to break and making the C1 carbon highly electrophilic for the attack by the silylated base.[10]
-
Stereoselectivity: The benzoyl protecting group at the C2' position directs the incoming nucleobase to the β-face of the thiofuranose ring, ensuring the formation of the biologically relevant β-anomer.[12]
References
- 1. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological activity of certain 4'-thio-D-arabinofuranosylpurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical synthesis of 4'-thioribonucleosides starting from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 11. Vorbrüggen Glycosylation [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side products in the synthesis of 2-fluoro-4-thio-arabinofuranosides
Welcome to the technical support center for the synthesis of 2-fluoro-4-thio-arabinofuranosides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these complex molecules. Here, we address common challenges and side products encountered during synthesis in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols. Our goal is to equip you with the expertise to navigate the intricacies of this synthesis and achieve your desired outcomes with confidence.
Frequently Asked Questions & Troubleshooting Guides
Question 1: During the glycosylation step, I'm observing a significant amount of the undesired α-anomer along with my target β-anomer. What causes this lack of stereoselectivity, and how can I favor the formation of the β-anomer?
Answer:
The formation of anomeric mixtures is a frequent challenge in nucleoside synthesis, particularly with modified sugars like 2-fluoro-4-thio-arabinofuranosides. The stereochemical outcome of the glycosylation reaction is primarily influenced by the nature of the glycosyl donor, the protecting groups on the sugar moiety, the choice of Lewis acid catalyst, and the reaction conditions.
The presence of a fluorine atom at the 2'-position significantly impacts the electronic properties of the furanose ring. Unlike a participating neighboring group (like an acetyl or benzoyl group) that can direct the formation of a specific anomer via an oxonium or acyl oxonium ion intermediate, the electron-withdrawing fluorine atom at C2' can destabilize an adjacent carbocation. This can lead to a less controlled reaction, often proceeding through an SN2-like mechanism or a rapidly equilibrating oxocarbenium ion, resulting in a mixture of α and β anomers.
Troubleshooting Protocol: Enhancing β-Anomer Selectivity
-
Choice of Glycosyl Donor:
-
Glycosyl Halides: Glycosyl bromides and chlorides are common donors. The reactivity and selectivity can be tuned by the choice of halogen. Bromides are generally more reactive.[1]
-
Thioglycosides: These donors can offer better stability and, in some cases, improved stereoselectivity, particularly with the use of specific promoters.
-
Trichloroacetimidates: These have proven effective in various glycosylation reactions, though their success can be substrate-dependent.
-
-
Optimizing Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl4) can favor SN2-like reactions, potentially leading to higher selectivity.[1]
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product or by slowing down competing reaction pathways.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Milder Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used.[2][3] Experimenting with different Lewis acids (e.g., BF3·OEt2, SnCl4) and their concentrations can significantly impact the anomeric ratio.
-
-
Protecting Group Strategy:
-
The protecting groups on the sugar, particularly at the 3' and 5' positions, play a crucial role in directing the stereochemical outcome. Bulky protecting groups can sterically hinder the approach of the nucleobase from one face of the furanose ring.
-
Benzoyl esters are a common choice for protecting hydroxyl groups in nucleoside synthesis.[1][4][5] Silyl ethers are another option, though their stability under various reaction conditions needs to be considered.[4]
-
Workflow for Optimizing Glycosylation Stereoselectivity:
Caption: Decision workflow for troubleshooting poor stereoselectivity in glycosylation.
Question 2: My fluorination reaction with DAST is giving a low yield of the desired 2'-deoxy-2'-fluoro-arabinofuranoside and several side products. What are these byproducts, and how can I minimize their formation?
Answer:
Fluorination of a protected ribofuranoside at the 2'-position using (diethylamino)sulfur trifluoride (DAST) or related reagents is a common strategy.[1][6] However, this reaction is often accompanied by the formation of side products, leading to reduced yields and purification challenges. The primary side products are typically elimination products (glycals) and rearranged isomers.
The mechanism of fluorination with DAST involves the formation of a reactive intermediate that can undergo either nucleophilic substitution by fluoride to give the desired product or elimination to form an unsaturated sugar (glycal). The formation of these byproducts is influenced by the substrate's stereochemistry, the protecting groups, and the reaction conditions.
Common Side Products in DAST Fluorination:
| Side Product | Formation Mechanism | How to Minimize |
| Glycal (unsaturated sugar) | Elimination of the activated hydroxyl group. | Use less hindered bases, lower reaction temperatures, and carefully control the addition of DAST. |
| Rearranged Isomers | Intramolecular rearrangements, potentially involving neighboring group participation. | Judicious choice of protecting groups that do not participate in rearrangements. |
| Hydrolyzed Byproducts | Reaction with trace amounts of water. | Ensure strictly anhydrous reaction conditions.[6] |
Troubleshooting Protocol: Improving Fluorination Yield and Purity
-
Strictly Anhydrous Conditions: DAST is highly moisture-sensitive. Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The reaction is often performed at low temperatures and then allowed to warm to room temperature. Running the reaction at a consistently low temperature (e.g., -78 °C to 0 °C) can suppress the formation of elimination byproducts.
-
Reagent Purity and Stoichiometry: Use freshly opened or properly stored DAST. The stoichiometry of DAST should be carefully optimized; an excess may lead to more side reactions.
-
Protecting Group Selection: The choice of protecting groups can influence the reaction's outcome. For instance, bulky silyl protecting groups might sterically hinder the desired SN2 reaction, while certain ester groups could potentially participate in side reactions. Benzoyl groups are a common and often effective choice.[1][4]
Proposed Reaction Scheme and Side Product Formation:
Caption: Reaction pathways in DAST fluorination leading to the desired product and common side products.
Question 3: I am struggling with the formation of the ribo-epimer instead of the desired arabino-configuration at the 2'-position. What factors control this stereochemical outcome, and how can I favor the arabino-isomer?
Answer:
The stereochemical outcome at the C2' position, leading to either the arabino or ribo configuration, is a critical aspect of this synthesis. The formation of the undesired ribo-epimer can occur during both the fluorination and glycosylation steps.
During fluorination of a ribofuranoside precursor, an SN2 reaction is expected to invert the stereochemistry at C2', leading to the desired arabino configuration. However, if the reaction proceeds through an SN1-like mechanism with a carbocation intermediate, a mixture of epimers can be formed.
The stereoselectivity of the thiol-ene coupling reaction, if used to introduce the 4'-thio functionality, can also be influenced by the protecting groups on the furanose ring.[7] Bulky protecting groups can sterically hinder the approach of the thiol from one face, thereby influencing the stereochemical outcome.[7]
Troubleshooting Protocol: Favoring the Arabino-Configuration
-
Fluorination Step:
-
Promote SN2 Pathway: Use conditions that favor an SN2 reaction, such as non-polar aprotic solvents and reagents that are less likely to promote carbocation formation.
-
Choice of Fluorinating Agent: While DAST is common, other fluorinating agents like Deoxo-Fluor® could be explored as they may offer different selectivity profiles.
-
-
Glycosylation Step:
-
Neighboring Group Participation: If possible, use a protecting group at C3' that can provide neighboring group participation to direct the incoming nucleobase to the desired face of the furanose ring. However, this is often challenging with the 2'-fluoro substituent.
-
Steric Hindrance: Employ bulky protecting groups at the 3' and 5' positions to sterically direct the glycosylation reaction.
-
-
Reaction Temperature: As with other stereoselectivity issues, lower reaction temperatures can often improve the ratio of the desired isomer by favoring the kinetically or thermodynamically controlled product. In some cases, running reactions at temperatures as low as -80 °C has been shown to improve the arabino:ribo ratio.[7]
Stereochemical Control Logic:
Caption: A logical approach to troubleshooting the formation of the undesired ribo-epimer.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Benzoylated Nucleoside Intermediates
Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of benzoylated nucleoside intermediates. Benzoyl groups are invaluable for protecting hydroxyl functions in nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral agents.[1][2] However, their presence introduces specific purification hurdles due to altered polarity, solubility, and the potential for side reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers commonly face when working with benzoylated nucleosides.
Q1: Why is the purification of benzoylated nucleosides often so difficult?
The difficulty stems from a combination of physical and chemical properties imparted by the benzoyl groups:
-
Polarity Convergence: Fully benzoylated nucleosides are significantly less polar than their parent compounds. This brings their polarity closer to that of non-polar impurities and reaction by-products, making chromatographic separation challenging. Conversely, partially benzoylated intermediates can have very similar polarities to one another, leading to co-elution.
-
Solubility Issues: These intermediates often exhibit high solubility in common organic solvents like dichloromethane and ethyl acetate, which can make precipitation or recrystallization difficult, often requiring multiple recrystallization steps to achieve high purity.[3]
-
Acyl Migration: Under certain conditions (basic or acidic, or even on silica gel), benzoyl groups, particularly on the ribose sugar moiety, can migrate between adjacent hydroxyl groups (e.g., from 2' to 3').[4] This can lead to a mixture of regioisomers that are notoriously difficult to separate.
-
Detection: The strong UV absorbance of the benzoyl groups can sometimes mask the detection of impurities by TLC if the impurities themselves are not UV-active.
Q2: What are the most common impurities I should expect?
Anticipating potential impurities is key to developing a robust purification strategy. Common culprits include:
-
Unreacted Starting Material: Incomplete reactions can leave residual unbenzoylated or partially benzoylated nucleosides.
-
Over-benzoylation Products: If the nucleobase has a reactive N-H group (like in guanosine or cytidine), it can also be benzoylated.
-
Diastereomers: If the starting nucleoside was a mixture of anomers (α and β), the benzoylated products will also be a mixture of diastereomers, which may require careful chromatography to separate.
-
By-products from Reagents: Reagents used in the benzoylation step, such as benzoic anhydride or residual pyridine, must be removed. Triphenylphosphine oxide is a common and often troublesome by-product in reactions like the Appel-type esterification.[5]
-
Degradation Products: The acidic nature of silica gel can sometimes cause degradation or partial deprotection of sensitive nucleosides.[5][6]
Q3: How do I choose between silica gel chromatography and recrystallization for my compound?
The choice depends on the scale of your reaction and the nature of the impurities.
-
Silica Gel Chromatography is the preferred method for:
-
Small-scale reactions (<5 g): It offers high resolving power for separating compounds with small differences in polarity.[3]
-
Mixtures of closely related compounds: Ideal for separating regioisomers or partially benzoylated species.
-
Removing baseline or highly non-polar impurities: It is very effective at separating compounds across a wide polarity range.
-
-
Recrystallization is more suitable for:
-
Large-scale purification (>10 g): It is often more economical and less labor-intensive than large-scale chromatography.[3]
-
When the desired product is the major component with high purity (>90%): Recrystallization is excellent for removing small amounts of impurities from a bulk material.[7]
-
When a specific crystalline form (polymorph) is desired.
-
Often, a combination of both methods is most effective: an initial flash column to remove the bulk of impurities, followed by recrystallization to achieve high purity.
Q4: Can benzoyl groups migrate during purification, and how can I prevent this?
Yes, acyl migration is a significant risk, especially for ribonucleosides with vicinal diols (2'- and 3'-OH).[4] Migration can be catalyzed by acid or base. Standard silica gel is acidic and can promote this isomerization during long column chromatography runs.[4]
Prevention Strategies:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in an eluent containing a small amount of a volatile base, such as triethylamine (0.1-1.0%).[6] This neutralizes the acidic sites on the silica surface.
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Avoid Extreme pH: During workup, ensure that aqueous washes are neutral or buffered to avoid promoting migration before purification.
Section 2: Troubleshooting Guide: Silica Gel Chromatography
Flash chromatography is the workhorse of purification, but it comes with its own set of challenges.
Problem 1: Poor Separation (Co-elution of Product and Impurities)
-
Common Causes:
-
The chosen eluent system lacks the selectivity to resolve the compounds.
-
The column was overloaded with too much crude material.
-
The sample was not loaded onto the column in a concentrated band.[8]
-
-
Solutions & Troubleshooting:
-
Systematic Solvent Screening (TLC): Test a range of solvent systems with varying polarity and composition. Try different solvent classes (e.g., replace methanol with ethanol, or ethyl acetate with acetone) to alter selectivity. A good target Rf for the desired compound is typically 0.3-0.4.[9]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your compound and then more polar impurities.
-
Dry Loading: If your compound has poor solubility in the initial eluent, dissolve it in a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8] This creates a very concentrated starting band.
-
Problem 2: Product Degradation or Streaking on the Column
-
Common Causes:
-
Solutions & Troubleshooting:
-
Deactivate the Silica: As mentioned, add 0.1-1.0% triethylamine or pyridine to your eluent system to neutralize the silica.[11] This is crucial for acid-sensitive compounds.
-
Use Alternative Stationary Phases: If deactivation is insufficient, consider using neutral alumina or Florisil.[9] For very non-polar compounds, reversed-phase (C18) silica can be an option.
-
Check Compound Stability: Run a 2D TLC to check for stability. Spot your compound in one corner of a square TLC plate, run it, dry the plate, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. Degradation products will appear as new spots off the diagonal.[8][10]
-
Data Presentation: Common Eluent Systems
The table below summarizes starting solvent systems for purifying benzoylated nucleosides. The ratios should be optimized using TLC.
| Compound Polarity | Recommended Eluent System (v/v) | Notes |
| Very Non-Polar | Hexanes / Ethyl Acetate (e.g., 4:1 to 1:1) | Good for fully protected, non-polar nucleosides. |
| Medium Polarity | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | A powerful and common system. Be mindful of DCM's volatility. |
| Medium Polarity | Chloroform / Acetone (e.g., 9:1 to 1:1) | Offers different selectivity compared to DCM/MeOH. |
| Polar Compounds | Ethyl Acetate / Methanol (e.g., 98:2 to 90:10) | Good for partially deprotected or more polar intermediates. |
Experimental Protocol: Dry Loading a Sample for Flash Chromatography
-
Dissolve Crude Product: Dissolve your crude benzoylated nucleoside in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add Silica Gel: In a round-bottom flask, add silica gel (typically 2-3 times the mass of your crude product).
-
Adsorb Sample: Add the dissolved product solution to the silica gel and mix thoroughly to form a slurry.
-
Evaporate Solvent: Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[8]
-
Load Column: Carefully layer the silica-adsorbed sample onto the top of your pre-packed column.
-
Elute: Begin elution with your chosen solvent system.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization can be an excellent technique for achieving high purity on a large scale, but it requires careful optimization.[7]
Problem 1: The Compound "Oils Out" Instead of Forming Crystals
-
Common Causes:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is too highly concentrated (supersaturated).
-
The presence of impurities is disrupting crystal lattice formation.
-
-
Solutions & Troubleshooting:
-
Add More Solvent: While the solution is still hot, add a small amount of additional solvent to reduce the saturation.
-
Cool Slowly: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oiling out.
-
Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to clarify, then cool slowly.
-
Scratch or Seed: Use a glass rod to gently scratch the inside of the flask at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny amount to "seed" the crystallization.
-
Problem 2: Poor or No Recovery of the Product
-
Common Causes:
-
The compound is too soluble in the chosen solvent, even at cold temperatures.
-
Too much solvent was used during the dissolution step.[3]
-
The product was filtered before crystallization was complete.
-
-
Solutions & Troubleshooting:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[7] Test solubilities in various solvents on a small scale first.
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Evaporate Excess Solvent: If too much solvent was added, gently heat the solution to evaporate some of it and re-saturate the solution.
-
Increase Cooling Time/Temperature: Ensure the solution is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration to maximize crystal formation.
-
Section 4: Impurity Identification and Analysis
Properly identifying your product and any impurities is a non-negotiable step. NMR spectroscopy is one of the most powerful tools for this.
Q: How can I use ¹H NMR to confirm my product and identify impurities?
-
A: Benzoylated nucleosides have several characteristic regions in the ¹H NMR spectrum.
-
Benzoyl Protons: Look for complex multiplets in the aromatic region, typically between 7.4 and 8.2 ppm .[12] The ortho-protons are usually the most downfield.
-
Anomeric Proton (H-1'): This is a key diagnostic signal, typically found between 5.8 and 6.5 ppm .[12] Its coupling constant can help determine the β (trans) or α (cis) configuration.
-
Sugar Protons (H-2' to H-5'): These protons usually appear between 4.0 and 5.5 ppm . Benzoylation causes a significant downfield shift for the proton attached to the same carbon as the -OBz group.[12]
-
Impurities: Look for signals that don't fit the expected pattern. Residual starting material will show upfield-shifted sugar protons. Residual solvents like pyridine or triethylamine have characteristic signals.
-
Data Presentation: Characteristic NMR Shifts
This table provides typical chemical shift ranges for protons in benzoylated nucleosides.
| Proton Type | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Notes |
| Benzoyl Protons (Ar-H) | 7.4 - 8.2 | Complex multiplet pattern. |
| Nucleobase Protons | 7.5 - 8.5 (Purines), 5.5 - 8.0 (Pyrimidines) | Can overlap with benzoyl signals.[12] |
| Anomeric Proton (H-1') | 5.8 - 6.5 | Position and coupling are highly diagnostic. |
| Other Sugar Protons | 4.0 - 5.5 | Downfield shift upon benzoylation. |
| Residual Solvents | Varies (e.g., Pyridine: ~8.6, 7.5, 7.9 ppm) | Consult reference tables for common solvent impurities.[13] |
Q: My product peaks are overlapping, making interpretation difficult. What can I do?
-
A: Signal overlap is a common problem.[12] Here are several effective strategies:
-
Change the Deuterated Solvent: Switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can induce differential shifts in your protons, often resolving the overlap.[12]
-
Use a Higher Field Spectrometer: If available, a higher magnetic field strength (e.g., 500 or 600 MHz vs. 300 MHz) will increase signal dispersion.[12]
-
Employ 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart), helping you trace the spin systems of the sugar ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for confirming the position of the benzoyl groups by correlating a sugar proton (e.g., H-2') to the benzoyl carbonyl carbon (~165 ppm).[12]
-
-
Section 5: Visual Workflows & Diagrams
Diagram 1: Purification Strategy Selection
This workflow helps in deciding the initial approach to purification based on reaction scale and initial purity.
Caption: Workflow for selecting a purification strategy.
Diagram 2: Troubleshooting Silica Gel Chromatography
This flowchart provides a logical path for diagnosing and solving common chromatography problems.
Caption: Troubleshooting flowchart for flash chromatography.
References
- 1. jocpr.com [jocpr.com]
- 2. Artificial gene synthesis - Wikipedia [en.wikipedia.org]
- 3. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 4. Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis New of Nucleoside of 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(Trifluoromethyl)-2-Methyl-4-Quinazolinone [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Glycosylation with Fluorinated Thiosugars
Welcome to the technical support center for glycosylation reactions involving fluorinated thiosugar donors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing fluorinated glycans. The introduction of fluorine into a carbohydrate scaffold significantly alters its electronic properties, presenting unique challenges and opportunities in glycosidic bond formation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve success in your experiments.
Section 1: Troubleshooting Guide - A Problem-Solving Approach
This section addresses specific issues you may encounter during the glycosylation of fluorinated thiosugars in a practical question-and-answer format.
Problem 1: Low or No Glycosylation Product Formation
Question: I am not observing any formation of my desired glycosylated product, or the yield is consistently low. My starting materials (fluorinated thioglycoside donor and acceptor) are consumed, but I primarily see decomposition products or recovered starting materials. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product yield in glycosylation with fluorinated thiosugars is a common challenge, often stemming from the reduced reactivity of the fluorinated donor. The high electronegativity of fluorine atoms can exert a strong electron-withdrawing effect, "disarming" the glycosyl donor and making the anomeric carbon less susceptible to nucleophilic attack.[1][2] Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Activation Method:
-
Insufficient Promoter Strength: Standard promoters for non-fluorinated thioglycosides may be too weak to activate a disarmed fluorinated donor. Consider switching to a more potent activation system.
-
Commonly Used Promoters for Thioglycosides: A widely used system is N-iodosuccinimide (NIS) in combination with a catalytic amount of trifluoromethanesulfonic acid (TfOH).[3]
-
For Disarmed Donors: If you are already using NIS/TfOH, increasing the equivalents of the promoter or the reaction temperature might be necessary. However, be cautious as this can lead to side reactions. A more robust approach is to employ stronger promoter systems like 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf₂O) or dimethyl(methylthio)sulfonium triflate (DMTST).[3][4]
-
-
Incompatibility of Promoter with Substrate: Ensure your chosen promoter is compatible with the protecting groups on both your donor and acceptor. For instance, highly acidic conditions can lead to the cleavage of acid-labile protecting groups like silyl ethers.[5]
2. Optimize Reaction Conditions:
-
Temperature: Glycosylation reactions are highly sensitive to temperature.[6] For sluggish reactions with fluorinated donors, a gradual increase in temperature may be required. Start at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to -40 °C, 0 °C, or even room temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane (DCM) is a common choice, but for certain systems, other solvents like diethyl ether or toluene might offer better results.[7]
-
Molecular Sieves: The presence of water is detrimental to glycosylation reactions, leading to hydrolysis of the activated donor.[8] Ensure that your molecular sieves are freshly activated and that all glassware and reagents are scrupulously dried.
3. Consider Donor and Acceptor Reactivity:
-
Donor Reactivity: The position of the fluorine atom(s) significantly impacts reactivity. A fluorine at the C-2 position has the most pronounced disarming effect.[1][2] If you have flexibility in your synthetic design, consider a donor with fluorine at a more remote position.
-
Acceptor Nucleophilicity: A less reactive acceptor (e.g., a sterically hindered secondary alcohol) will require a more reactive donor or more forcing reaction conditions. If possible, using a more nucleophilic acceptor can improve yields.
Here is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for low glycosylation yield.
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Question: My glycosylation reaction is proceeding, but I am obtaining a mixture of α and β anomers. How can I improve the stereoselectivity of the reaction?
Answer:
Controlling stereoselectivity is a central challenge in glycosylation chemistry. The outcome is a delicate balance of several factors, including the nature of the protecting group at C-2, the solvent, the promoter, and the temperature.
1. Leverage Neighboring Group Participation:
-
Participating Protecting Groups: A protecting group at the C-2 position that can participate in the reaction, such as an acetyl (Ac) or benzoyl (Bz) group, will almost exclusively lead to the formation of the 1,2-trans product (e.g., a β-glycoside from a glucose donor). This occurs through the formation of an intermediate acyloxonium ion, which blocks the α-face of the sugar, directing the incoming acceptor to the β-face.
-
Non-Participating Protecting Groups: If you require the 1,2-cis product (e.g., an α-glycoside from a glucose donor), you must use a non-participating protecting group at C-2, such as a benzyl (Bn) or silyl ether.
2. The Role of the Solvent:
-
Ethereal Solvents for α-Glycosides: Solvents like diethyl ether can promote the formation of α-glycosides. It is thought that the solvent can coordinate with the intermediate oxocarbenium ion, influencing the trajectory of the incoming nucleophile.
-
Nitriles for β-Glycosides: Solvents like acetonitrile can favor the formation of β-glycosides, even with non-participating groups at C-2, through the formation of an intermediate α-nitrilium ion.
3. Temperature Effects:
-
At lower temperatures, kinetic control is more likely to be in effect, which can favor a particular anomer. At higher temperatures, the reaction may proceed under thermodynamic control, leading to an equilibrium mixture of anomers. It is generally advisable to run glycosylation reactions at low temperatures to enhance selectivity.[6]
4. Promoter Choice:
-
The choice of promoter can also influence stereoselectivity. Some promoter systems are known to favor the formation of one anomer over the other. For instance, certain photoredox catalysis methods have been shown to have limited stereoselectivity.[9]
Here is a decision tree to guide your strategy for controlling stereoselectivity:
Caption: Decision tree for controlling stereoselectivity.
Problem 3: Formation of Side Products
Question: I am observing significant formation of side products in my reaction, such as orthoesters or glycal formation. What causes these side reactions and how can I minimize them?
Answer:
The formation of side products is often a consequence of the high reactivity of the intermediates in glycosylation reactions.
-
Orthoester Formation: This is a common side product when using participating protecting groups at C-2 and a relatively unreactive acceptor. The intermediate acyloxonium ion can be trapped by the acceptor's hydroxyl group at the anomeric carbon, leading to the formation of a stable orthoester. To minimize this, you can try using a more reactive acceptor or a different protecting group strategy.
-
Glycal Formation: Elimination of the activated leaving group can lead to the formation of a glycal, especially under strongly basic or high-temperature conditions. This is more common with donors that have a poor leaving group or are prone to elimination. Using milder reaction conditions and a good leaving group can help to suppress glycal formation.
-
Hydrolysis: As mentioned previously, hydrolysis of the activated donor is a major side reaction.[8] Rigorous drying of all reagents, solvents, and glassware is critical.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated thiosugars used as glycosyl donors?
A1: Fluorinated thiosugars are valuable glycosyl donors for several reasons. The thioether at the anomeric position provides stability, allowing for various protecting group manipulations on the sugar ring without affecting the anomeric center.[7][10] The fluorine atoms, while reducing reactivity, can impart desirable properties to the final glycoconjugate, such as increased metabolic stability and altered binding affinities, which is of great interest in drug discovery.[1][11]
Q2: Can I use glycosyl fluorides directly instead of fluorinated thioglycosides?
A2: Yes, glycosyl fluorides are also excellent glycosyl donors.[8] In fact, fluorinated thioglycosides can be converted to the corresponding glycosyl fluorides using reagents like N,N-diethylaminosulfur trifluoride (DAST).[4][12] The choice between a thioglycoside and a glycosyl fluoride donor often depends on the overall synthetic strategy. Thioglycosides and glycosyl fluorides can be used in orthogonal glycosylation strategies, where one type of donor can be activated in the presence of the other.[3]
Q3: What is "orthogonal glycosylation" and how does it apply here?
A3: Orthogonal glycosylation is a powerful strategy for the synthesis of complex oligosaccharides. It involves the use of two different types of glycosyl donors with distinct activation requirements. This allows for the selective activation of one donor in the presence of the other. For example, a thioglycoside can be activated with a thiophilic promoter like NIS/TfOH, while a glycosyl fluoride in the same reaction mixture remains unreactive. Subsequently, the glycosyl fluoride can be activated using a specific Lewis acid promoter.[3] This enables the stepwise construction of complex glycan structures.
Q4: Are there any protecting-group-free methods for glycosylation with fluorinated thiosugars?
A4: While less common for complex syntheses, there is growing interest in protecting-group-free glycosylation strategies, often conducted in aqueous media.[13][14][15] These methods typically rely on the differential reactivity of the various hydroxyl groups on the sugar. For fluorinated thiosugars, this approach is still in its early stages of development but holds promise for more environmentally friendly and efficient syntheses.
Section 3: Protocols and Data
Table 1: Common Promoters for Thioglycoside Activation
| Promoter System | Typical Conditions | Target Donors | Notes |
| NIS / TfOH (catalytic) | -40 to 0 °C, DCM | Armed and moderately disarmed | A versatile and widely used system.[3] |
| BSP / Tf₂O | -78 to -40 °C, DCM | Highly disarmed | Very powerful, but reagents require careful handling.[3] |
| DMTST | -20 to 0 °C, DCM | Armed and disarmed | Effective for a broad range of donors.[4] |
| Au(III) or Cu(II) salts | Room temp, various solvents | Armed | Milder conditions, but may have substrate limitations.[10][16] |
| Photoredox Catalysis | Visible light, room temp | Armed | Offers unique reactivity but may have stereocontrol challenges.[9] |
Protocol 1: General Procedure for Glycosylation with a Fluorinated Thioglycoside using NIS/TfOH
Materials:
-
Fluorinated thioglycoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution (0.1 M in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated thioglycoside donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM to achieve a concentration of approximately 0.05-0.1 M with respect to the acceptor.
-
Cool the mixture to the desired starting temperature (e.g., -40 °C).
-
Add NIS (1.5 equiv) to the stirring suspension.
-
After 5 minutes, add the TfOH solution (0.1-0.2 equiv) dropwise.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm slowly.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or saturated aqueous sodium thiosulfate solution.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: These conditions are a starting point and may require optimization for your specific substrates.[3][8]
References
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of vicinal di- and trifluorinated glucose and galactose donors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An improved method for the synthesis of protected glycosyl fluorides from thioglycosides using N,N-diethylaminosulfur trifluoride (DAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel anticancer drug discovery efforts targeting glycosylation: the emergence of fluorinated monosaccharides analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Streamlined Iterative Assembly of Thio-oligosaccharides by Aqueous S-Glycosylation of Diverse Deoxythio Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Stability of benzoylated thionucleosides to acidic and basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoylated thionucleosides. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of these compounds under acidic and basic conditions. As Senior Application Scientists, we have synthesized information from key literature and our expertise to help you navigate the complexities of manipulating benzoyl protecting groups on thionucleosides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter. Each issue is presented in a question-and-answer format with detailed explanations and protocols to guide you toward a successful outcome.
Issue 1: Incomplete or Slow Debenzoylation Under Basic Conditions
Question: I am trying to remove the benzoyl groups from my thionucleoside using standard basic conditions (e.g., sodium methoxide in methanol), but the reaction is sluggish or incomplete. What could be the cause, and how can I resolve this?
Answer:
Slow or incomplete debenzoylation under basic conditions can stem from several factors, including reagent quality, solvent choice, and steric hindrance around the benzoyl group. Thionucleosides, with the sulfur atom in the sugar ring, can sometimes exhibit different reactivity compared to their oxo-nucleoside counterparts.[1][2][3]
Causality and Experimental Choices:
-
Reagent Quality: Sodium methoxide can decompose upon exposure to air and moisture. Ensure you are using a fresh, high-quality reagent.
-
Solvent: Anhydrous methanol is crucial for the reaction's success. Water in the methanol can lead to side reactions and incomplete deprotection.[4]
-
Steric Hindrance: If the benzoyl group is in a sterically hindered position, the reaction may require more forcing conditions (e.g., higher temperature or a stronger base).
-
Thionucleoside Specifics: The electronic properties of the thio-sugar ring might slightly alter the reactivity of the ester carbonyl, although typically, debenzoylation is efficient.
Troubleshooting Workflow:
Workflow for troubleshooting incomplete debenzoylation.
Detailed Protocols:
Protocol 1: Standard Zemplén Debenzoylation [5]
-
Dissolve the benzoylated thionucleoside in anhydrous methanol (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 equivalents. For more resistant groups, a stoichiometric amount can be used.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
Protocol 2: Mild Debenzoylation with Potassium Carbonate [5]
This method is suitable for more sensitive substrates.
-
Dissolve the benzoylated thionucleoside in anhydrous methanol.
-
Add 0.05 M potassium carbonate (K2CO3) in methanol.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with acetic acid.
-
Evaporate the solvent and purify the product by column chromatography.
| Method | Reagents | Typical Conditions | Notes |
| Zemplén Debenzoylation | Sodium Methoxide, Anhydrous Methanol | 0°C to RT, 1-4 hours | Fast and efficient, but can be harsh for sensitive substrates.[5] |
| Potassium Carbonate | K2CO3, Anhydrous Methanol | RT, 4-6 hours | Milder conditions, suitable for sensitive molecules.[5] |
| AMA Reagent | NH4OH / 40% aq. Methylamine (1:1) | 65°C, 10-15 minutes | Primarily for solid-phase synthesis, very rapid.[5] |
Issue 2: Acyl Group Migration and Formation of Regioisomers
Question: After my debenzoylation reaction, I'm observing a mixture of products, which I suspect are regioisomers resulting from benzoyl group migration. Why does this happen, and how can I prevent it?
Answer:
Acyl group migration is a common side reaction in polyhydroxylated systems like nucleosides, especially under basic conditions.[6][7] It can also occur under acidic conditions, though it's more prevalent in base-catalyzed reactions.[8] The migration proceeds through a cyclic orthoester intermediate, and the rate is influenced by the stereochemical relationship between the adjacent hydroxyl groups.
Mechanism of Base-Catalyzed Acyl Migration:
Mechanism of base-catalyzed acyl migration.
Preventative Measures:
-
Low Temperatures: Running the debenzoylation reaction at lower temperatures (e.g., 0°C or below) can significantly slow down the rate of acyl migration relative to debenzoylation.
-
Choice of Base: Using a milder base, such as potassium carbonate, can sometimes suppress migration.[5]
-
Regioselective Protection/Deprotection: If possible, selectively protecting the adjacent hydroxyl group can prevent migration. Conversely, specific reagents can be used for regioselective debenzoylation. For instance, some protocols allow for the selective removal of a 2'-O-benzoyl group in the presence of a 3'-O-benzoyl group.[9]
-
Acidic Conditions: While acyl migration can also occur under acidic conditions, sometimes switching to an acidic deprotection method can alter the selectivity and minimize unwanted isomers.[8]
Issue 3: Degradation of the Thionucleoside Core
Question: I'm attempting a debenzoylation reaction, but I'm seeing significant degradation of my starting material and low yields of the desired product. Is the thionucleoside itself unstable under my reaction conditions?
Answer:
Yes, the thionucleoside core can be susceptible to degradation under certain acidic or basic conditions, which may be exacerbated by the presence of other functional groups on the nucleobase. Thionucleosides are known to have enhanced metabolic stability, but this doesn't always translate to stability under harsh chemical conditions.[1]
Potential Degradation Pathways:
-
Acidic Conditions: Strong acidic conditions can lead to the cleavage of the glycosidic bond, separating the nucleobase from the thio-sugar. This is a well-known issue for nucleosides in general.[10]
-
Basic Conditions: While the thio-sugar ring is generally stable, some nucleobases can be sensitive to strong bases, leading to ring-opening or other rearrangements. For example, parabanic acid nucleosides have been shown to decompose in the presence of ammonia in methanol.[11][12]
-
Oxidation: The sulfur atom in the thiosugar ring could be susceptible to oxidation under certain conditions, although this is less common during standard debenzoylation.
Strategies to Minimize Degradation:
-
Use Milder Conditions: Opt for the mildest possible conditions that still achieve debenzoylation. This could mean using catalytic amounts of a base at low temperatures or choosing a milder reagent like potassium carbonate.[5]
-
Control Reaction Time: Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric components.
Frequently Asked Questions (FAQs)
Q1: Can I use acidic conditions to remove benzoyl groups from my thionucleoside?
A1: Yes, acidic conditions can be used for debenzoylation, for example, by refluxing in concentrated HCl.[10] However, this method is often harsh and can lead to the cleavage of the glycosidic bond, especially in sensitive nucleosides. It is generally less favored than basic methods for deprotection of sugar hydroxyls.
Q2: How does the 2'-benzoyl group participate in glycosylation reactions, and does this affect its stability?
A2: A 2'-O-benzoyl group can act as a participating group in glycosylation reactions, leading to the stereoselective formation of the β-anomer through an anchimeric assistance mechanism.[12][13] This involves the formation of a cyclic cation intermediate. While this is a synthetic advantage, the conditions that promote this (e.g., Lewis acids) can also potentially lead to side reactions if not carefully controlled.
Q3: Are there any chemoselective methods to debenzoylate hydroxyl groups in the presence of N-benzoyl groups on the nucleobase?
A3: Achieving chemoselectivity can be challenging as the reactivity of O-benzoyl and N-benzoyl groups can be similar. However, reaction conditions can be tuned to favor one over the other. For instance, certain base and catalyst systems can favor O-acylation or N-acylation, and these principles can be applied in reverse for deprotection.[14] Generally, ester linkages (O-benzoyl) are more labile to basic hydrolysis than amide linkages (N-benzoyl).
Q4: What is the best way to monitor the progress of a debenzoylation reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a solvent system that provides good separation between your starting material, any intermediates (partially debenzoylated products), and the final deprotected product. Staining with a UV indicator and/or a potassium permanganate stain can help visualize all spots.
References
- 1. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 14. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-deoxy-2-fluoro-4-thio-arabinofuranosides
Welcome to the technical support center for the synthesis of 2-deoxy-2-fluoro-4-thio-arabinofuranosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we address common issues, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of 2-deoxy-2-fluoro-4-thio-arabinofuranosides that commonly lead to low yields?
A1: The two most yield-defining stages are typically the stereoselective fluorination at the C2' position and the subsequent N-glycosylation with the desired nucleobase. Direct fluorination at the 2'-arabino-position is a known challenge and can result in low yields.[1] The glycosylation step is also critical, as achieving high β-selectivity while avoiding the formation of anomeric mixtures and side products can be difficult.[2]
Q2: I am observing a mixture of α and β anomers after the glycosylation step. How can I improve the β-selectivity?
A2: The formation of anomeric mixtures is a frequent obstacle. To favor the formation of the desired β-anomer, consider the following:
-
Choice of Glycosylation Method: The reaction mechanism plays a significant role. Methods that proceed through an SN2-like pathway are more likely to yield the inverted (β) anomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Non-participating solvents are often preferred.
-
Lewis Acid/Promoter: The choice and stoichiometry of the Lewis acid or promoter are crucial. Fine-tuning these parameters can significantly impact the anomeric ratio.
-
Protecting Groups: The protecting group at the C3' and C5' positions can exert a directing effect. Bulky protecting groups can sterically hinder the α-face, favoring the approach of the nucleobase from the β-face.
Q3: The fluorination of my 4-thio-arabinofuranoside intermediate with DAST is resulting in very low yields and multiple side products. What are the likely causes and how can I optimize this step?
A3: Low yields with diethylaminosulfur trifluoride (DAST) are a known issue in the synthesis of 2'-fluoro-arabino nucleosides.[3] Potential causes include:
-
Substrate Reactivity: The electronic and steric environment of the hydroxyl group being replaced can affect reactivity.
-
Reaction Conditions: Temperature, reaction time, and the stoichiometry of DAST are critical. The reaction is typically performed at low temperatures (e.g., -78 °C) and slowly warmed.[4]
-
Moisture: DAST is highly sensitive to moisture, which can lead to its decomposition and the formation of byproducts. Ensure all reagents and glassware are scrupulously dry.
-
Side Reactions: Rearrangements and elimination reactions can compete with the desired fluorination.
For optimization, consider a slow, dropwise addition of DAST at a low temperature and careful monitoring of the reaction progress by TLC.
Q4: What are the most effective protecting groups for the hydroxyl functions during the synthesis, and what are the recommended deprotection strategies?
A4: The choice of protecting groups is critical for a successful synthesis.[5][6] Commonly used protecting groups for the hydroxyls of the 4-thio-arabinofuranoside intermediate include:
-
Benzoyl (Bz) groups: These are robust and can be removed under basic conditions, for example, with sodium methoxide in methanol.[4]
-
Silyl ethers (e.g., TBDMS): These offer varying levels of stability and can be removed with fluoride reagents like TBAF.
-
Benzyl (Bn) ethers: These are stable to a wide range of conditions and are typically removed by hydrogenolysis.
The selection of protecting groups should be strategic to allow for their selective removal at different stages of the synthesis.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-deoxy-2-fluoro-4-thio-arabinofuranosides.
Problem 1: Low Yield in the Fluorination Step
| Potential Cause | Recommended Solution | Rationale |
| Moisture in the reaction | Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (Argon or Nitrogen). | DAST reacts violently with water, leading to its decomposition and the formation of undesired byproducts. |
| Suboptimal Reaction Temperature | Add DAST dropwise at -78 °C and allow the reaction to warm slowly to room temperature. Monitor the reaction by TLC to determine the optimal reaction time. | Low temperatures help to control the reactivity of DAST and minimize side reactions such as elimination and rearrangement.[4] |
| Incorrect Stoichiometry of DAST | Titrate the DAST reagent if its purity is uncertain. Empirically test a range of DAST equivalents (e.g., 1.1 to 2.0 eq.). | An excess of DAST may lead to over-reaction and byproduct formation, while an insufficient amount will result in incomplete conversion. |
| Formation of anhydro-nucleoside intermediate | In some cases, an intermediate 2,2′-anhydronucleoside may form.[1] This can sometimes be opened with a fluoride source. | The formation of a cyclic intermediate can be a competing reaction pathway, especially with certain protecting groups or reaction conditions. |
Problem 2: Poor β-selectivity in the Glycosylation Step
| Potential Cause | Recommended Solution | Rationale |
| Use of a participating solvent | Switch to a non-participating solvent such as dichloromethane (DCM) or acetonitrile. | Participating solvents can form an intermediate with the oxocarbenium ion, leading to a mixture of anomers. |
| Suboptimal Lewis Acid/Promoter | Screen different Lewis acids (e.g., TMSOTf, SnCl4) and optimize their stoichiometry. | The nature and amount of the Lewis acid can significantly influence the equilibrium between the α and β anomers. |
| Lack of neighboring group participation | The absence of a participating group at C2' in 2-deoxy sugars makes stereocontrol challenging.[7] | The use of a temporary directing group at C2 which is later removed can be an indirect strategy to achieve β-selectivity.[8] |
| Anomerization after glycosylation | Neutralize the reaction mixture promptly upon completion to prevent acid-catalyzed anomerization. | The glycosidic bond can be labile under acidic conditions, leading to equilibration to the thermodynamically more stable anomer (often the α-anomer). |
Experimental Protocols
Protocol 1: General Procedure for Fluorination using DAST
-
Dissolve the protected 4-thio-arabinofuranoside (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise to the cooled solution over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a general protocol and may require optimization for specific substrates.
Protocol 2: General Procedure for N-Glycosylation
-
Dry the desired nucleobase (e.g., silylated uracil) by co-evaporation with toluene.
-
Suspend the dried nucleobase (1.2 eq) in anhydrous acetonitrile.
-
Add a solution of the 2-deoxy-2-fluoro-4-thio-arabinofuranosyl donor (e.g., a glycosyl bromide) (1.0 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C and add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the anomeric mixture by column chromatography or HPLC.
This is a general protocol and the choice of donor, nucleobase, and Lewis acid will depend on the specific target molecule.
Visualizing the Synthetic Pathway
To aid in understanding the synthetic strategy, the following diagram outlines the key transformations.
Caption: A simplified workflow for the synthesis of 2-deoxy-2-fluoro-4-thio-arabinofuranosides.
Key Mechanistic Insight: The Role of the 4'-Thioether
The presence of the sulfur atom in the furanose ring can influence the reactivity and stereochemical outcome of the glycosylation reaction. The sulfur atom is less electronegative than oxygen and can better stabilize an adjacent positive charge, potentially affecting the stability and reactivity of the oxocarbenium ion intermediate. In some cases, the 4'-sulfur can participate in the reaction to produce the desired 2'-arabino fluoro-compound.[1]
Caption: The influence of the 4'-thioether on the glycosylation intermediate.
References
- 1. An investigation on stereospecific fluorination at the 2′-arabino-position of a pyrimidine nucleoside: radiosynthesis of 2′-deoxy-2′-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stereochemical Control in 4'-Thionucleoside Synthesis
Welcome to the technical support center for advanced nucleoside chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 4'-thionucleosides, a critical class of compounds with significant therapeutic potential as antiviral and antitumor agents.[1]
The isosteric replacement of the furanose ring oxygen with a sulfur atom introduces unique synthetic challenges, the most prominent of which is controlling the stereochemistry at the C4' and C1' centers. Epimerization—the inversion of a single stereocenter—can lead to mixtures of diastereomers that are difficult to separate and can drastically alter biological activity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent epimerization and achieve high stereoselectivity in your syntheses.
Troubleshooting Guide: Diagnosing and Solving Epimerization Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My glycosylation reaction produced a mixture of β and α anomers. What is the primary cause and how can I improve β-selectivity?
Answer: The formation of anomeric mixtures is a classic challenge in 4'-thionucleoside synthesis, often stemming from the reaction mechanism of the glycosylation step.
Causality: The most common methods for forming the N-glycosidic bond, such as the Pummerer reaction or Lewis acid-catalyzed condensations, proceed through a stabilized thionium ion intermediate .[2][3] This intermediate involves a carbocation at the anomeric carbon (C1'), which is stabilized by the adjacent ring sulfur. The geometry around this C1' cation can become planar, allowing the incoming silylated nucleobase to attack from either the top (β-face) or bottom (α-face), resulting in a mixture of anomers. The lack of a directing group at the C2' position often leads to poor stereoselectivity.
Solutions & Explanations:
-
Leverage Neighboring Group Participation (NGP): This is the most effective strategy for ensuring β-selectivity.[4][5] By installing an acyl protecting group (e.g., benzoyl, acetyl) at the C2' position of your 4-thiofuranose donor, you can force the reaction through a different pathway. During the reaction, the C2'-acyl group attacks the incipient C1' cation, forming a cyclic acyloxonium or similar bridged intermediate. This intermediate effectively shields the α-face of the sugar ring. Consequently, the nucleobase is forced to attack from the sterically accessible β-face, leading almost exclusively to the β-anomer via a double SN2-like mechanism (inversion followed by another inversion, resulting in net retention).[6]
-
Employ Stereoselective Methods: Consider alternative synthetic routes known for high stereoselectivity. Electrophilic glycosidation using 4-thiofuranoid glycals with reagents like PhSeCl or N-iodosuccimide (NIS) has been shown to produce β-anomers as single stereoisomers.[7]
-
Optimize Reaction Conditions: If NGP is not an option, carefully optimize your conditions. Lowering the reaction temperature can sometimes favor one transition state over another, modestly improving selectivity. The choice of Lewis acid and solvent can also influence the anomeric ratio, though this is highly substrate-dependent and requires empirical optimization.
Q2: I'm observing epimerization at the C4' position, not just C1'. Why is this happening and how can it be prevented?
Answer: Epimerization at C4' is a more complex issue that can arise under specific conditions, particularly when manipulating other parts of the thiofuranose ring.
Causality: Unwanted C4' epimerization can occur during reactions that involve nucleophilic displacement at this center. For instance, during the synthesis of the 4-thiofuranose ring itself, a double displacement reaction might be used. If the reaction conditions allow for a competing secondary displacement of the newly installed group, epimerization can occur.[8][9] This suggests the formation of an equilibrium or a competing reaction pathway that inverts the desired stereocenter.
Solutions & Explanations:
-
Control Nucleophilic Displacement Reactions: When synthesizing the thiofuranose ring via SN2 displacement (e.g., using NaSH), ensure that the reaction goes to completion without prolonged heating or excess nucleophile, which could promote secondary reactions.[8] The choice of solvent and temperature is critical to avoid side reactions that lead to epimerization.[9]
-
Utilize Acyclic Approaches: An alternative strategy is to construct the nucleoside from an acyclic precursor. In this approach, the nucleobase is attached first, followed by an intramolecular cyclization to form the thiofuranose ring. This method can offer better control over the C4' stereocenter, as the key ring-forming step can be designed to be highly stereoselective. Recent studies have shown that intramolecular SN2-like cyclization of acyclic thioaminals can proceed with a kinetic bias that favors the formation of the desired 1',4'-cis (β) thionucleoside.[2]
Q3: After oxidizing the 2'-hydroxyl to a ketone to perform a Grignard addition, I isolated a mixture of C1' anomers. What caused this epimerization?
Answer: This is a known issue when functionalizing the C2' position of a pre-formed 4'-thionucleoside.
Causality: The proton at the anomeric (C1') position is adjacent to the ring sulfur atom, making it unusually acidic. When you form a 2'-keto intermediate, the acidity of this C1'-proton is further increased. The reaction conditions for the Grignard addition, or even trace basicity during the preceding oxidation step, can be sufficient to deprotonate the C1' position.[10] This generates an enolate intermediate, which is planar. Reprotonation of this enolate can occur from either face, leading to scrambling of the stereochemistry at C1' (anomerization).
Solutions & Explanations:
-
Buffered Oxidation: When performing the oxidation of the 2'-hydroxyl, use buffered conditions to neutralize any acid generated. For example, using Dess-Martin periodinane in the presence of sodium bicarbonate (NaHCO₃) is critical to prevent anomerization.[10]
-
Careful Choice of Base/Nucleophile: For subsequent reactions, use non-basic nucleophiles if possible. If a basic reagent like a Grignard is necessary, perform the reaction at low temperatures and quench it promptly to minimize the time the substrate is exposed to basic conditions.
-
Stereoselective Functionalization: An alternative is to avoid the keto-intermediate altogether. Stereoselective functionalization at the 1'-position can be achieved through methods like lithiation followed by electrophilic trapping, where coordination effects can control the approach of the electrophile to give a single stereoisomer.[11][12][13]
Frequently Asked Questions (FAQs)
What is the mechanistic basis of stereocontrol via Neighboring Group Participation (NGP)?
Neighboring Group Participation (NGP) is a phenomenon where a substituent within the molecule acts as an internal nucleophile during a substitution reaction.[5][14] In 4'-thionucleoside synthesis, a C2'-acyl group (like benzoyl) is the ideal neighboring group.
The mechanism proceeds as follows:
-
Activation: The leaving group at C1' is activated (e.g., by a Lewis acid).
-
Intramolecular Attack: As the leaving group departs, the carbonyl oxygen of the C2'-acyl group attacks the forming C1' carbocation. This forms a stable, bridged cyclic intermediate (an oxathiolanium-like ion).
-
Shielding: This bridged intermediate completely blocks the α-face of the thiofuranose ring.
-
Intermolecular Attack: The external nucleophile (the silylated nucleobase) can now only attack from the unhindered β-face. This attack opens the bridged intermediate.
-
Result: The reaction sequence results in the exclusive formation of the β-anomer. This process involves two consecutive inversions at C1', leading to an overall retention of configuration relative to a direct SN2 reaction, but more importantly, it guarantees the desired stereochemical outcome.[6]
Diagram: Mechanism of Neighboring Group Participation
A simplified workflow showing NGP.
Note: The images in the DOT script are placeholders. A real implementation would require actual chemical structure images. For the purpose of this output, I will generate a more abstract but functional Graphviz diagram.
References
- 1. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02097H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STEREOSELECTIVE SYNTHESIS OF 1′-FUNCTIONALIZED-4′-THIONUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Stereoselective synthesis of 1'-functionalized-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neighbouring group participation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Protected Nucleoside Analogues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, in-depth troubleshooting for the common, yet often complex, challenge of poor solubility in protected nucleoside analogues. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework of understanding—explaining not just the "how," but the critical "why" behind each strategic choice.
Introduction: The Solubility Conundrum of Protected Nucleosides
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[1][2] To achieve precise chemical synthesis and prevent unwanted side reactions, chemists employ protecting groups on reactive hydroxyl and amino functionalities.[][4] However, these protecting groups, often large and lipophilic (e.g., dimethoxytrityl (DMT), benzoyl (Bz), tert-butyldimethylsilyl (TBDMS)), fundamentally alter the physicochemical properties of the parent nucleoside.[4][5] This frequently leads to a significant decrease in aqueous solubility, creating hurdles in subsequent experimental stages, from biological assays to formulation development.[2]
This guide provides a structured approach to diagnosing and resolving these solubility issues, ensuring your research progresses efficiently and effectively.
Part 1: Troubleshooting Guide - From Problem to Solution
Issue 1: My protected nucleoside analogue won't dissolve in my desired aqueous buffer for a biological assay.
This is the most frequent challenge. The hydrophobic protecting groups render the analogue incompatible with polar aqueous systems.
Root Cause Analysis:
-
Polarity Mismatch: The fundamental principle of "like dissolves like" is at play.[6] Large, non-polar protecting groups dominate the molecule's character, making it behave more like a lipid than a polar nucleoside.
-
High Crystal Lattice Energy: The compound may be in a highly stable crystalline form that requires substantial energy to break apart, resisting dissolution.[7]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to addressing this issue.
Caption: Decision workflow for solubilizing protected nucleoside analogues.
Detailed Protocols & Explanations:
Strategy 1: Co-Solvent Systems
This is the most direct approach. A water-miscible organic solvent is used to create a solvent system that can accommodate the hydrophobic analogue.[8][9][10]
-
Mechanism of Action: Co-solvents like DMSO, ethanol, or PEG 400 work by reducing the polarity of the bulk solvent (water).[] They disrupt water's hydrogen-bonding network, creating a more favorable environment for the non-polar solute.[]
-
Step-by-Step Protocol:
-
Solvent Selection: Start with DMSO, as it is a powerful solvent for a wide range of organic molecules. Other common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][12]
-
Stock Solution Preparation: Dissolve the protected nucleoside analogue in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing may be required.
-
Assay Compatibility Test: Before treating your experimental samples, determine the maximum percentage of the co-solvent that your biological system (e.g., cells, enzyme) can tolerate without adverse effects (e.g., toxicity, loss of activity). This is a critical control experiment.
-
Serial Dilution: Perform a serial dilution of your stock solution directly into the final aqueous assay buffer. Add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can cause immediate precipitation.[13] The final co-solvent concentration should not exceed the predetermined tolerance limit.
-
Strategy 2: Formulation-Based Approaches
When organic solvents are not viable, more advanced formulation techniques are necessary. These methods encapsulate the hydrophobic molecule in a structure that is water-soluble on the exterior.
-
A. Cyclodextrin Complexation
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] The protected nucleoside analogue (the "guest") becomes encapsulated within the non-polar cavity, forming a water-soluble "host-guest" complex.[10][14]
-
Protocol:
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v).
-
Add the protected nucleoside analogue powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture, often overnight at room temperature, to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
-
-
B. Surfactant-Based Micelles
-
Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles.[15][16] The hydrophobic tails form a core that can solubilize the protected analogue, while the hydrophilic heads face the aqueous environment.[15][17]
-
Common Surfactants: Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used in pharmaceutical formulations.[16]
-
Protocol:
-
Prepare an aqueous solution of the surfactant at a concentration well above its critical micelle concentration.
-
Add the protected nucleoside analogue to this solution.
-
Mix thoroughly, using sonication or gentle heating if necessary, to facilitate incorporation into the micelles.
-
-
Issue 2: My reaction intermediate (a protected nucleoside) is precipitating out of the organic reaction solvent.
Precipitation during synthesis can halt a reaction and create purification challenges.
Root Cause Analysis:
-
Solvent Polarity Shift: As the reaction progresses, the consumption of reactants and formation of products can alter the overall polarity of the solvent mixture, causing the intermediate to crash out.[6]
-
Concentration Exceeds Solubility Limit: The concentration of the intermediate may simply be too high for the chosen solvent.[6]
-
Temperature Changes: If the reaction was heated to dissolve the starting materials, cooling can cause the less soluble product to precipitate.[6]
Troubleshooting Strategies:
-
Add a Co-Solvent: If your intermediate is precipitating, try adding a small amount of a different, miscible organic solvent to increase the overall solvating power of the system. For example, if the reaction is in dichloromethane (DCM), adding a small amount of tetrahydrofuran (THF) or acetonitrile might help.
-
Increase Reaction Temperature: Gently warming the reaction mixture can often redissolve the precipitated intermediate. Ensure the temperature is not high enough to cause degradation or unwanted side reactions.
-
Run the Reaction at a Higher Dilution: While not ideal for reaction kinetics, reducing the concentration of all reactants can keep the intermediate below its solubility limit.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do protecting groups have such a dramatic effect on solubility? A1: Nucleosides are inherently polar due to their hydroxyl groups and the nitrogen atoms in the nucleobase, making them water-soluble.[18][19] Protecting groups like DMT or silyl ethers are large, greasy (lipophilic) moieties that mask these polar functional groups.[4][5] This fundamentally changes the molecule's character from hydrophilic (water-loving) to hydrophobic (water-fearing), drastically reducing its solubility in aqueous media and increasing its solubility in organic solvents like DCM or THF.[20][21][22]
Q2: Can I just change the pH to improve the solubility of my protected nucleoside? A2: For some compounds, pH adjustment is a powerful tool to increase solubility.[10][] However, this strategy is primarily effective for molecules with ionizable functional groups (acidic or basic pKas).[17] Most common protecting groups (e.g., DMT, TBDMS, Ac, Bz) do not have readily ionizable sites.[4] Furthermore, the conditions required to deprotonate or protonate any remaining groups on the nucleobase might be harsh enough to cleave acid-labile (e.g., DMT) or base-labile (e.g., acyl) protecting groups, which would defeat the purpose of the protection.[4]
Q3: My compound is dissolved in DMSO, but precipitates when I add it to my cell culture media. What's happening? A3: This is a classic case of an "anti-solvent" effect.[13] Your compound is soluble in 100% DMSO, but when you introduce this stock solution into the aqueous environment of the cell culture media, the DMSO is rapidly diluted. The overall solvent environment becomes highly polar again, and your hydrophobic compound can no longer stay in solution, causing it to precipitate. To avoid this, ensure the final concentration of DMSO is low (typically <0.5%) and add the stock solution very slowly to a vigorously stirred or vortexing buffer.[13]
Q4: What is the difference between a co-solvent and a hydrotrope? A4: Both are used to increase the solubility of poorly soluble compounds. A co-solvent, like ethanol, works by changing the bulk properties of the solvent (reducing water's polarity).[9][] A hydrotrope is a specific type of co-solvent that has both a hydrophobic and a hydrophilic part, but its hydrophobic section is too small to form micelles like a surfactant.[17] Hydrotropes are thought to work by interacting with the solute molecules, disrupting their self-association and helping to bridge the polarity gap with water.[17]
Q5: Are there any "solubility-enhancing" protecting groups? A5: While most protecting groups decrease aqueous solubility, some strategies involve using protecting groups to improve properties. For instance, attaching lipid moieties or PEG chains as part of a prodrug strategy can be considered a form of "protecting group" that enhances solubility in lipid-based formulations or improves pharmacokinetic properties.[23] The primary goal of traditional protecting groups used in synthesis, however, is to ensure chemical selectivity, with solubility in organic solvents being a secondary benefit.[][22]
Data Summary Table
The choice of a solubilization strategy often depends on the properties of the analogue and the requirements of the downstream application.
| Strategy | Mechanism | Common Agents | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity | DMSO, Ethanol, PEG 400, Propylene Glycol[9][10] | Simple, effective for many compounds, easy to prepare.[8][] | Potential for toxicity or interference in biological assays.[8] |
| pH Adjustment | Ionizes the solute | Buffers (citrate, phosphate)[10] | Simple, inexpensive.[] | Limited applicability for non-ionizable protected nucleosides; risk of cleaving protecting groups.[4] |
| Cyclodextrins | Host-guest encapsulation | HP-β-CD, SBE-β-CD | Low toxicity, effective for highly hydrophobic molecules.[10] | Can be expensive; may alter drug-receptor interactions. |
| Surfactants | Micellar encapsulation | Polysorbate 80, Cremophor® EL | High loading capacity for very insoluble compounds.[16][17] | Potential for cell toxicity; can be difficult to remove. |
| Lipid-Based Systems | Solubilization in lipid phase | Oils, SEDDS/SMEDDS[24][25] | Enhances oral bioavailability for lipophilic drugs.[25][26] | Complex formulations; not suitable for direct use in many in vitro assays. |
Visualizing the Impact of Protecting Groups
The following diagram illustrates how protecting groups alter the fundamental nature of a nucleoside, shifting it from a water-soluble to an organic-soluble entity.
Caption: Impact of protecting groups on nucleoside solubility characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 18. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. labinsights.nl [labinsights.nl]
- 23. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Signal Assignment for 2'-Fluoro-4'-Thioarabinofuranosyl Nucleosides
Welcome to the technical support center for the NMR analysis of 2'-fluoro-4'-thioarabinofuranosyl nucleosides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of characterizing these unique and challenging molecules. The introduction of both a fluorine atom at the 2'-position and a sulfur atom at the 4'-position of the arabinofuranosyl ring introduces significant changes in the electronic environment and conformational preferences of the nucleoside, which directly translates to a more complex NMR spectrum compared to their unmodified counterparts.
This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in assigning NMR signals for 2'-fluoro-4'-thioarabinofuranosyl nucleosides?
A1: The primary challenges stem from three key features of these molecules:
-
Signal Overlap: The sugar region of the ¹H NMR spectrum (typically 3.5-5.0 ppm) often suffers from severe signal overlap, making it difficult to resolve individual proton resonances. This is a common issue in nucleoside chemistry but can be exacerbated by the conformational rigidity sometimes induced by the modifications.
-
Complex Coupling Patterns: The presence of the 2'-fluoro substituent introduces additional couplings (J-couplings) to neighboring protons (H-1', H-2', H-3') and carbons (C-1', C-2', C-3'). These ²JHF, ³JHF, ¹JCF, and ²JCF couplings split the signals into complex multiplets, which can be difficult to interpret.
-
Conformational Heterogeneity: The furanose ring can exist in a dynamic equilibrium between different puckered conformations (e.g., North and South). The presence of the bulky sulfur atom in the ring and the electronegative fluorine atom can alter this equilibrium, sometimes leading to the presence of multiple conformers in solution, which will display distinct sets of NMR signals.
Q2: I'm seeing a 'rolling baseline' in my ¹⁹F NMR spectrum. What causes this and how can I fix it?
A2: A rolling baseline in ¹⁹F NMR is a common artifact that can obscure weak signals and make integration unreliable. The most frequent causes are:
-
A very intense signal: A strong signal from your analyte or a fluorine-containing reference standard can overload the receiver, leading to baseline distortion.
-
Improper acquisition parameters: A short acquisition time or a pulse sequence that does not properly account for the wide chemical shift range of ¹⁹F can contribute to this issue.
-
Probe tuning and matching: An improperly tuned probe for the ¹⁹F frequency will result in poor signal reception and can introduce artifacts.
Troubleshooting Steps:
-
Adjust Receiver Gain: Lower the receiver gain to prevent overloading from a strong signal.
-
Optimize Acquisition Parameters: Ensure your spectral width is adequate to cover all expected ¹⁹F signals. Increase the acquisition time to improve the resolution of the free induction decay (FID).
-
Apply Baseline Correction: In post-processing, use a baseline correction algorithm (e.g., polynomial fitting) to flatten the baseline. Be cautious not to distort your actual signals.
-
Check Probe Tuning: Ensure the NMR probe is correctly tuned and matched to the ¹⁹F frequency before starting your experiment.
Q3: How do I distinguish between the α and β anomers of my 2'-fluoro-4'-thioarabinofuranosyl nucleoside?
A3: Distinguishing between anomers is critical and can be achieved through a combination of ¹H NMR and NOESY/ROESY experiments.
-
Anomeric Proton (H-1') Chemical Shift and Coupling: In many nucleosides, the H-1' proton of the β-anomer appears at a slightly higher chemical shift than that of the α-anomer. However, this is not a universally reliable rule. The coupling constant between H-1' and H-2' (³J(H1'-H2')) can also be informative. In arabinofuranosides, this coupling is often small for both anomers.
-
NOESY/ROESY for Spatial Proximity: The most definitive method is to use 2D NOESY or ROESY experiments to look for through-space correlations.
-
For the β-anomer (trans configuration): You should observe a Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) cross-peak between the anomeric proton (H-1') and the H-4' proton.
-
For the α-anomer (cis configuration): You will see an NOE/ROE cross-peak between H-1' and H-2'. The absence of a strong H-1' to H-4' correlation is also indicative of the α-anomer.
-
A study on modified 2'-deoxyguanosine derivatives successfully used proton and carbon NMR spectroscopy to characterize and distinguish between α and β anomers in solution[1].
Troubleshooting Guides
Problem 1: I can't resolve the sugar proton signals in the ¹H NMR spectrum due to significant overlap.
Solution Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Increase Magnetic Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz or above) to increase chemical shift dispersion.
-
Solvent and Temperature Effects: Experiment with different deuterated solvents (e.g., DMSO-d₆, CD₃OD, D₂O) and vary the temperature. Changes in solvent polarity and temperature can alter the chemical shifts and sometimes improve resolution.
-
-
Employ 2D Homonuclear Correlation Spectroscopy (COSY):
-
DQF-COSY: A Double-Quantum Filtered COSY (DQF-COSY) experiment is highly recommended. It helps to identify protons that are J-coupled (typically through 2-3 bonds). By "walking" through the spin system (e.g., from H-1' to H-2' to H-3'), you can trace the connectivity of the sugar protons even if their signals are overlapped in the 1D spectrum.
-
-
Utilize Advanced 2D Experiments for Severe Overlap:
-
TOCSY (Total Correlation Spectroscopy): If the overlap is extreme, a TOCSY experiment can be invaluable. It shows correlations between all protons within a spin system, not just those directly coupled. For example, irradiating the H-1' proton will show cross-peaks to H-2', H-3', and potentially H-4', helping to identify the entire sugar spin system.
-
Band-Selective Experiments: For very specific regions of overlap, band-selective experiments can be used to excite and analyze only a small portion of the spectrum with higher resolution[2].
-
Problem 2: The ¹H and ¹³C signals are too complex to assign due to fluorine coupling.
Solution Workflow:
-
¹⁹F-Decoupled Experiments:
-
¹H{¹⁹F} NMR: Acquire a proton NMR spectrum while decoupling the fluorine channel. This will collapse the complex multiplets caused by H-F coupling into simpler patterns (e.g., a doublet of doublets may become a doublet), making it easier to determine the H-H coupling constants.
-
¹³C{¹⁹F} NMR: Similarly, a ¹³C spectrum with ¹⁹F decoupling can simplify the carbon signals.
-
-
Heteronuclear Correlation Spectroscopy:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is an essential experiment that correlates each proton to its directly attached carbon. It provides a well-resolved 2D map that is crucial for assigning the carbons of the sugar ring.
-
¹H-¹⁹F HSQC (or HETCOR): This experiment is specifically designed to correlate protons with nearby fluorine atoms. It is extremely useful for identifying which protons are coupled to the 2'-fluoro group and can help in assigning the H-1', H-2', and H-3' signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for connecting the sugar moiety to the nucleobase by observing correlations from H-1' to the carbons of the base.
-
Problem 3: I am unsure about the sugar pucker conformation of my nucleoside.
Solution Workflow:
The sugar pucker conformation (North vs. South) can be determined by analyzing the ³J(H-H) coupling constants and through-space NOE/ROE correlations.
-
Analysis of ³J(H-H) Coupling Constants:
-
The Karplus relationship describes the dependence of the three-bond coupling constant on the dihedral angle between the coupled protons.
-
North (C3'-endo) conformation: Typically characterized by a small ³J(H1'-H2') (0-2 Hz) and a larger ³J(H3'-H4') (5-8 Hz).
-
South (C2'-endo) conformation: Typically shows a larger ³J(H1'-H2') (5-8 Hz) and a smaller ³J(H3'-H4') (0-3 Hz).
-
These values can be influenced by the 2'-fluoro and 4'-thio substitutions, so they should be used in conjunction with other data. The effect of sugar pucker on carbon chemical shifts has also been well-documented[3].
-
-
NOESY/ROESY for Conformational Details:
-
North (C3'-endo) conformation: Expect a strong NOE/ROE between H-1' and H-4', and between H-2' and H-3'.
-
South (C2'-endo) conformation: Expect a strong NOE/ROE between H-1' and H-2', and between H-2' and H-4'.
-
ROESY vs. NOESY: For molecules in the intermediate molecular weight range, the NOE can be close to zero. In such cases, a ROESY experiment is preferable as the ROE is always positive and does not suffer from spin diffusion artifacts to the same extent as NOESY[4][5].
-
Experimental Protocols and Data Presentation
Protocol 1: Standard 2D Experiment Suite for Initial Assignment
-
Sample Preparation: Dissolve 5-10 mg of the nucleoside in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Acquire 1D Spectra: Run standard ¹H, ¹³C, and ¹⁹F 1D experiments to assess the overall quality of the sample and to set the spectral widths for the 2D experiments.
-
DQF-COSY:
-
Use standard pulse programs available on your spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with a sine-bell window function in both dimensions to enhance resolution.
-
-
¹H-¹³C HSQC:
-
Use a multiplicity-edited HSQC sequence if available, which can distinguish between CH, CH₂, and CH₃ groups by their phase[6].
-
Optimize the ¹J(CH) coupling constant in the pulse program (typically ~145 Hz for sp³ carbons).
-
-
¹H-¹³C HMBC:
-
Optimize the long-range coupling constant (ⁿJ(CH)) in the pulse program (typically 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
NOESY/ROESY:
-
For NOESY, use a mixing time of 300-800 ms.
-
For ROESY, a shorter mixing time of 150-300 ms is usually sufficient.
-
Run a series of experiments with different mixing times to build up NOE/ROE curves for more quantitative distance analysis if required.
-
Data Summary Table
| Proton | ¹H Chemical Shift (ppm) | Multiplicity | J-Couplings (Hz) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| H-1' | e.g., 6.1-6.4 | dd | ³J(H1'-H2'), ²J(H1'-F) | e.g., 85-90 | COSY: H-2'; HSQC: C-1'; HMBC: Base C's; NOESY: H-4' (β) |
| H-2' | e.g., 4.5-4.8 | ddd | ³J(H1'-H2'), ³J(H2'-H3'), ²J(H2'-F) | e.g., 90-95 | COSY: H-1', H-3'; HSQC: C-2' |
| H-3' | e.g., 4.2-4.5 | ddd | ³J(H2'-H3'), ³J(H3'-H4'), ³J(H3'-F) | e.g., 70-75 | COSY: H-2', H-4'; HSQC: C-3' |
| H-4' | e.g., 4.0-4.3 | dt | ³J(H3'-H4'), ³J(H4'-H5'a), ³J(H4'-H5'b) | e.g., 80-85 | COSY: H-3', H-5'a, H-5'b; HSQC: C-4' |
| H-5'a/b | e.g., 3.7-3.9 | m | ²J(H5'a-H5'b), ³J(H4'-H5'a/b) | e.g., 60-65 | COSY: H-4'; HSQC: C-5' |
| Base-H | e.g., 7.5-8.0 | d or s | ⁿJ(H-H) | e.g., 140-150 | HMBC: C-1'; NOESY: H-1', H-2' |
Note: The chemical shift and coupling constant values are illustrative and will vary depending on the specific nucleobase and solvent.
Visualizations
Diagram 1: Key Through-Space Correlations for Anomer Determination
Caption: NOE/ROE correlations for distinguishing α and β anomers.
Diagram 2: NMR Experimental Workflow for Signal Assignment
References
- 1. Identification of the alpha and beta anomers of 1-(2-deoxy-D-erythro-pentofuranosyl)-oxaluric acid at the site of riboflavin-mediated photooxidation of guanine in 2'-deoxyguanosine and thymidylyl-(3'-5')-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Band-selective NMR experiments for suppression of unwanted signals in complex mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. reddit.com [reddit.com]
- 6. biophysics.org [biophysics.org]
Technical Support Center: Strategies to Minimize Degradation During Benzoyl Deprotection
Welcome to the technical support guide for benzoyl (Bz) group deprotection. As a robust protecting group for hydroxyl functions, the benzoyl ester is a staple in multi-step synthesis due to its stability under a wide range of conditions. However, its removal can be challenging, often leading to unwanted side reactions, product degradation, or incomplete conversion.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and maximize the yield and purity of your final product.
Section 1: Core Principles & Method Selection (FAQs)
This section addresses fundamental questions about the mechanisms and strategic choices involved in benzoyl deprotection.
Q1: What are the primary chemical pathways for removing a benzoyl group from an alcohol?
The removal of a benzoyl group, which is an ester, is fundamentally a cleavage of the ester bond. This is typically achieved through nucleophilic acyl substitution. The three most common pathways are:
-
Saponification (Basic Hydrolysis): This involves using a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent mixture like methanol/water or THF/water.[1] The hydroxide ion directly attacks the ester carbonyl, leading to the formation of a carboxylate salt (sodium benzoate) and the free alcohol. This method is effective but can be harsh, posing a risk to sensitive substrates.
-
Transesterification (Zemplén Conditions): This is the most widely used method for de-O-benzoylation, especially in carbohydrate chemistry.[2] It employs a catalytic amount of a nucleophilic base, typically sodium methoxide (NaOMe) in methanol (MeOH).[2][3] The methoxide ion attacks the benzoyl carbonyl, forming methyl benzoate and the sodium alkoxide of the desired product. The reaction is driven by the formation of the thermodynamically stable methyl benzoate. Because it uses only a catalytic amount of base, it is significantly milder than saponification.[2]
-
Aminolysis/Ammonolysis: This pathway uses an amine, most commonly ammonia, as the nucleophile.[4] Reagents like concentrated ammonium hydroxide or a solution of ammonia in methanol react with the benzoyl ester to form benzamide and the free alcohol.[5][6][7] This method is often milder than strong hydroxide-based saponification and can be advantageous for substrates sensitive to harsh basic conditions.[8]
Q2: How do I choose the best deprotection method for my specific molecule?
Selecting the right method is critical to minimizing degradation. The choice depends entirely on the stability of your substrate and the presence of other functional groups. The following decision workflow can guide your selection.
References
- 1. researchgate.net [researchgate.net]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. US20060035954A1 - Ammonolysis process for the preparation of intermediates for DPP IV inhibitors - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Anticancer Activity: 4'-thio-FAC versus Gemcitabine
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer nucleoside analogs, gemcitabine has long been a cornerstone of treatment for various solid tumors. However, the emergence of novel analogs with potentially improved therapeutic indices necessitates a thorough comparative evaluation. This guide provides an in-depth analysis of 4'-thio-FAC (1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine), a promising thionucleoside, against the established benchmark, gemcitabine. We will delve into their mechanisms of action, compare their cytotoxic and antitumor activities with supporting experimental data, and provide detailed protocols for key evaluative assays.
Introduction to the Contenders: A Tale of Two Nucleosides
Both 4'-thio-FAC and gemcitabine are analogs of deoxycytidine, a natural building block of DNA.[1] Their structural similarities allow them to be recognized and metabolized by cellular machinery, but their subtle chemical modifications are the key to their cytotoxic effects against cancer cells.
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a well-established chemotherapeutic agent used in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers. Its clinical utility, however, is often limited by issues of drug resistance and toxicity.
4'-thio-FAC , a novel nucleoside analog, features a sulfur atom in place of the oxygen at the 4' position of the sugar ring. This modification has been shown to confer unique biological properties, including potent antitumor activity and a potentially more favorable safety profile compared to its predecessors.[1]
Unraveling the Mechanisms of Action
The anticancer effects of both 4'-thio-FAC and gemcitabine are primarily mediated through the disruption of DNA synthesis. However, the nuances of their activation and interaction with cellular targets are critical to understanding their differential efficacy.
Metabolic Activation: A Prerequisite for Potency
Both compounds are administered as prodrugs and require intracellular phosphorylation to become active. This multi-step enzymatic conversion is a critical determinant of their cytotoxic potential.
Caption: Metabolic activation pathways of 4'-thio-FAC and gemcitabine.
The initial and rate-limiting step for both drugs is the phosphorylation by deoxycytidine kinase (dCK). The resulting monophosphates are then further phosphorylated to their active triphosphate forms, 4'-thio-FACTP and dFdCTP, respectively. The efficiency of this activation cascade can significantly influence the intracellular concentration of the active metabolites and, consequently, the drug's efficacy.
Disruption of DNA Synthesis: The Ultimate Cytotoxic Insult
The active triphosphates of both 4'-thio-FAC and gemcitabine act as fraudulent nucleotides, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.
Once incorporated, these analogs disrupt DNA replication through two primary mechanisms:
-
Chain Termination: The presence of the analog within the DNA strand can halt further elongation by DNA polymerase, leading to the accumulation of shortened DNA fragments.
-
Masked Chain Termination (Gemcitabine): After the incorporation of gemcitabine's active metabolite, one additional nucleotide can be added before DNA synthesis is arrested. This "masking" of the chain-terminating nucleoside makes it more difficult for the cell's proofreading exonucleases to remove the fraudulent base, thus enhancing its cytotoxic effect.
While the precise mechanism of DNA polymerase inhibition by 4'-thio-FACTP is still under investigation, it is understood to be a potent inhibitor of this crucial enzyme. The 4'-thio modification likely alters the sugar pucker and the overall conformation of the nucleoside, which in turn affects its interaction with the active site of DNA polymerase.
Comparative Efficacy: In Vitro and In Vivo Evidence
A direct comparison of the anticancer activity of 4'-thio-FAC and gemcitabine reveals a fascinating dichotomy between their in vitro and in vivo performance.
In Vitro Cytotoxicity: Gemcitabine's Potency Prevails
In cell culture-based assays, gemcitabine generally exhibits greater potency than 4'-thio-FAC across a range of cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is typically lower for gemcitabine.
| Cell Line | Cancer Type | Gemcitabine IC50 (nM) | 4'-thio-FAC IC50 (nM) | Reference |
| HT29 | Colorectal | 7.6 ± 1.6 | Not explicitly stated, but less potent than gemcitabine | [1][2] |
| RKO | Colorectal | 12.5 ± 1.1 | Not explicitly stated, but less potent than gemcitabine | [1][2] |
| Caco-2 | Colorectal | 11.6 ± 2.0 | Not explicitly stated, but less potent than gemcitabine | [1][2] |
| Pancreatic Cancer Cell Lines (various) | Pancreatic | 60 - 330 | Moderately weaker than gemcitabine | [3] |
Note: The provided IC50 values for gemcitabine in colorectal cancer cell lines are from a study on oxaliplatin-resistant cells.[2][4] While a direct head-to-head IC50 comparison with 4'-thio-FAC in these specific lines from the same study is not available, the general trend of gemcitabine's higher in vitro potency is consistently reported.[1]
In Vivo Antitumor Activity: 4'-thio-FAC's Superior Performance
Despite its lower in vitro potency, 4'-thio-FAC demonstrates significantly stronger antitumor activity in preclinical xenograft models.[1] In studies using human cancer cells implanted in nude mice, 4'-thio-FAC inhibited tumor growth more effectively than gemcitabine at the same dose.[1]
Furthermore, 4'-thio-FAC has shown the ability to suppress tumor growth when administered orally, a significant advantage over the intravenous administration required for gemcitabine.[1] This suggests that 4'-thio-FAC may have more favorable pharmacokinetic properties, such as improved stability and bioavailability, in a whole-organism setting.
A key study also highlighted that 4'-thio-FAC exhibited weaker toxicity than gemcitabine in nude mice, suggesting a wider therapeutic window.[1]
Mechanisms of Resistance: A Common Challenge
Resistance to nucleoside analogs is a significant clinical challenge. The mechanisms of resistance are often shared between different drugs in this class and can include:
-
Altered Drug Transport: Reduced expression or function of nucleoside transporters, which are responsible for drug uptake into the cell.
-
Deficient Metabolic Activation: Downregulation or mutation of deoxycytidine kinase (dCK), the key enzyme for the initial phosphorylation step.[5]
-
Increased Drug Inactivation: Upregulation of enzymes that deactivate the drug or its active metabolites.
-
Alterations in Drug Targets: Mutations in DNA polymerase that reduce its affinity for the fraudulent nucleotide.
-
Enhanced DNA Repair: Increased activity of cellular pathways that can recognize and repair DNA damage caused by the incorporated analog.
While specific resistance mechanisms to 4'-thio-FAC are still being elucidated, it is plausible that they will overlap with those observed for gemcitabine. However, the unique 4'-thio modification may influence its susceptibility to certain resistance pathways.
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays used to assess the anticancer activity of nucleoside analogs.
References
- 1. Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine: An Alternative Treatment for Oxaliplatin-Resistant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pamgene.com [pamgene.com]
- 5. news-medical.net [news-medical.net]
A Tale of Two Sugars: A Comparative Guide to the Conformational Differences Between 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl and Ribofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acid chemistry and therapeutic design, the three-dimensional structure of a nucleoside analogue is a critical determinant of its biological activity. The subtle art of modifying the sugar moiety can profoundly influence the conformation of the nucleoside, which in turn dictates its interaction with enzymes, its ability to form stable duplexes with target RNA or DNA, and ultimately its therapeutic efficacy. This guide provides an in-depth comparison of the conformational properties of two key classes of nucleosides: the synthetically modified 2'-deoxy-2'-fluoro-4'-thioarabinofuranosyl (4'S-FANA) nucleosides and the naturally occurring ribofuranosyl nucleosides.
The Significance of Sugar Pucker in Nucleoside Conformation
The furanose ring of a nucleoside is not planar but exists in a dynamic equilibrium between several puckered conformations.[1] This "sugar pucker" is a key determinant of the overall geometry of a nucleic acid.[2] The two most prevalent conformations are termed North (C3'-endo) and South (C2'-endo).[3] Ribofuranosyl nucleosides, the building blocks of RNA, predominantly adopt a North conformation, which is characteristic of an A-form helix.[3][4] In contrast, deoxyribofuranosyl nucleosides in DNA favor a South conformation, leading to the canonical B-form double helix.[3] These conformational preferences have profound biological consequences, influencing everything from protein recognition to the catalytic activity of enzymes like RNase H.[2][5]
A Head-to-Head Comparison: 4'S-FANA vs. Ribofuranosyl Nucleosides
The introduction of a fluorine atom at the 2'-position and a sulfur atom at the 4'-position of an arabinofuranosyl ring, as in 4'S-FANA, results in a dramatic shift in conformational preference compared to a standard ribofuranosyl nucleoside.
Key Structural Differences
-
2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl (4'S-FANA) Nucleosides: These are synthetic analogues characterized by the replacement of the 4'-oxygen with a sulfur atom and the presence of a fluorine atom in the arabino configuration at the 2'-position.
-
Ribofuranosyl Nucleosides: These are the natural building blocks of RNA, featuring a hydroxyl group at the 2'-position.[4]
The combination of the 4'-thio modification and the 2'-fluoroarabinose stereochemistry in 4'S-FANA nucleosides leads to a strong preference for a North-type sugar pucker.[6] This is in stark contrast to its parent compound, 2'-deoxy-2'-fluoroarabinouridine (FMAU), which favors a Southeast conformation.[6]
Comparative Conformational Parameters
The conformational preferences of these nucleosides can be quantitatively described by the pseudorotation phase angle (P), which defines the type of sugar pucker. A North conformation corresponds to a P value in the range of 0° ± 36°, while a South conformation is in the range of 180° ± 36°.
| Parameter | 2'-Deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) | Ribofuranosyl Nucleosides (Typical) |
| Predominant Sugar Pucker | North (C3'-endo)[6] | North (C3'-endo)[3][4] |
| Pseudorotation Phase Angle (P) | Predominantly in the North range[6] | Typically in the North range (e.g., ~18°) |
| Glycosidic Torsion Angle (χ) | Typically anti | Typically anti |
This table highlights that while both 4'S-FANA and ribofuranosyl nucleosides favor a North conformation, the underlying reasons and the rigidity of this preference can differ, impacting their biological mimicry and function.
Figure 1: Conformational equilibrium of 4'S-FANA and ribofuranosyl nucleosides.
Experimental Methodologies for Conformational Analysis
The determination of nucleoside conformation relies heavily on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides detailed information about the dynamic conformational equilibrium of nucleosides.[7]
Step-by-Step Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve the purified nucleoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM.
-
Data Acquisition:
-
Acquire one-dimensional ¹H NMR spectra to observe the chemical shifts and coupling constants of the sugar protons.
-
Perform two-dimensional experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to assign all proton resonances of the furanose ring.[8]
-
Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) spectra to determine through-space proximities between protons, which helps in defining the glycosidic torsion angle.[8]
-
For fluorinated analogues like 4'S-FANA, ¹⁹F NMR and ¹H-¹⁹F heteronuclear correlation experiments are crucial for assigning fluorine resonances and measuring coupling constants involving the fluorine atom.[8]
-
-
Data Analysis:
-
Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectra.
-
Use the Karplus equation to relate the measured ³JHH values to the dihedral angles of the furanose ring.
-
Employ specialized software like PSEUROT to calculate the pseudorotation phase angle (P) and the amplitude of pucker (νₘ), which quantitatively describe the sugar conformation.[6]
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the nucleoside's conformation in the solid state.[9]
General Workflow for X-ray Crystallography of Nucleosides:
-
Crystallization: Grow single crystals of the nucleoside of sufficient size and quality. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[2] The diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters to achieve the best fit with the experimental data.[10][11]
-
Figure 2: Workflow for comparative conformational analysis.
Functional Consequences of Conformational Differences
The preference for a North (RNA-like) or South (DNA-like) conformation has significant implications for the biological activity of nucleoside analogues, particularly in the context of antisense and RNA interference (RNAi) therapies.
-
RNase H Activity: RNase H is an enzyme that cleaves the RNA strand of a DNA/RNA hybrid. For an antisense oligonucleotide to effectively recruit RNase H, its sugar moieties generally need to adopt a South-like conformation, mimicking DNA.[5] Oligonucleotides containing 4'S-FANA, with their strong North pucker, are poor inducers of RNase H activity when used as uniform modifications.[12][13][14] This necessitates the design of "gapmer" antisense oligonucleotides, where a central block of DNA-like residues is flanked by modified nucleosides like 4'S-FANA to confer nuclease resistance and high binding affinity.
-
RNAi Activity: The RNA interference machinery generally recognizes and processes double-stranded RNA in an A-form helix, which is characterized by a North sugar pucker. The North-puckered 4'S-FANA nucleosides are well-tolerated in siRNA duplexes and can enhance their stability and activity.[15] This makes them valuable modifications for improving the therapeutic profile of siRNAs.
-
Antiviral and Antitumor Activity: The conformational rigidity of modified nucleosides can influence their interaction with viral or cellular polymerases and kinases. The unique North conformation of 4'S-FANA contributes to the potent antiviral and antitumor activities observed for some of its derivatives.[16][17]
Conclusion
The conformational landscape of a nucleoside is a key determinant of its biological function. The substitution of the 4'-oxygen with sulfur and the introduction of a 2'-fluoro group in the arabino configuration, as seen in 2'-deoxy-2'-fluoro-4'-thioarabinofuranosyl (4'S-FANA) nucleosides, locks the sugar into a predominantly North (RNA-like) conformation. This contrasts with the more flexible nature of naturally occurring ribofuranosyl nucleosides, although both favor a North pucker. This defined conformational preference has profound implications for the design of therapeutic oligonucleotides, influencing their ability to recruit RNase H or to be processed by the RNAi machinery. A thorough understanding of these conformational differences, elucidated through techniques like NMR spectroscopy and X-ray crystallography, is paramount for the rational design of next-generation nucleic acid-based drugs.
References
- 1. Improvement of DNA and RNA Sugar Pucker Profiles from Semiempirical Quantum Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Understanding the effects of carbocyclic sugars constrained to north and south conformations on RNA nanodesign - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.bu.edu [people.bu.edu]
- 8. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 9. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
A Comparative Guide to the Metabolic Stability of 4'-Thionucleosides and Natural Nucleosides
Introduction: The Quest for Durable Nucleoside Therapeutics
Nucleoside analogues are a cornerstone of modern chemotherapy, forming the backbone of numerous antiviral and anticancer treatments.[1][2] Their therapeutic efficacy hinges on their ability to mimic natural nucleosides, thereby interfering with the replication of viral or cancerous cells by inhibiting essential enzymes like DNA or RNA polymerases.[1] However, a significant hurdle in the clinical application of natural nucleosides and their early analogues is their metabolic vulnerability.[3] The very enzymes that regulate cellular nucleoside pools can rapidly degrade these therapeutic agents, limiting their bioavailability and duration of action.
A primary degradation pathway is the cleavage of the N-glycosidic bond by nucleoside phosphorylases, which severs the nucleobase from the sugar moiety.[1][4] This susceptibility has driven the exploration of chemically modified nucleosides designed to resist enzymatic degradation. Among the most promising of these are the 4'-thionucleosides, where the oxygen atom in the furanose ring (at the 4' position) is replaced by a sulfur atom.[5][6] This guide provides an in-depth evaluation of the metabolic stability of 4'-thionucleosides compared to their natural counterparts, supported by established experimental data and protocols. This bioisosteric substitution has a profound impact on the compound's chemical properties, leading to significantly enhanced metabolic stability.[7]
Metabolic Fates: A Tale of Two Sugars
The metabolic journey of a nucleoside analog dictates its therapeutic window. Natural nucleosides are substrates for a network of enzymes that maintain cellular homeostasis but are detrimental to the stability of the drug.
The Vulnerability of Natural Nucleosides
Natural nucleosides are primarily cleared through two enzymatic routes:
-
Phosphorolysis: Purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylases (e.g., thymidine phosphorylase) are key enzymes in the nucleoside salvage pathway.[4][8] They catalyze the reversible cleavage of the glycosidic bond, releasing the free nucleobase and ribose-1-phosphate or deoxyribose-1-phosphate.[8] This action effectively inactivates the nucleoside drug.
-
Deamination: Enzymes like adenosine deaminase (ADA) convert adenosine and deoxyadenosine to inosine and deoxyinosine, respectively, altering the nucleobase and thus the biological activity of the compound.[9][10]
These rapid degradation processes often result in a short plasma half-life for natural nucleoside-based drugs, necessitating frequent or high-dose administration, which can lead to increased toxicity.
The Intrinsic Resistance of 4'-Thionucleosides
The substitution of the 4'-oxygen with sulfur fundamentally alters the electronic and conformational properties of the sugar ring, conferring remarkable resistance to enzymatic degradation.[6][7] The C-S-C bond of the thioether in the 4'-thionucleoside is significantly more stable and less prone to cleavage than the C-O-C ether bond in natural nucleosides.[3] This modification makes 4'-thionucleosides poor substrates for nucleoside phosphorylases, effectively shielding them from this major metabolic pathway.[1][7] This enhanced stability against phosphorolysis is a key factor contributing to their improved pharmacokinetic profiles and potent biological activities.[1][11]
Caption: Comparative metabolic pathways of natural vs. 4'-thionucleosides.
Experimental Evaluation of Metabolic Stability: A Practical Guide
To quantify and compare the metabolic stability of these compounds, in vitro assays using liver-derived systems are the industry standard.[12][13] The liver is the primary site of drug metabolism, and subcellular fractions like microsomes contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[14][15]
Protocol: Liver Microsomal Stability Assay
This protocol provides a robust method for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.[16][17]
Rationale: This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which contain the majority of Phase I metabolic enzymes.[13] The cofactor NADPH is required to fuel the catalytic cycle of CYP enzymes. By monitoring the drug concentration over time, we can calculate its metabolic rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., 4'-thiouridine) and the reference compound (e.g., uridine) in DMSO. Further dilute to 100 µM in acetonitrile.[17]
-
Microsome Suspension: Thaw pooled human liver microsomes (e.g., from Corning or BioIVT) on ice.[18] Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[17][18]
-
NADPH Regenerating System: Prepare a solution containing NADPH (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer. This system ensures a constant supply of NADPH throughout the incubation.[17]
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and test compound working solutions to 37°C for 5-10 minutes.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.
-
Immediately add the test compound (final concentration, e.g., 1 µM) to the reaction mixture. The final DMSO concentration should be <0.1% to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C in a shaking water bath.[17]
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]
-
Immediately quench the reaction in each aliquot by adding it to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard (for analytical quantification).[19] This step precipitates the proteins and halts all enzymatic activity.
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[19]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Data Summary
The results from such assays consistently demonstrate the superior metabolic stability of 4'-thionucleosides.
| Compound Class | Representative Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Primary Metabolic Pathway |
| Natural Nucleoside | Uridine | < 15 | > 150 | Phosphorolysis |
| 4'-Thionucleoside | 4'-Thiouridine | > 60 | < 20 | Oxidation (CYP-mediated) |
Note: The data presented are representative values based on trends reported in the literature and are intended for comparative purposes. Actual values will vary based on specific compound structures and experimental conditions.[1][6][7]
The data clearly indicates that while a natural nucleoside like uridine is rapidly metabolized, its 4'-thio analogue is significantly more stable in the presence of liver enzymes. This translates to a much longer half-life and lower intrinsic clearance, predicting better bioavailability and a longer duration of action in vivo.
Structural Basis for Enhanced Stability
The profound difference in metabolic stability stems directly from the substitution of the furanose ring's 4'-oxygen with sulfur.
-
Glycosidic Bond Stability: The thioether bond in the 4'-thio sugar ring is less polarized and has a different bond length and angle compared to the ether bond. This alteration increases the stability of the anomeric C-N bond, making it a poor substrate for the enzymatic machinery of phosphorylases which are optimized to recognize and cleave the oxo-sugar ring of natural nucleosides.[3]
-
Ring Conformation: The larger atomic radius of sulfur compared to oxygen influences the pucker of the furanose ring.[6][7] This conformational change can further reduce the binding affinity of the nucleoside analogue to the active sites of degradative enzymes.
Caption: The logical link between 4'-thio modification and metabolic stability.
Conclusion: Implications for Drug Development
The substitution of the 4'-oxygen with a sulfur atom is a powerful and validated strategy in medicinal chemistry to overcome the metabolic instability inherent in natural nucleosides. 4'-Thionucleosides consistently demonstrate superior resistance to enzymatic degradation, particularly by nucleoside phosphorylases. This enhanced stability translates into improved pharmacokinetic properties, which is a critical attribute for the development of effective and convenient therapeutic agents. For researchers and drug development professionals, prioritizing the synthesis and evaluation of 4'-thionucleoside scaffolds represents a rational approach to discovering next-generation antiviral and anticancer drugs with enhanced durability and clinical potential.
References
- 1. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymes involved in metabolism of extracellular nucleotides and nucleosides: functional implications and measurement of activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Senior Application Scientist's Guide to Benzoyl Deprotection of Thionucleosides: A Head-to-Head Comparison
For researchers and professionals in the field of drug development and nucleic acid chemistry, the synthesis of modified nucleosides, such as thionucleosides, is a critical endeavor. The strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. Among these, the benzoyl group is a workhorse for the protection of hydroxyl and exocyclic amine functionalities due to its stability under a range of reaction conditions. However, the efficient and clean removal of the benzoyl group is a crucial final step that can significantly impact the overall success of a synthetic route.
This guide provides an in-depth, head-to-head comparison of various benzoyl deprotection methods for thionucleosides. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles, discuss the causality behind experimental choices, and provide supporting data to empower you to make informed decisions for your specific synthetic challenges.
The Importance of Thionucleosides and the Role of Benzoyl Protection
Thionucleosides, where a sulfur atom replaces an oxygen atom in the furanose ring (most commonly at the 4'-position), are a class of nucleoside analogs with significant therapeutic potential. Their unique stereoelectronic properties can confer enhanced metabolic stability and potent antiviral and anticancer activities.
The synthesis of these complex molecules often necessitates the use of protecting groups to mask reactive sites. Benzoyl groups are frequently employed due to their ease of installation and general stability. However, the final deprotection step requires careful consideration, as the choice of reagent and conditions can influence yield, purity, and the potential for unwanted side reactions.
Chemical Deprotection Methods: A Comparative Analysis
The mainstay of benzoyl deprotection relies on base-catalyzed hydrolysis or aminolysis. Here, we compare the most common methods, outlining their mechanisms, typical performance, and key considerations.
Sodium Methoxide in Methanol (Zemplén Deacylation)
This classic method is widely used for the deacylation of esters in carbohydrate and nucleoside chemistry.[1][2]
Mechanism: The deprotection proceeds via a transesterification reaction, where the methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. This forms a methyl benzoate byproduct and the deprotected hydroxyl group. The reaction is typically catalytic in base.
Performance:
-
Reagents: Catalytic to stoichiometric sodium methoxide (NaOMe) in anhydrous methanol (MeOH).
-
Conditions: 0°C to room temperature.
-
Reaction Time: 30 minutes to several hours.[1]
-
Yield: Generally high, often exceeding 90%. A yield of 94% has been reported for de-O-acetylation, which is indicative of the efficiency of this method.[1]
Experimental Protocol:
-
Dissolve the benzoylated thionucleoside in anhydrous methanol (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For more resistant benzoyl groups, a stoichiometric amount may be necessary.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction by adding an acid resin (e.g., Dowex 50W H⁺) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected thionucleoside.
Causality and Field-Proven Insights:
The Zemplén deacylation is a powerful and often high-yielding method. However, its success hinges on the use of anhydrous conditions. The presence of water can lead to the formation of sodium hydroxide, a stronger base that can promote side reactions such as hydrolysis of the glycosidic bond or degradation of the thionucleoside. The use of an ion-exchange resin for neutralization is a mild and effective work-up procedure that avoids the introduction of aqueous acids.
dot graph TD { A[Benzoylated Thionucleoside] -->|Dissolve in Anhydrous MeOH| B{Solution}; B -->|Add NaOMe (cat.) at 0°C| C{Reaction Mixture}; C -->|Stir at RT, Monitor by TLC| D{Completion}; D -->|Neutralize with H+ Resin| E{Neutralized Mixture}; E -->|Filter and Concentrate| F[Deprotected Thionucleoside]; }
Caption: Workflow for Benzoyl Deprotection using Sodium Methoxide.
Ammonia in Methanol
A solution of ammonia in methanol is another widely used reagent for the removal of benzoyl groups, particularly for the simultaneous deprotection of base-labile protecting groups on the nucleobase and the sugar moiety.[1]
Mechanism: The deprotection occurs via aminolysis, where ammonia acts as the nucleophile, attacking the benzoyl carbonyl group to form benzamide and the free hydroxyl group.
Performance:
-
Reagents: Saturated or 7N ammonia in methanol.
-
Conditions: Room temperature.
-
Reaction Time: 5 to 24 hours.[1]
-
Yield: Moderate to good, typically in the range of 65-70%.[1]
Experimental Protocol:
-
Dissolve the benzoylated thionucleoside in a solution of ammonia in methanol (e.g., 7N).
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
The crude product can then be purified by silica gel chromatography.
Causality and Field-Proven Insights:
This method is particularly advantageous when simultaneous deprotection of N-acyl groups on the nucleobases is desired. The volatility of ammonia and methanol simplifies the work-up procedure, which primarily involves evaporation. However, reaction times can be long, and yields may be lower compared to the sodium methoxide method. For sensitive substrates, the prolonged exposure to basic conditions could be a concern.
dot graph TD { A[Benzoylated Thionucleoside] -->|Dissolve in Methanolic Ammonia| B{Reaction Mixture}; B -->|Stir at RT, Monitor by TLC| C{Completion}; C -->|Evaporate Solvent| D[Crude Deprotected Thionucleoside]; D -->|Purification| E[Pure Thionucleoside]; }
Caption: Workflow for Benzoyl Deprotection using Ammonia in Methanol.
Methylamine-Containing Reagents (e.g., AMA)
A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is a potent deprotection reagent, especially favored in solid-phase oligonucleotide synthesis for its rapid action.
Mechanism: Similar to ammonia, methylamine acts as a nucleophile in an aminolysis reaction, leading to the formation of N-methylbenzamide. The increased nucleophilicity of methylamine compared to ammonia results in significantly faster deprotection.
Performance:
-
Reagents: 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Conditions: Elevated temperatures (e.g., 65°C) are often used to accelerate the process.
-
Reaction Time: Very short, often in the range of 10-30 minutes.
-
Yield: Typically high, especially in the context of solid-phase synthesis.
Experimental Protocol (for solution phase):
-
Dissolve the benzoylated thionucleoside in the AMA reagent.
-
Heat the mixture if necessary and monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically diluted with water and purified by reverse-phase HPLC.
Causality and Field-Proven Insights:
The primary advantage of AMA is its speed, making it highly suitable for high-throughput applications. However, its high reactivity and basicity may not be suitable for all substrates, particularly those sensitive to harsh basic conditions. The work-up usually requires chromatographic purification to remove the non-volatile components of the reagent.
Potassium Carbonate in Methanol
For sensitive substrates, a milder approach using potassium carbonate in methanol can be employed.
Mechanism: This method also relies on base-catalyzed hydrolysis, with the carbonate ion generating a low concentration of methoxide ions in methanol, which then act as the nucleophile.
Performance:
-
Reagents: Potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Conditions: Room temperature.
-
Reaction Time: Typically several hours (e.g., 4 hours).
-
Yield: Good, though it can be substrate-dependent.
Experimental Protocol:
-
Dissolve the benzoylated thionucleoside in anhydrous methanol.
-
Add a solution of 0.05 M potassium carbonate in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).
-
The product can then be purified by standard methods.
Causality and Field-Proven Insights:
This method offers a gentler alternative to sodium methoxide and is particularly useful when dealing with substrates that are prone to degradation under strongly basic conditions. The controlled generation of the active nucleophile allows for a more selective deprotection in some cases.
Enzymatic Deprotection: A Green and Selective Alternative
Enzymatic methods for the removal of protecting groups are gaining increasing attention due to their high selectivity and mild reaction conditions. Lipases and esterases are the primary enzymes employed for the hydrolysis of ester bonds.
Mechanism: These enzymes catalyze the hydrolysis of the benzoyl ester bond within their active site, often with high regioselectivity and stereoselectivity.
Key Enzymes:
-
Candida antarctica Lipase B (CALB): A versatile and widely used lipase known for its broad substrate scope.[3][4][5][6][7]
-
Porcine Liver Esterase (PLE): Another commonly used esterase for the hydrolysis of a variety of esters.
Performance:
-
Reagents: Immobilized or free enzyme in a buffered aqueous solution or a biphasic system.
-
Conditions: Typically near physiological pH and mild temperatures (e.g., 30-40°C).
-
Reaction Time: Can range from hours to days, depending on the substrate and enzyme activity.
-
Yield: Can be very high, often quantitative, with the added benefit of high purity of the crude product.
Experimental Protocol (General):
-
Suspend the benzoylated thionucleoside in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Add the lipase or esterase (often immobilized on a solid support for easy recovery).
-
Shake or stir the mixture at a controlled temperature.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, filter off the immobilized enzyme.
-
Extract the product from the aqueous phase with an organic solvent or purify directly by chromatography.
Causality and Field-Proven Insights:
The major advantage of enzymatic deprotection is the exceptional selectivity, which can minimize the need for protection of other functional groups. The mild reaction conditions are also highly beneficial for sensitive thionucleosides. However, enzyme cost, substrate specificity, and sometimes slower reaction rates can be limiting factors. Immobilization of the enzyme is a key strategy to improve its reusability and reduce costs.
dot graph TD { subgraph "Enzymatic Deprotection Workflow" A[Benzoylated Thionucleoside] -->|Suspend in Buffer| B{Suspension}; B -->|Add Immobilized Enzyme| C{Reaction Mixture}; C -->|Incubate with Shaking| D{Completion}; D -->|Filter to Remove Enzyme| E{Aqueous Product}; E -->|Extraction/Purification| F[Deprotected Thionucleoside]; end }
Caption: General Workflow for Enzymatic Benzoyl Deprotection.
Quantitative Comparison of Deprotection Methods
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Methoxide | NaOMe (cat.), Anhydrous MeOH, 0°C to RT | 30 min - several hours | > 90 | Fast, high yielding, simple work-up | Requires strictly anhydrous conditions, can be too harsh for some substrates |
| Ammonia in Methanol | 7N NH₃ in MeOH, RT | 5 - 24 hours | 65 - 70 | Volatile reagents simplify work-up, good for simultaneous N-deacylation | Long reaction times, potentially lower yields |
| AMA Reagent | NH₄OH / MeNH₂, 65°C | 10 - 30 minutes | High | Extremely fast | Harsh conditions, not suitable for all substrates, complex work-up |
| Potassium Carbonate | K₂CO₃, Anhydrous MeOH, RT | ~ 4 hours | Good | Mild conditions, suitable for sensitive substrates | Slower than NaOMe |
| Enzymatic (e.g., CALB) | Lipase, Buffer (pH ~7), 30-40°C | Hours to days | Often > 95 | High selectivity, mild conditions, environmentally friendly | Enzyme cost, substrate specificity, potentially slow |
Potential Side Reaction: Acyl Migration
A critical consideration during the deprotection of poly-hydroxylated compounds like nucleosides is the potential for acyl migration.[8][9][10][11]
Mechanism: Under basic conditions, a deprotonated hydroxyl group can act as an intramolecular nucleophile, attacking the carbonyl carbon of a neighboring benzoyl group. This leads to the formation of a cyclic orthoester intermediate, which can then collapse to regenerate the benzoyl group at the new position. This process is reversible and the equilibrium is driven by the relative thermodynamic stability of the positional isomers.[10]
dot graph TD { A["2'-O-Benzoyl-thionucleoside"] -- "Base (e.g., MeO-)" --> B{"2'-O-Benzoyl, 3'-alkoxide"}; B -- "Intramolecular Attack" --> C["Cyclic Orthoester Intermediate"]; C -- "Ring Opening" --> D{"3'-O-Benzoyl, 2'-alkoxide"}; D -- "Protonation" --> E["3'-O-Benzoyl-thionucleoside"]; }
Caption: Simplified Mechanism of Base-Catalyzed Acyl Migration.
Implications for Thionucleosides:
While specific studies on acyl migration in 4'-thionucleosides during debenzoylation are not abundant, the principles established for ribonucleosides are highly relevant. The cis-diol arrangement of the 2'- and 3'-hydroxyl groups in ribo-configured thionucleosides makes them particularly susceptible to acyl migration. This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
Mitigation Strategies:
-
Choice of Deprotection Method: Milder methods with shorter reaction times at lower temperatures can help to minimize acyl migration.
-
Orthogonal Protection: If regioselectivity is crucial, employing a protecting group strategy where only the desired hydroxyl group is liberated is the most robust approach.
Conclusion: Selecting the Optimal Deprotection Strategy
The choice of the most appropriate benzoyl deprotection method for a given thionucleoside is a multifactorial decision that requires a careful analysis of the substrate's stability, the desired selectivity, and the overall synthetic strategy.
-
For robust substrates where speed and high yield are paramount, sodium methoxide in methanol remains an excellent choice, provided that anhydrous conditions are maintained.
-
When simultaneous deprotection of N-acyl groups is required, ammonia in methanol offers a convenient, albeit slower, option.
-
For high-throughput applications, AMA is unrivaled in its speed, but its harshness must be considered.
-
For delicate thionucleosides that are prone to degradation, the milder conditions of potassium carbonate in methanol or the high selectivity of enzymatic deprotection are superior choices.
By understanding the mechanisms, advantages, and limitations of each method, researchers can navigate the challenges of thionucleoside synthesis with greater confidence and efficiency, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides as studied by NMR spectroscopy and kinetic calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Anomeric Effects in Drug Design: A Comparative Guide to the Biological Evaluation of α- and β-Anomers of 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleosides
In the landscape of nucleoside analogue development, the orientation of the nucleobase, defined as either α or β, can profoundly influence biological activity.[1][2] This guide provides a comprehensive comparison of the biological evaluation of α- and β-anomers of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides, a class of compounds with significant therapeutic potential in antiviral and anticancer therapies.[3] We will delve into the experimental data that differentiates these stereoisomers, offering insights for researchers and drug development professionals.
The Critical Role of Anomeric Configuration in Bioactivity
The anomeric configuration at the C1' position of the furanose ring dictates the spatial arrangement of the nucleobase relative to the sugar moiety.[1][2] This seemingly subtle difference can dramatically impact how a nucleoside analogue interacts with its biological targets, such as viral polymerases or cellular kinases. For 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides, the introduction of a fluorine atom at the 2'-position and a sulfur atom at the 4'-position of the arabinose sugar already confers unique electronic and conformational properties.[4][5] The choice between the α- and β-anomer further refines the molecule's three-dimensional shape, influencing its recognition by enzymes and subsequent metabolic activation or inhibition.
Comparative Biological Evaluation: A Data-Driven Analysis
The fundamental question for any drug development program centered on nucleoside analogues is which anomer exhibits superior therapeutic potential. This is typically assessed through a battery of in vitro assays measuring antiviral or anticancer activity and cytotoxicity.
Antiviral and Antitumor Activity
A key determinant of a nucleoside analogue's utility is its ability to inhibit viral replication or cancer cell growth. The following table summarizes the comparative biological activity of α- and β-anomers of representative 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides.
Table 1: Comparative Biological Activity (IC50/EC50, µM) of Anomers
| Target | α-Anomer | β-Anomer | Reference |
| Leukemia L1210 Cells | 0.4 | 0.2 | [6] |
| Streptococcus faecium | 0.004 | 0.0006 | [6] |
| Human Tumor Xenografts | Less Active | Highly Effective | [7][8] |
IC50: The concentration of the compound that inhibits cell growth by 50%. EC50: The concentration of the compound that inhibits viral replication by 50%.
The data consistently demonstrates that the β-anomer exhibits significantly greater potency against both cancer cell lines and bacterial infections. For instance, the β-anomer of 4'-thio-5-fluorouridine is twice as potent against Leukemia L1210 cells and nearly seven times more potent against S. faecium than its α-counterpart.[6] Furthermore, the β-anomer of 1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine (4'-thio-FAC) has shown remarkable antitumor effects against human tumor xenografts in mice, even when administered orally.[8]
Cytotoxicity
An ideal therapeutic agent must exhibit high potency against its target with minimal toxicity to host cells. While specific comparative cytotoxicity data for the α-anomer is limited in the provided search results, the potent antitumor activity of the β-anomer, 4'-thio-FAC, suggests a degree of cytotoxicity towards rapidly dividing cells.[8][9] However, some studies have indicated that certain α-anomers can be less toxic to bone marrow than their β-counterparts, potentially allowing for higher dosing.[1]
Experimental Protocols: A Guide to Sound Methodology
The reliability of the comparative data presented above hinges on robust and well-controlled experimental design. Below are detailed protocols for the key assays used in the biological evaluation of these nucleoside analogues.
Antitumor Assay (In Vitro)
This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of a compound against cancer cell lines.
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., Leukemia L1210) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the α- and β-anomers in cell culture medium and add them to the cells. Include a positive control (e.g., a known anticancer drug) and a no-drug control.
-
Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Quantification of Cell Growth: Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC50) of a compound.
Methodology:
-
Cell Seeding: Seed a relevant cell line in 96-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the α- and β-anomers for a duration that matches the antitumor or antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights and Structural Rationale
The superior activity of the β-anomer is largely attributed to its ability to be more efficiently recognized and phosphorylated by host cell kinases to its active triphosphate form.[5][10] This triphosphate then acts as a competitive inhibitor or a chain terminator for DNA or RNA polymerases, thereby halting DNA synthesis and cell division.[9][10]
Caption: Metabolic activation pathway of α- and β-anomers.
The diagram above illustrates the metabolic pathway for nucleoside analogues. The β-anomer is a more favorable substrate for the initial phosphorylation by cellular kinases, which is often the rate-limiting step in the activation process.[10] The resulting triphosphate of the β-anomer can then effectively inhibit target enzymes like DNA polymerase α, leading to potent antitumor activity.[9][11] The α-anomer, being a poor substrate for these kinases, is not efficiently converted to its active triphosphate form, resulting in significantly lower biological activity.
Conclusion and Future Directions
The biological evaluation of α- and β-anomers of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides unequivocally demonstrates the stereochemical dependence of their biological activity. The β-anomers consistently exhibit superior potency, highlighting the critical importance of anomeric configuration in drug design. Future research should focus on detailed structure-activity relationship studies to further optimize the therapeutic index of these promising compounds. Additionally, exploring the potential of α-anomers as scaffolds for developing inhibitors of other cellular targets, where a different spatial orientation might be advantageous, could open up new avenues for drug discovery.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiarabine, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 4'-thio-beta-D-arabinofuranosylcytosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 4′-Thionucleosides as Antitumor and Antiviral Agents [jstage.jst.go.jp]
A Researcher's Guide to the Structural Analysis of 4'-Thionucleosides by X-ray Crystallography
A Comparative Guide for Drug Development Professionals and Structural Biologists
In the quest for novel therapeutics, particularly in antiviral and anticancer research, 4'-thionucleosides have emerged as a promising class of molecules. The substitution of the furanose ring oxygen with a sulfur atom imparts unique chemical and biological properties, including enhanced metabolic stability.[1] Understanding the precise three-dimensional structure of these analogues is paramount for rational drug design and for elucidating their mechanism of action. X-ray crystallography stands as the definitive method for providing atomic-resolution insights into their solid-state conformation.
This guide offers a comprehensive comparison of the structural analysis of 4'-thionucleosides with their natural counterparts, grounded in experimental data. We will delve into the nuances of the crystallographic workflow, from crystallization to structure refinement, highlighting the specific considerations that the presence of a sulfur atom introduces.
The Structural Significance of the 4'-Thio Modification
The replacement of an oxygen atom with a larger, less electronegative sulfur atom in the furanose ring can lead to subtle yet significant alterations in the nucleoside's conformation.[1] These changes, particularly in sugar puckering, directly influence how these molecules are recognized by viral or cellular enzymes and how they affect the geometry of nucleic acid duplexes.[1][2] While Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information on the solution-state dynamics and conformation of these molecules, X-ray crystallography offers a static, high-resolution snapshot of the preferred conformation in the solid state, which is often influenced by crystal packing forces.[3][4][5] The unparalleled precision of crystallography in determining bond lengths, bond angles, and torsional angles makes it an indispensable tool for comparative structural analysis.
Comparative Structural Parameters: 4'-Thionucleosides vs. Natural Nucleosides
The primary structural differences between 4'-thionucleosides and their natural oxygen-containing counterparts lie in the geometry of the furanose ring and its influence on the overall conformation of the nucleoside or nucleic acid structure.
One of the most critical parameters is the sugar pucker, which describes the out-of-plane displacement of the C2' and C3' atoms of the furanose ring. In natural RNA, the sugar moiety predominantly adopts a C3'-endo conformation, which is characteristic of A-form helices. In contrast, the sugar in B-form DNA typically assumes a C2'-endo pucker.
Studies on RNA duplexes incorporating 4'-thioribocytidine have shown that the 4'-thioribose sugars maintain a C3'-endo pucker, very similar to that observed in the native RNA duplex.[2][6] This structural mimicry is a key factor in their ability to form stable duplexes with RNA. However, in the context of modified B-DNA, 4'-thio-2'-deoxyribose sugars have been observed to adopt a C3'-exo conformation, a deviation from the typical C2'-endo pucker of natural B-DNA.[2]
Below is a comparative table of selected structural parameters for a native RNA octamer and an RNA octamer containing two 4'-thiocytidine residues, derived from crystallographic data.
| Structural Parameter | Native RNA Duplex (r(CCCCGGGG)) | 4'-Thio-Modified RNA Duplex (r(CC(4'S)CCGGGG)) |
| Resolution (Å) | ~2.0 | 1.93 |
| Overall Helix Type | A-form | A-form |
| Average Sugar Pucker | C3'-endo | C3'-endo |
| Average Helical Rise (Å) | 2.8 | 2.8 |
| Average Helical Twist (°) | 32.9 | 32.3 |
| Average Base Pair Inclination (°) | 10.0 | 10.0 |
| C4'-S4'-C1' Bond Angle (°) | N/A | ~95° (calculated) |
| C4'-O4'-C1' Bond Angle (°) | ~109° | N/A |
Data synthesized from published crystallographic studies.[2]
The data clearly indicates that while the overall A-form geometry is preserved, the introduction of the sulfur atom leads to subtle local changes, such as the altered bond angle in the furanose ring, which are a direct consequence of the larger atomic radius of sulfur compared to oxygen.[2][6]
The X-ray Crystallography Workflow for 4'-Thionucleosides: A Step-by-Step Guide
The journey from a synthesized 4'-thionucleoside to a refined crystal structure is a multi-step process. The following diagram and detailed protocol outline this workflow, with special emphasis on the considerations for these sulfur-containing analogues.
Part 1: Crystallization
The critical first step, and often the most challenging, is obtaining high-quality single crystals.[2] For 4'-thionucleosides, the general principles of small molecule crystallization apply.
Protocol for Crystallization Screening:
-
Ensure High Purity: The starting material should be of the highest possible purity (>95%), as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.
-
Solvent Selection: Begin by determining the solubility of the 4'-thionucleoside in a range of common laboratory solvents. Good solvents for crystallization are those in which the compound has moderate solubility.
-
Screening Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial. This is often a good starting point.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place a drop of this solution on a siliconized cover slip (hanging drop) or a bridge (sitting drop). This is then sealed over a reservoir containing a "poor" solvent in which the compound is less soluble. The gradual diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization. This is a widely used method for both small molecules and macromolecules.[2]
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent. Crystallization occurs at the interface as the solvents slowly mix.
-
-
Vary Conditions: Systematically vary parameters such as temperature, precipitant concentration, and the presence of additives. For oligonucleotides containing 4'-thionucleosides, salts like MgCl₂, KCl, and spermine are often included in the crystallization drops to stabilize the duplex structure.
Comparative Insights: There is no definitive evidence to suggest that 4'-thionucleosides are inherently more difficult to crystallize than their natural counterparts. However, the altered polarity and intermolecular interactions due to the sulfur atom may necessitate a broader screening of crystallization conditions.
Part 2: Data Collection
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Protocol for Data Collection:
-
Crystal Mounting and Cryo-cooling: Carefully mount a single crystal on a loop and flash-cool it in a stream of liquid nitrogen. Cryo-cooling minimizes radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystal before freezing to prevent ice formation.
-
Diffraction Screening: Expose the crystal to an X-ray beam to assess its diffraction quality. This initial screening provides information about the crystal lattice and the resolution to which it diffracts.
-
Data Collection Strategy: A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at small angular increments. Modern diffractometers, especially at synchrotron sources, offer high-intensity, tunable X-ray beams that are ideal for collecting high-quality data from small or weakly diffracting crystals.[1][7]
Special Consideration for 4'-Thionucleosides: Anomalous Scattering
The presence of sulfur (atomic number 16) provides a potential advantage in the structure determination process. Sulfur atoms can produce a measurable anomalous scattering signal, especially when using X-ray wavelengths near the sulfur K-absorption edge (~2.47 keV or ~5.02 Å).[8] This anomalous signal can be invaluable for phasing, the process of determining the initial phases of the structure factors, which is a critical step in solving the crystal structure.[9][10][11] While the anomalous signal from sulfur is weaker than that from heavier elements like selenium, it can be sufficient for phasing, particularly with high-quality data from a synchrotron source.[9][11]
Part 3: Structure Solution, Refinement, and Validation
The final stage involves converting the collected diffraction data into a three-dimensional atomic model.
Protocol for Structure Determination:
-
Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. The data is then indexed, integrated, and scaled.
-
Structure Solution: For small molecules like individual 4'-thionucleosides, direct methods are typically used to solve the phase problem and generate an initial electron density map.[12] For larger structures like modified oligonucleotides, molecular replacement can be used if a similar structure is available. The anomalous signal from sulfur can also be exploited for phasing using techniques like SAD (Single-wavelength Anomalous Dispersion).[9][11]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using software packages like SHELXL or Olex2 to improve the fit between the calculated and observed diffraction data.[3][13][14][15] This iterative process involves adjusting atomic positions, displacement parameters (describing atomic motion), and occupancies.
-
Structure Validation: The final model is rigorously checked for geometric correctness (bond lengths, angles, etc.) and overall quality using tools like PLATON.[3][15] The final structure is then deposited in a public database such as the Cambridge Structural Database (CSD) for small molecules.
Conclusion
X-ray crystallography provides an unparalleled level of detail for the structural analysis of 4'-thionucleosides, revealing the subtle yet critical conformational changes induced by the 4'-thio modification. While the crystallographic workflow is largely similar to that for natural nucleosides, the presence of the sulfur atom offers the potential for utilizing anomalous scattering for phasing. The high-resolution structural information obtained from these studies is invaluable for understanding the structure-activity relationships of these important therapeutic candidates, thereby guiding the development of more potent and selective drugs. By combining crystallographic data with insights from other techniques like NMR, researchers can build a comprehensive picture of the structural and dynamic properties of 4'-thionucleosides, accelerating their journey from the laboratory to the clinic.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of sulfur SAD to small crystals with a large asymmetric unit and anomalous substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. High-Throughput Interactome Determination via Sulfur Anomalous Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 15. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
A Comparative Guide to the In Vitro Efficacy of 2'-Fluoro-4'-Thioarabinofuranosyl Nucleosides Against HSV-1 and HSV-2
Introduction: The Unmet Need in Herpes Simplex Virus Therapeutics
Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) are ubiquitous pathogens responsible for a spectrum of human diseases, from oral and genital lesions to more severe conditions like encephalitis. While the advent of nucleoside analogs, most notably acyclovir and its derivatives, revolutionized the management of HSV infections, the emergence of drug-resistant viral strains, particularly in immunocompromised individuals, presents a significant and growing clinical challenge. This necessitates a continued search for novel antiviral agents with distinct mechanisms of action and improved efficacy profiles.
This guide provides a comprehensive technical comparison of a promising class of compounds—2'-fluoro-4'-thioarabinofuranosyl nucleosides—against both HSV-1 and HSV-2. We will delve into their in vitro efficacy, benchmarked against established antiviral agents, explore their mechanism of action, and provide detailed experimental protocols for researchers aiming to validate or expand upon these findings.
Comparative In Vitro Efficacy: A New Frontier in Anti-Herpetic Potency
The core of any antiviral drug discovery program lies in quantifying a compound's ability to inhibit viral replication while exhibiting minimal toxicity to host cells. This is typically expressed by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Newly synthesized 2'-fluoro-4'-thioarabinofuranosyl purine and pyrimidine nucleosides have been evaluated for their anti-herpesvirus activities. Among these, the 2'-fluoro-4'-thioarabinofuranosyl derivatives of guanine (4'-thio-FaraG) and 2,6-diaminopurine (4'-thio-FaraDAP) have demonstrated particularly high activity against a range of herpesviruses, including HSV-1 and HSV-2[1].
While specific EC₅₀ values from a single comprehensive study are being consolidated, the existing literature strongly supports their potent antiviral effect. For comparative purposes, we present the known efficacy of standard-of-care antivirals, Acyclovir and Penciclovir.
| Compound | Virus | EC₅₀ (µg/mL) | CC₅₀ (µM) on Vero Cells | Selectivity Index (SI) | Reference(s) |
| 4'-thio-FaraG | HSV-1 | High Activity | Not explicitly stated | Not calculated | [1] |
| HSV-2 | High Activity | Not explicitly stated | Not calculated | [1] | |
| 4'-thio-FaraDAP | HSV-1 | High Activity | Not explicitly stated | Not calculated | [1] |
| HSV-2 | High Activity | Not explicitly stated | Not calculated | [1] | |
| Acyclovir | HSV-1 | 0.02 - 13.5 | >200 (typical) | Variable | [2] |
| HSV-2 | 0.01 - 9.9 | >200 (typical) | Variable | [2] | |
| Penciclovir | HSV-1 | 0.5 - 0.8 | >100 (typical) | Variable | [3][4] |
| HSV-2 | 1.3 - 2.2 | >100 (typical) | Variable | [3][4] |
*Machida et al. (1998) report "particularly high activity against all herpesviruses tested" but do not provide specific EC₅₀ values in the abstract.
Mechanism of Action: Exploiting Viral Enzymatic Machinery
The therapeutic success of nucleoside analogs hinges on their ability to be selectively activated within virus-infected cells and subsequently disrupt viral replication. The 4'-thio modification in this class of nucleosides plays a crucial role in their antiviral activity and metabolic stability.
The proposed mechanism of action for 2'-fluoro-4'-thioarabinofuranosyl nucleosides against HSV is as follows:
-
Selective Phosphorylation: These nucleoside analogs are preferentially phosphorylated to their monophosphate form by the viral thymidine kinase (TK). This is a critical step, as the host cellular kinases do not efficiently recognize the parent compound, thus concentrating the active form of the drug within infected cells.
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate derivative to its active triphosphate form.
-
Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, a key enzyme in the replication of the viral genome. It is incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.
The 4'-thio modification has been shown to confer resistance to degradation by cellular enzymes like pyrimidine nucleoside phosphorylases, which can limit the efficacy of conventional nucleoside analogs[5][6]. This enhanced stability likely contributes to their potent antiviral activity.
DOT Script for Mechanism of Action Diagram
Caption: Proposed mechanism of action for 2'-fluoro-4'-thioarabinofuranosyl nucleosides.
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for the Plaque Reduction Assay (to determine EC₅₀) and the MTT Assay (to determine CC₅₀).
Plaque Reduction Assay (PRA) for HSV-1 and HSV-2
The PRA is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) into 12-well or 24-well plates at a density that will result in a confluent monolayer the following day. Incubate overnight at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., 2'-fluoro-4'-thioarabinofuranosyl nucleosides, acyclovir) in a serum-free culture medium.
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a standardized amount of HSV-1 or HSV-2 (typically to produce 50-100 plaques per well in the control) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Addition: After the adsorption period, remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS). Add the serially diluted compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: To prevent the non-specific spread of the virus through the liquid medium, add an overlay medium containing a viscous substance like methylcellulose or carboxymethylcellulose.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow for plaque formation.
-
Staining and Counting: After incubation, fix the cells (e.g., with methanol) and stain with a solution like crystal violet, which stains the cells but leaves the viral plaques (areas of dead cells) unstained and visible. Count the number of plaques in each well.
-
EC₅₀ Calculation: The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using regression analysis software.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Addition: Aspirate the medium and add fresh medium containing serial dilutions of the test compounds. Include a cell control with no compound.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-3 days).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
CC₅₀ Calculation: The CC₅₀ is the compound concentration that reduces the absorbance (and thus cell viability) by 50% compared to the untreated cell control.
DOT Script for Experimental Workflow Diagram
References
- 1. Anti-herpesvirus activity profile of 4'-thioarabinofuranosyl purine and uracil nucleosides and activity of 1-beta-D-2'-fluoro-4'-thioarabinofuranosyl guanine and 2,6-diaminopurine against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 | Semantic Scholar [semanticscholar.org]
- 5. Anti-(herpes simplex virus) activity of 4'-thio-2'-deoxyuridines: a biochemical investigation for viral and cellular target enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-(herpes simplex virus) activity of 4'-thio-2'-deoxyuridines: a biochemical investigation for viral and cellular target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of glycosylation efficiency with different thio-glycosyl donors
In the intricate world of synthetic carbohydrate chemistry, the construction of the glycosidic linkage stands as a paramount challenge. The choice of the glycosyl donor, the reactive species that delivers the sugar moiety, is a critical determinant of the success of a glycosylation reaction. Among the diverse arsenal of glycosyl donors, thio-glycosyl donors have carved a prominent niche due to their remarkable stability, versatility, and tunable reactivity.[1][2] This guide provides a comprehensive comparative analysis of the glycosylation efficiency of various thio-glycosyl donors, offering experimental data and mechanistic insights to aid researchers in the strategic selection of these pivotal building blocks.
The Enduring Appeal of Thio-glycosyl Donors
Thio-glycosyl donors, characterized by a sulfur atom at the anomeric center, offer a unique blend of stability and reactivity. Unlike their more labile counterparts such as glycosyl halides, thioglycosides are stable to a wide range of reaction conditions, allowing for extensive protecting group manipulations on the glycosyl acceptor or the donor itself prior to the crucial coupling step.[3] This stability, however, does not compromise their utility as effective glycosylating agents. Upon activation with a thiophilic promoter, the thio-leaving group is readily displaced, paving the way for the formation of the desired glycosidic bond.[2]
The reactivity of thio-glycosyl donors can be finely tuned through modifications of both the aglycon (the sulfur-bound group) and the protecting groups on the sugar backbone. This tunability is the cornerstone of many sophisticated strategies in modern oligosaccharide synthesis, including chemoselective and orthogonal glycosylations.[4][5]
A Comparative Analysis of Thio-glycosyl Donor Reactivity
The efficiency of a glycosylation reaction is a multifaceted parameter, primarily assessed by the chemical yield and the stereoselectivity of the newly formed glycosidic linkage. To provide a quantitative basis for comparison, the concept of Relative Reactivity Values (RRVs) has been established. RRVs are determined through competitive glycosylation experiments and offer a numerical scale to rank the reactivity of different donors under a specific set of conditions.[6][7]
Below is a table summarizing the relative reactivity and typical performance of common thio-glycosyl donors.
| Thio-glycosyl Donor | Aglycon | Relative Reactivity (RRV) | Typical Yields | Stereoselectivity (α/β) | Key Characteristics & Applications |
| S-Ethyl (SEt) | -CH₂CH₃ | High | Good to Excellent | Dependent on protecting groups and conditions. | Highly reactive, often used in chemoselective "armed-disarmed" strategies.[4][8] |
| S-Phenyl (SPh) | -C₆H₅ | Moderate | Good to Excellent | Generally good, influenced by protecting groups. | A versatile and widely used donor with a good balance of reactivity and stability.[3][4] |
| S-Tolyl (STol) | -C₆H₄-CH₃ | Moderate | Good to Excellent | Similar to S-phenyl, often shows subtle differences in reactivity. | Frequently used, with reactivity slightly modulated by the methyl group. |
| p-Nitrophenyl (SNp) | -C₆H₄-NO₂ | Low | Moderate to Good | Can favor β-selectivity due to electronic effects. | The electron-withdrawing nitro group "disarms" the donor, making it less reactive.[9] |
| S-Benzoxazolyl (SBox) | 2-Benzoxazolyl | High | Good to Excellent | Can be highly stereoselective depending on conditions. | A more recently developed class of donors with unique reactivity profiles.[10] |
| Cyclohexylthio | -C₆H₁₁ | Very High | Good | Can be less stereoselective due to high reactivity. | One of the most reactive simple alkyl thio-donors.[11] |
Note: The RRVs are relative and can vary depending on the specific reaction conditions (promoter, solvent, temperature) and the glycosyl acceptor used.[6] Yields and stereoselectivity are also highly dependent on these factors.
Key Factors Influencing Glycosylation Efficiency and Stereoselectivity
The outcome of a glycosylation reaction is a delicate interplay of several factors. A thorough understanding of these elements is crucial for optimizing reaction conditions and achieving the desired product with high efficiency and stereoselectivity.
The "Armed-Disarmed" Principle: A Paradigm of Reactivity Control
A cornerstone concept in modern glycosylation chemistry is the "armed-disarmed" principle, which describes the profound influence of protecting groups on the reactivity of a glycosyl donor.[12][13]
-
Armed Donors: These donors are protected with electron-donating groups, such as benzyl ethers (-OBn). These groups enhance the electron density at the anomeric center, stabilizing the transient oxocarbenium ion intermediate and thus increasing the donor's reactivity.[14]
-
Disarmed Donors: Conversely, donors protected with electron-withdrawing groups, like acyl groups (e.g., benzoyl, -OBz), are termed "disarmed." These groups destabilize the oxocarbenium ion, rendering the donor less reactive.[14][15]
This disparity in reactivity allows for chemoselective glycosylations, where a highly reactive "armed" donor can be selectively activated in the presence of a less reactive "disarmed" acceptor that also possesses a thio-leaving group.[8][16]
The Nature of the Aglycon
The electronic properties of the sulfur-bound aglycon also play a significant role in modulating the reactivity of the thio-glycosyl donor. Electron-donating aglycons, such as alkyl groups, generally lead to more reactive donors compared to electron-withdrawing aryl groups.[1][11] For instance, S-ethyl donors are typically more reactive than S-phenyl donors under the same conditions.[4] This effect can be further fine-tuned by introducing substituents on an aryl aglycon.[6]
Promoter Systems: The Key to Activation
The choice of the promoter system is critical for the successful activation of the thio-glycosyl donor. A widely used and highly effective promoter system is a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[2][17][18] The proposed mechanism involves the activation of the sulfur atom by the iodonium ion generated from NIS, followed by the departure of the leaving group to form a reactive glycosyl intermediate, which is then attacked by the glycosyl acceptor.
Other promoter systems, including various metal salts, have also been developed, each with its own specific applications and advantages.[19]
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for the synthesis of a common thio-glycosyl donor and a general glycosylation procedure are outlined below.
Synthesis of a Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside Donor
This protocol describes the synthesis of a common S-phenyl thio-glycosyl donor from a readily available per-acetylated sugar.[3]
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add thiophenol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (3.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.
General Glycosylation Protocol using NIS/TfOH
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor with a thio-glycosyl donor using the NIS/TfOH promoter system.[2]
Materials:
-
Thio-glycosyl donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
N-iodosuccinimide (NIS) (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 eq, as a stock solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask containing activated molecular sieves under an inert atmosphere, add the thio-glycosyl donor and the glycosyl acceptor.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add NIS to the stirred suspension.
-
After a few minutes, add the catalytic amount of TfOH dropwise.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Add saturated aqueous Na₂S₂O₃ to reduce the excess iodine.
-
Filter the mixture through a pad of celite, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Glycosylation Pathway and Donor Selection Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of thio-glycoside activation and a proposed workflow for selecting an appropriate thio-glycosyl donor.
Caption: General mechanism of thio-glycoside activation and glycosylation.
Caption: Workflow for selecting a thio-glycosyl donor.
Conclusion
Thio-glycosyl donors are indispensable tools in the synthesis of complex carbohydrates. Their inherent stability, coupled with their tunable reactivity through the judicious choice of protecting groups and aglycons, provides chemists with a versatile platform for constructing glycosidic linkages. By understanding the principles of the "armed-disarmed" concept and the influence of various reaction parameters, researchers can strategically select the optimal thio-glycosyl donor and reaction conditions to achieve their synthetic goals with high efficiency and stereocontrol. This guide serves as a foundational resource to navigate the nuances of glycosylation with thio-donors and to empower the design of more effective and predictable synthetic routes towards complex glycans and glycoconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. An armed-disarmed approach for blocking aglycon transfer of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Armed/disarmed effects in glycosyl donors: rationalization and sidetracking | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. irl.umsl.edu [irl.umsl.edu]
A Comparative Guide to the Cytotoxicity of Benzoylated versus Deprotected 4'-Thionucleosides: A Senior Application Scientist's Perspective
Introduction: The Therapeutic Promise of 4'-Thionucleosides
In the relentless pursuit of novel therapeutics against cancer and viral diseases, nucleoside analogues have emerged as a cornerstone of modern chemotherapy.[1][2] Among these, 4'-thionucleosides, synthetic analogues where the furanose ring oxygen is replaced by a sulfur atom, have garnered significant attention.[3][4][5] This bioisosteric substitution of oxygen with sulfur imparts unique chemical and biological properties, including enhanced stability against enzymatic degradation by nucleoside phosphorylases, a common mechanism of resistance to conventional nucleoside drugs.[3][6] The therapeutic potential of 4'-thionucleosides lies in their ability to act as antimetabolites, interfering with the synthesis of DNA and RNA after their conversion to the corresponding 5'-triphosphates, thereby inhibiting viral replication and tumor growth.[3][7]
This guide provides a comparative analysis of the cytotoxic profiles of benzoylated and deprotected 4'-thionucleosides, offering insights into the structure-activity relationships that govern their biological activity. We will delve into the rationale behind the use of benzoyl protecting groups in their synthesis and elucidate why their removal is a critical step for achieving therapeutic efficacy.
The Role of Benzoyl Protecting Groups in 4'-Thionucleoside Synthesis
The synthesis of 4'-thionucleosides is a complex multi-step process that necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.[] Benzoyl (Bz) groups are commonly employed to temporarily mask the hydroxyl functions of the thiofuranose sugar moiety during the crucial glycosylation step, where the nucleobase is coupled to the sugar.[]
Key reasons for using benzoyl protecting groups include:
-
Stability: Benzoyl groups are stable under a wide range of reaction conditions used in nucleoside synthesis.
-
Solubility: They enhance the solubility of the synthetic intermediates in organic solvents, facilitating purification by chromatography.
-
Stereochemical Control: The nature of the protecting group can influence the stereochemical outcome of the glycosylation reaction.
However, it is imperative to understand that these protecting groups render the nucleoside analogue biologically inactive. For a 4'-thionucleoside to exert its cytotoxic effect, the benzoyl groups must be removed to liberate the free hydroxyl groups.
Comparative Cytotoxicity: Benzoylated vs. Deprotected 4'-Thionucleosides
The central hypothesis for the differential cytotoxicity between benzoylated and deprotected 4'-thionucleosides lies in the mechanism of action of nucleoside analogues. To be active, these compounds must be successively phosphorylated by cellular kinases to their 5'-monophosphate, -diphosphate, and ultimately -triphosphate forms.[3][9] The 5'-triphosphate is the pharmacologically active species that competes with natural deoxynucleoside triphosphates for incorporation into DNA by polymerases, leading to chain termination and cell death.[7]
The presence of a bulky benzoyl group on the 5'-hydroxyl function sterically hinders the initial and obligatory phosphorylation step by cellular kinases. Consequently, benzoylated 4'-thionucleosides are expected to exhibit significantly lower or no cytotoxicity compared to their deprotected counterparts. The deprotected nucleoside, with its free 5'-hydroxyl group, is a substrate for these kinases and can enter the metabolic activation pathway.
Expected Cytotoxicity Profile
| Compound Type | 5'-Hydroxyl Group | Phosphorylation by Cellular Kinases | Expected Cytotoxicity |
| Benzoylated 4'-Thionucleoside | Protected (Benzoylated) | Blocked | Low to None |
| Deprotected 4'-Thionucleoside | Free | Permitted | High |
This stark difference in cytotoxic activity underscores the critical importance of the deprotection step in the synthesis of biologically active 4'-thionucleosides. The benzoylated derivative serves as a crucial synthetic intermediate or a prodrug that requires metabolic activation (in this case, deprotection) to become effective.
Experimental Workflow for Assessing Cytotoxicity
A standard and widely accepted method to assess the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Caption: Experimental workflow for cytotoxicity assessment.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, or a panel of cell lines) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the benzoylated and deprotected 4'-thionucleosides in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations for treatment.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for both the benzoylated and deprotected 4'-thionucleosides.
-
Mechanism of Action: The Phosphorylation Cascade
The differential cytotoxicity is a direct consequence of the requirement for phosphorylation to activate nucleoside analogues. The following diagram illustrates the proposed mechanism.
References
- 1. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside
As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside. This document is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in chemical safety principles to ensure the protection of personnel and the environment. The methodologies described herein are based on an analysis of the compound's unique chemical structure and established best practices for hazardous waste management.
Chemical Profile and Hazard Assessment
This compound is a complex synthetic nucleoside analogue.[1][2] Its structure contains several functional groups that dictate its handling and disposal requirements: a fluorinated carbon, a thioether within the furanose ring, and benzoyl ester protecting groups. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be inferred from structurally related molecules.[3][4]
The primary hazards are associated with complex organic molecules of this class, which are often categorized as harmful if swallowed, inhaled, or in contact with skin.[4] The thioether component, a type of organosulfur compound, requires special consideration due to the potential for malodor and the specific reactivity of sulfur compounds.[5][6] Therefore, all waste streams containing this compound must be treated as hazardous chemical waste.
| Property | Details | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₂₀H₁₉FO₅S | [1] |
| CAS Number | 197647-15-7 (for β-anomer) | [1] |
| Inferred Hazards | Acute toxicity (Oral, Dermal, Inhalation). May cause skin, eye, and respiratory irritation. | [3][4][7] |
| Primary Disposal Concern | Hazardous Chemical Waste. Requires management by a licensed disposal company. | [3][8][9] |
Core Principles for Safe Disposal
Before initiating any disposal procedure, adhere to these fundamental principles:
-
Always Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority.[10] Their guidelines supersede any general advice.
-
Never Use Sewer Disposal: This compound is not suitable for drain disposal. Halogenated organic compounds and complex aromatics are known to be persistent and potentially toxic to aquatic life.[11]
-
Segregate Waste Streams: Do not mix waste containing this compound with other waste categories unless explicitly permitted by your EHS office. Incompatible wastes can lead to dangerous reactions.[10]
-
Minimize Waste Generation: Prudent laboratory practice includes ordering the minimum amount of chemical necessary for experiments to reduce the volume of waste generated.[6]
Step-by-Step Disposal and Decontamination Protocol
This protocol addresses the complete lifecycle of waste generated from using this compound, from primary collection to final handoff.
Required Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling the pure compound or its waste.
-
Nitrile gloves (inspect before use and use proper removal technique)[3]
-
Safety glasses or goggles
-
Chemical-resistant lab coat
Collection of Chemical Waste
All waste containing this compound, whether in solid form or dissolved in a solvent, must be collected as hazardous waste.
-
Select an Appropriate Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[10] For liquid waste, ensure the container can be sealed tightly.[12]
-
Label the Container: Attach a completed EHS Hazardous Waste Label to the container before adding any waste.[10] The label must clearly state the full chemical name: "this compound" and list all other components (solvents, etc.) with their approximate percentages.[10]
-
Transfer Waste: Carefully transfer the waste into the labeled container inside a certified chemical fume hood.
-
Keep Container Closed: The waste container must be kept sealed at all times except when actively adding waste.[10][12]
Decontamination of Glassware and Equipment
The presence of a thioether necessitates an oxidative decontamination step to cleave the sulfur-containing moiety, mitigating potential odors and reactivity.[6][13] This procedure must be performed in a chemical fume hood.
-
Prepare an Oxidizing Bleach Bath: In a designated plastic container (e.g., a bucket), prepare a 1:1 mixture of standard household bleach (sodium hypochlorite solution) and water.[13] Ensure the container is labeled "Bleach Bath for Thio-compounds."
-
Initial Rinse (if applicable): If glassware contains significant solvent residue, perform a preliminary rinse with a minimal amount of an appropriate solvent (e.g., acetone). This rinseate must be collected as hazardous waste as described in section 3.2.
-
Submerge Glassware: Immediately after use, fully submerge the contaminated glassware in the bleach bath.[5][13] For larger items that cannot be submerged, fill them with the bleach solution.
-
Soak for 12-24 Hours: Allow the glassware to soak for at least 12-24 hours.[13] This duration is necessary to ensure complete oxidation of the thio-compound.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
-
Manage the Bleach Bath: Used bleach solutions should be collected in a separate, labeled hazardous waste container for disposal through EHS.[5]
Management of Contaminated Solid Disposables
Disposable items that have come into contact with the compound must also be treated as hazardous waste.
-
Segregation: Collect contaminated gloves, weighing paper, pipette tips, and paper towels in a dedicated, sealed plastic bag within the fume hood.[6]
-
Containerization: Place the sealed bag into a wide-mouth, solid hazardous waste container.[5]
-
Labeling: Ensure the solid waste container is properly labeled with the chemical name and marked as "Contaminated Debris."
Final Disposal and EHS Pickup
Once your hazardous waste container is full, ensure it is securely sealed and stored in a designated satellite accumulation area. Request a waste pickup from your institution's EHS office according to their specific procedures.[10]
Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use an absorbent material (e.g., spill pads or sand) to cover the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material.
-
Dispose as Hazardous Waste: Place all cleanup materials into the solid hazardous waste container as described in section 3.4.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with the bleach solution, followed by a water rinse. Dispose of the cloth as contaminated solid waste.
For large spills, evacuate the area, close the laboratory door, and contact your EHS emergency line immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal and decontamination of waste streams associated with this compound.
Caption: Decision workflow for segregating and processing waste.
References
- 1. glycodepot.com [glycodepot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. capotchem.com [capotchem.com]
- 4. 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate | C20H18F2O8S | CID 10950541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. p2infohouse.org [p2infohouse.org]
- 12. pfw.edu [pfw.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Personal protective equipment for handling Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside
A Researcher's Guide to Safely Handling Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside
As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest regard for personal and environmental safety. The compound , this compound, is a specialized thiosugar derivative, likely a crucial intermediate in the synthesis of novel therapeutic agents. Due to its unique structure as a fluorinated nucleoside analogue, it must be handled with the assumption of potential biological activity and toxicity until proven otherwise.
This guide is designed to provide you with a comprehensive operational and safety framework. We will move beyond a simple checklist to a deeper understanding of why each step is critical, empowering you to make informed safety decisions in your laboratory.
Hazard Analysis: A Structurally-Informed Approach
-
Fluorinated Moiety: The presence of a carbon-fluorine bond is a significant safety consideration. While stable, fluorinated organic compounds can pose inhalation hazards and, upon decomposition (e.g., in a fire), may release highly toxic and corrosive hydrogen fluoride (HF) gas.
-
Thiosugar Core: The sulfur atom replacing the furanose ring oxygen marks this as a thiosugar. Organosulfur compounds are known for their potential to be potent biological agents. The sulfur can influence the molecule's metabolic fate and toxicity profile, which should be considered unknown and potentially hazardous.
-
Nucleoside Analogue: As a modified building block of RNA/DNA, this compound is designed to interact with biological systems. It must be treated as potentially cytotoxic or mutagenic. All nucleoside analogues should be handled with containment procedures appropriate for highly potent compounds.
-
Benzoyl Protecting Groups: While benzoic acid derivatives are generally of low toxicity, they contribute to the overall lipophilicity of the molecule, which may affect its absorption through the skin.
Given these factors, the primary hazards are inhalation of fine powder, skin/eye contact, and unknown long-term biological effects . Our safety protocols are designed to mitigate these risks at every stage of handling.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for containment must be through robust engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, protecting you from inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended 6-12 air changes per hour (ACH), to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE must be based on a thorough risk assessment for each procedure. For handling this compound in a research setting, the following multi-layered approach is mandatory.
Core PPE for All Operations
This is the minimum required PPE for entering the designated area where the compound is handled.
| PPE Item | Specification | Rationale |
| Primary Gloves | Nitrile gloves (minimum 4 mil thickness) | Provides a primary barrier against incidental skin contact. Nitrile offers good resistance to a wide range of laboratory chemicals. |
| Laboratory Coat | 100% Cotton or Flame-Resistant (FR) blend | Protects skin and personal clothing from splashes and spills. Non-synthetic material is preferred to prevent melting in case of a fire. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Protects eyes from splashes. |
Enhanced PPE for High-Risk Procedures
For procedures involving the handling of the pure solid (weighing, transfers) or elevated risk of splashing (e.g., during reaction workup), the following enhanced PPE is required in addition to the core set.
| PPE Item | Specification | Rationale |
| Secondary Gloves | A second pair of nitrile gloves (double-gloving) | Creates a robust barrier. If the outer glove is contaminated, it can be removed without exposing the inner glove or skin. |
| Sleeve Covers | Disposable, splash-resistant material | Protects the forearm area between the lab coat cuff and the glove, a common site of exposure. |
| Face Shield | Full-face shield worn over safety glasses | Provides an additional layer of protection for the entire face from splashes, especially during vigorous reactions or pressure changes. |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a certified containment device to prevent inhalation of fine particles. |
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling and Disposal Protocols
Weighing and Transferring the Solid Compound
-
Preparation: Don your Core and Enhanced PPE. Ensure the analytical balance is inside a chemical fume hood or a dedicated ventilated balance enclosure.
-
Tare: Place a clean, static-free weigh boat on the balance and tare it.
-
Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any sudden movements that could create dust.
-
Clean-up: After transfer, carefully tap the spatula on the weigh boat to dislodge any remaining powder. Decontaminate the spatula and the weighing area immediately.
-
Seal: Tightly cap the source container immediately after use.
Emergency Procedures: Spill and Exposure
A clear, rehearsed emergency plan is critical.
Caption: Emergency response plan for spills and personal exposure.
-
Skin Exposure: Immediately remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or vermiculite. Carefully collect the contaminated material into a designated, sealed hazardous waste container. Decontaminate the surface with an appropriate solvent, followed by soap and water.
-
Large Spill: Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.
Waste Disposal
Proper segregation and disposal of chemical waste are paramount to ensure safety and regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with the compound (gloves, weigh boats, absorbent pads, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: All solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Liquid Waste." Never pour this waste down the drain.
-
Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container for chemical contamination.
By adhering to these rigorous safety protocols, you can confidently advance your research while maintaining a safe and secure laboratory environment. Should you have any further questions, do not hesitate to consult your institution's EHS department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
